molecular formula C9H9BO2 B1532765 [3-(Prop-1-yn-1-yl)phenyl]boronic acid CAS No. 1189373-19-0

[3-(Prop-1-yn-1-yl)phenyl]boronic acid

Cat. No.: B1532765
CAS No.: 1189373-19-0
M. Wt: 159.98 g/mol
InChI Key: IYTRBBPLPNGLBT-UHFFFAOYSA-N
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Description

[3-(Prop-1-yn-1-yl)phenyl]boronic acid is a useful research compound. Its molecular formula is C9H9BO2 and its molecular weight is 159.98 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Prop-1-ynyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3-(Prop-1-yn-1-yl)phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Prop-1-yn-1-yl)phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-prop-1-ynylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTRBBPLPNGLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189373-19-0
Record name [3-(prop-1-yn-1-yl)phenyl]boronic acid
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Foundational & Exploratory

Precision Synthesis of [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: [3-(prop-1-yn-1-yl)phenyl]boronic acid CAS: 1189373-19-0 Molecular Formula: C


H

BO

Applications: Key intermediate in Suzuki-Miyaura cross-coupling for biaryl synthesis; fragment for kinase inhibitors (e.g., modifying the "gatekeeper" residue interaction).

Synthesizing alkynyl-functionalized boronic acids presents a specific chemoselective challenge: preserving the C–B bond during the installation of the alkyne, or conversely, preventing alkyne polymerization/isomerization during the installation of the boron moiety.

This guide prioritizes Route A (Lithiation-Borylation) as the gold standard for high-purity synthesis. This pathway installs the sensitive boronic acid group last, avoiding potential protodeboronation or homocoupling side reactions common in Palladium-catalyzed steps involving free boronic acids. An Alternative Route B (Sonogashira Coupling) is provided for contexts where starting materials differ.

Part 2: Retrosynthetic Logic

The structural dissection of the target reveals two primary disconnections. The choice depends heavily on the availability of the halogenated precursor and the scale of the reaction.

Retrosynthesis Target [3-(prop-1-yn-1-yl)phenyl]boronic acid Precursor1 1-bromo-3-(prop-1-yn-1-yl)benzene Disc1 Route A: Metal-Halogen Exchange (n-BuLi / B(OiPr)3) Precursor1->Disc1 Precursor2 3-bromophenylboronic acid Disc2 Route B: Sonogashira Coupling (Pd(0) / Propyne) Precursor2->Disc2 Disc1->Target Disc2->Target

Figure 1: Retrosynthetic analysis showing the Lithium-Halogen exchange pathway (Route A) and the direct Cross-Coupling pathway (Route B).

Part 3: Primary Protocol – Lithiation-Borylation (Route A)

This route is preferred for scale-up and high purity. It utilizes 1-bromo-3-(prop-1-yn-1-yl)benzene as the stable intermediate, subjecting it to cryogenic lithiation followed by electrophilic trapping with a borate ester.

Phase 1: Synthesis of 1-bromo-3-(prop-1-yn-1-yl)benzene

Note: If this intermediate is purchased commercially, skip to Phase 2.

Reagents:

  • 1-bromo-3-iodobenzene (1.0 equiv)

  • Propyne (gas or solution in THF) (1.2–1.5 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Triethylamine (Et

    
    N) (Solvent/Base)
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Charging: Add 1-bromo-3-iodobenzene, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
  • Solvent: Add anhydrous Et

    
    N (degassed).
    
  • Propyne Addition:

    • If using gas: Cool the mixture to 0°C and slowly bubble propyne gas into the solution for 15–30 minutes until saturation/stoichiometry is reached.

    • If using THF solution: Add via syringe pump over 20 minutes.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes) for the disappearance of the dihalide.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with Et

    
    O. Concentrate the filtrate.
    
  • Purification: Flash column chromatography (100% Hexanes) to yield the clear oil product.

Phase 2: Cryogenic Borylation (The Critical Step)

Reagents:

  • 1-bromo-3-(prop-1-yn-1-yl)benzene (Intermediate from Phase 1)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv)

  • Triisopropyl borate [B(OiPr)

    
    ] (1.2 equiv)
    
  • Solvent: Anhydrous THF/Toluene (1:3 ratio recommended for solubility)

  • Quench: 3 M HCl[1]

Protocol:

  • Inert Environment: Establish a strict Argon atmosphere in a double-walled reaction vessel. Moisture will destroy the lithiated intermediate immediately.

  • Dissolution: Dissolve the bromo-alkyne in anhydrous THF/Toluene (1:3 v/v).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[2][3] The bromine atom undergoes Lithium-Halogen exchange, generating the aryl lithium species. The alkyne is stable to n-BuLi at this temperature, but higher temperatures may cause deprotonation of the propynyl methyl group.

  • Trapping: Stir for 30 minutes at -78°C. Then, add Triisopropyl borate dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20°C) over 1 hour.

  • Hydrolysis: Cool the mixture back to 0°C. Slowly add 3 M HCl (aqueous) until pH < 2. Stir vigorously for 15 minutes to hydrolyze the boronate ester to the free boronic acid.

  • Isolation:

    • Extract with 2-methyl-tetrahydrofuran (2-MeTHF) or Ethyl Acetate.

    • Wash organics with brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Crystallization: Triturate the resulting solid with Hexanes/Et

      
      O to precipitate the pure boronic acid.
      

Data Summary for Route A:

ParameterSpecificationNotes
Temperature -78°C to 20°CCritical control required during n-BuLi addition.
Solvent System THF/Toluene (1:3)Toluene improves solubility of the intermediate at low temps.
Yield Target 70–80%High efficiency if moisture is excluded.
Key Impurity Protodeboronated areneResult of incomplete trapping or wet conditions.

Part 4: Alternative Protocol – Sonogashira Coupling (Route B)

This route is viable if 3-bromophenylboronic acid (pinacol ester) is the starting material. Using the free acid directly in Sonogashira is risky due to catalyst poisoning and solubility issues; therefore, the pinacol ester is used, followed by hydrolysis.

Workflow:

  • Coupling: React 3-bromophenylboronic acid pinacol ester with Propyne (PdCl

    
    (PPh
    
    
    
    )
    
    
    , CuI, Et
    
    
    N, THF, 60°C).
  • Hydrolysis: The resulting pinacol ester is robust. To obtain the free acid, oxidative hydrolysis (NaIO

    
    /NH
    
    
    
    OAc) or acidic hydrolysis is required.

Critique: This route often requires an extra step to remove the pinacol protecting group, which can be stubborn. Route A is more atom-economical for generating the free acid.

Part 5: Process Visualization

Workflow Start Start: 1-bromo-3-iodobenzene Step1 Sonogashira Coupling (Propyne, Pd/Cu, Et3N) Start->Step1 Selective coupling at I Inter Intermediate: 1-bromo-3-(prop-1-yn-1-yl)benzene Step1->Inter Step2 Cryogenic Lithiation (-78°C, n-BuLi) Inter->Step2 Li-Halogen Exchange Step3 Borate Trapping (B(OiPr)3) Step2->Step3 Electrophilic Attack Step4 Acid Hydrolysis (3M HCl) Step3->Step4 Ester Cleavage End Final Product: [3-(prop-1-yn-1-yl)phenyl]boronic acid Step4->End Precipitation

Figure 2: Step-by-step process flow for the recommended Lithiation-Borylation pathway.

Part 6: Characterization & Quality Control

Validating the identity of [3-(prop-1-yn-1-yl)phenyl]boronic acid requires checking for the integrity of both the alkyne and the boronic acid.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • Methyl Group: Look for a singlet (or fine doublet) at δ 2.01 ppm (3H). This confirms the propyne unit.

    • Aromatic Region: Multiplets at 6.90–7.80 ppm corresponding to the meta-substituted pattern.

    • Boronic Acid: Broad singlet at δ ~8.0–8.2 ppm (2H, B(OH)

      
      ). This peak may disappear with D
      
      
      
      O shake.
  • ¹¹B NMR:

    • Expect a broad peak around δ 28–30 ppm , characteristic of trivalent boronic acids.

  • Mass Spectrometry:

    • Boronic acids are difficult to ionize directly in ESI. They often form trimeric boroxines or esters with methanol solvent. Look for the mass of the boroxine trimer or the methyl ester adduct.

Part 7: Safety & Handling

  • Propyne: Extremely flammable gas. Ensure good ventilation and use a spark-proof environment. If using condensed propyne, be aware of rapid expansion upon warming.

  • n-Butyllithium: Pyrophoric. Use standard Schlenk techniques. Keep a bucket of sand or Class D fire extinguisher nearby.

  • Boronic Acid Stability: Boronic acids can dehydrate to form boroxines (anhydrides) upon heating or prolonged storage under vacuum. This is reversible with water. Store in a refrigerator (2–8°C) to maintain the free acid form.

References

  • Synthesis of 3-(prop-1-ynyl)phenylboronic acid via Lithiation (US Patent 2012/0165347)

    • Source: Google P
    • Context: Detailed experimental procedure for the lithiation of 1-bromo-3-(prop-1-ynyl)
  • Sonogashira Coupling Protocols (General Review)

    • Source: Organic Chemistry Portal
    • Context: Conditions for Pd-catalyzed alkynylation, relevant for the synthesis of the bromo-alkyne precursor.
  • Hydrolysis of Boronic Esters

    • Source: Hinkes, S. P. A., & Klein, C. D. P. (2019).[4] Organic Letters.

    • Context: Methodologies for converting boronic esters to free acids, relevant if Route B is chosen.
  • Stability and Handling of Phenylboronic Acids

    • Source: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
    • Context: Authoritative text on the dehydration equilibrium (boroxine form

Sources

Precision Synthesis of [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

[3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0) is a bifunctional building block critical for modular drug discovery. It features two orthogonal reactive handles: a boronic acid for Suzuki-Miyaura cross-coupling and an internal alkyne (prop-1-ynyl) serving as a rigid linker or a precursor for further functionalization (e.g., reduction to Z/E-alkenes).

The synthesis of this molecule presents a chemoselectivity challenge: installing the boronic acid without compromising the alkyne, or conversely, installing the alkyne without protodeboronating the sensitive boronic acid.

The "Gold Standard" Protocol described herein utilizes a sequential functionalization strategy :

  • Chemoselective Sonogashira Coupling: Exploiting the reactivity difference between aryl iodide and aryl bromide to install the propyne moiety selectively.

  • Cryogenic Lithium-Halogen Exchange: Converting the remaining aryl bromide to the boronic acid via a lithium intermediate, avoiding the high temperatures of palladium-catalyzed borylation that could promote alkyne polymerization or isomerization.

Retrosynthetic Logic

The most robust pathway disconnects the C-B bond first, tracing back to the aryl bromide precursor. The C-C alkyne bond is formed prior to borylation to prevent catalyst poisoning or side reactions common when handling free boronic acids in Sonogashira conditions.

Retrosynthesis Target [3-(prop-1-yn-1-yl)phenyl]boronic acid Inter 1-bromo-3-(prop-1-yn-1-yl)benzene Target->Inter C-B Disconnection (Li-Halogen Exchange) Start 1-bromo-3-iodobenzene Inter->Start C-C Disconnection (Sonogashira) Reagent1 Propyne (gas) Reagent2 Triisopropyl borate

Figure 1: Retrosynthetic analysis prioritizing the stability of the alkyne during the C-B bond formation.

Step-by-Step Experimental Protocol

Phase 1: Selective Synthesis of 1-bromo-3-(prop-1-yn-1-yl)benzene

This step relies on the significant reactivity gap between C-I and C-Br bonds. Palladium oxidatively adds to the C-I bond orders of magnitude faster, allowing the retention of the bromide for the subsequent step.

Reagents & Materials:

  • Substrate: 1-bromo-3-iodobenzene (1.0 equiv)

  • Alkyne Source: Propyne gas (approx.[1] 2.0–3.0 equiv, condensed or bubbled)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–3 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in THF.

Protocol:

  • Setup: Charge a flame-dried pressure tube or autoclave with 1-bromo-3-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed anhydrous THF and Et₃N.

  • Propyne Addition: Cool the vessel to -78°C. Condense propyne gas into the reaction mixture (or bubble extensively if using atmospheric pressure, though sealed vessel is preferred for stoichiometry control).

  • Reaction: Seal the vessel and allow it to warm to Room Temperature (20–25°C). Stir for 4–16 hours.

    • Monitoring: Monitor by TLC (Hexanes) or GC-MS. The starting iodide should disappear; the bromide product is distinct.

  • Workup: Vent excess propyne carefully. Dilute with Et₂O, filter through a pad of Celite to remove Pd/Cu salts. Wash filtrate with saturated NH₄Cl (to remove Cu) and brine.

  • Purification: Flash column chromatography (100% Hexanes). The product is a clear to pale yellow oil.

Phase 2: Cryogenic Borylation (The Critical Step)

Direct lithiation is preferred over Grignard formation due to the speed of the exchange at low temperatures, minimizing side reactions with the alkyne.

Reagents:

  • Substrate: 1-bromo-3-(prop-1-yn-1-yl)benzene (from Phase 1)[2]

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Boron Source: Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • Solvent: Anhydrous THF/Toluene mixture (1:3 ratio preferred for solubility and temperature control).

Protocol:

  • Dissolution: Dissolve the aryl bromide and Triisopropyl borate in the THF/Toluene mixture under Argon.

    • Note: Adding the borate in situ (Barbier-type) or immediately after lithiation is debated. The standard "Gold Standard" approach is pre-cooling the substrate, adding n-BuLi to generate the anion, and then quenching with borate . However, for substrates prone to polymerization, an in situ trap (mixing substrate and borate, then adding n-BuLi) can sometimes be used. We recommend the sequential method (generate anion, then quench) at -78°C as the propynyl group is relatively stable at this temperature.

  • Lithiation: Cool the solution of aryl bromide (without borate yet) to -78°C .

  • Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C. Stir for 30–45 minutes at -78°C.

    • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

  • Quench: Add Triisopropyl borate dropwise at -78°C.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to Room Temperature over 1–2 hours.

  • Hydrolysis: Cool the mixture back to 0°C. Quench with 3M HCl (aq). Stir vigorously for 15 minutes to hydrolyze the boronate ester to the free acid.

  • Isolation:

    • Basify with solid KOH or NaOH solution to pH > 10 (converts boronic acid to water-soluble boronate salt).

    • Wash the aqueous layer with Et₂O (removes non-polar organic impurities/unreacted starting material).

    • Re-acidify the aqueous layer carefully with 2M HCl to pH ~5–6. The product should precipitate.

    • Extract with 2-Methyl-THF or EtOAc. Dry over Na₂SO₄ and concentrate.

Data Summary Table:

ParameterPhase 1 (Sonogashira)Phase 2 (Borylation)
Limiting Reagent 1-bromo-3-iodobenzene1-bromo-3-(prop-1-ynyl)benzene
Key Reagent Propyne / Pd-Cun-BuLi / B(OiPr)₃
Temperature -78°C → RT-78°C → RT
Critical Hazard Propyne flammability/pressurePyrophoric n-BuLi
Typical Yield 85–95%70–80%

Process Workflow Diagram

Workflow cluster_0 Phase 1: Sonogashira Coupling cluster_1 Phase 2: Borylation Start 1-bromo-3-iodobenzene + Pd/Cu Cat Propyne Add Propyne (-78°C) Start->Propyne Warm Warm to RT (Selective Coupling) Propyne->Warm Inter Intermediate: 1-bromo-3-(prop-1-ynyl)benzene Warm->Inter Li_Ex Lithium-Halogen Exchange (n-BuLi, -78°C) Inter->Li_Ex Borate Borate Quench (B(OiPr)3) Li_Ex->Borate Hydrolysis Acidic Hydrolysis (HCl, aq) Borate->Hydrolysis Product Final Product: [3-(prop-1-yn-1-yl)phenyl]boronic acid Hydrolysis->Product

Figure 2: Sequential workflow ensuring chemoselectivity.

Troubleshooting & Optimization (Expert Insights)

The "Dehydration" Problem

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Symptom: NMR shows broad peaks or incorrect integration; Melting point is variable.

  • Solution: This is normal. The boroxine hydrolyzes back to the acid in aqueous media (during Suzuki coupling). Do not attempt to "purify" the boroxine away aggressively. Store the compound in a sealed vial at 4°C to minimize dehydration.

Lithium-Halogen Exchange Efficiency[3]
  • Issue: Incomplete conversion or formation of the "wurtz-type" homocoupled byproduct.

  • Fix: Ensure the temperature is strictly < -70°C during n-BuLi addition. Localized heating during rapid addition causes side reactions. Use a toluene/THF cosolvent system to prevent precipitation of the lithiated intermediate, which can stall the reaction.

Propyne Handling
  • Safety: Propyne is a flammable gas.

  • Alternative: If handling gas is difficult, use 1-trimethylsilylpropyne . The TMS group can be removed after the Sonogashira step (using K₂CO₃/MeOH) or kept if a protected alkyne is desired. However, for the specific target [3-(prop-1-yn-1-yl)...], using propyne gas is the most atom-economical direct route.

References

  • Vertex Pharmaceuticals Inc. (2012). Patent US20120165347A1: Inhibitors of Influenza Viruses Replication. (Describes the specific synthesis of 3-(prop-1-ynyl)phenylboronic acid via lithiation/borate quench).

  • Alterman, J. L., & Kraus, G. A. (2022).[3][4] A Convenient Procedure for Sonogashira Reactions Using Propyne.[1][3][4][5] Synthesis, 54, 655-657.[3][4] (Protocol for handling propyne in Sonogashira couplings).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Boronic Acid synthesis and reactivity).

Sources

Technical Guide: [3-(Prop-1-yn-1-yl)phenyl]boronic acid (CAS 1189373-19-0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 1189373-19-0: [3-(Prop-1-yn-1-yl)phenyl]boronic acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Utilization in Small Molecule Drug Discovery[1]

Executive Summary

CAS 1189373-19-0, chemically identified as [3-(Prop-1-yn-1-yl)phenyl]boronic acid , is a specialized organoboron intermediate critical for the synthesis of complex biaryl scaffolds. Unlike generic phenylboronic acids, this compound features a meta-positioned internal alkyne (prop-1-ynyl), offering a unique rigid linker that is chemically orthogonal to many standard cross-coupling conditions.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of this reagent. It is designed to assist medicinal chemists in deploying this building block to introduce the 3-(prop-1-ynyl)phenyl motif—a structural feature often utilized to access hydrophobic pockets in kinase inhibitors or to restrict conformational freedom in receptor ligands.

Chemical Identity & Structural Analysis[2]

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name [3-(Prop-1-yn-1-yl)phenyl]boronic acid
CAS Number 1189373-19-0
Molecular Formula C₉H₉BO₂
Molecular Weight 159.98 g/mol
SMILES CC#Cc1cccc(B(O)O)c1
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
Reactive Moieties Boronic acid (C-B bond), Internal Alkyne (C≡C bond)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Structural Insight: The molecule consists of a benzene ring substituted at the 1-position with a boronic acid group and at the 3-position with a prop-1-ynyl group. The meta substitution pattern is crucial; it directs the alkyne vector away from the coupling axis, allowing the alkyne to serve as a "handle" for further functionalization (e.g., click chemistry) or as a steric spacer in the final drug candidate.

Synthesis & Production Protocols

The synthesis of CAS 1189373-19-0 typically avoids direct Sonogashira coupling on the boronic acid due to potential catalyst poisoning or protodeboronation. The preferred industrial route utilizes a lithium-halogen exchange on the aryl bromide precursor.

Protocol A: Cryogenic Lithiation-Borylation

Objective: Convert 1-bromo-3-(prop-1-ynyl)benzene to the target boronic acid.

Reagents:

  • Precursor: 1-Bromo-3-(prop-1-ynyl)benzene

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes)[1][2]

  • Boron Source: Triisopropyl borate (B(OiPr)₃)

  • Solvent: Anhydrous THF/Toluene (1:3 ratio)

  • Quench: 3 M HCl (aq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1-bromo-3-(prop-1-ynyl)benzene (1.0 eq) and anhydrous THF/Toluene.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Borate Addition: Add Triisopropyl borate (1.1 eq) to the cooled solution.

  • Lithiation (Critical Step): Add n-Butyllithium (1.1 eq) dropwise over 30 minutes via syringe pump. Note: Adding the base to the mixture of bromide and borate (in-situ quench) can minimize Wurtz-type coupling side reactions, though sequential addition (Li then Borate) is also common.

  • Equilibration: Stir at -78°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

  • Hydrolysis: Cool the mixture back to 0°C and quench with 3 M HCl. Stir vigorously for 15 minutes to hydrolyze the boronate ester to the acid.

  • Isolation: Basify with solid KOH to solubilize the boronic acid as the boronate salt in the aqueous phase (washing away organic impurities). Separate layers. Acidify the aqueous layer to pH 5-6 to precipitate the product. Filter and dry.[3]

Yield Expectation: 70–80%

Visualization: Synthesis Pathway

Synthesis Start 1-Bromo-3-(prop-1-ynyl)benzene Reagents 1. B(OiPr)3, THF/Tol 2. n-BuLi, -78°C Start->Reagents Intermediate Lithium Boronate Complex Reagents->Intermediate Li-Halogen Exchange & Electrophilic Trapping Hydrolysis H3O+ Hydrolysis Intermediate->Hydrolysis Product CAS 1189373-19-0 (Boronic Acid) Hydrolysis->Product Ester Cleavage

Figure 1: Cryogenic synthesis route via lithium-halogen exchange.

Mechanistic Application: Palladium-Catalyzed Cross-Coupling[6]

The primary utility of CAS 1189373-19-0 is as a nucleophile in Suzuki-Miyaura Cross-Coupling . The boronic acid moiety allows for the formation of a C-C bond with aryl halides, while the alkyne remains intact due to the chemoselectivity of the reaction conditions.

Mechanism of Action (Chemical)[3][4][5]
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond of the coupling partner.

  • Transmetallation: The boronic acid (activated by a base) transfers the [3-(prop-1-ynyl)phenyl] group to the Palladium center. Key Insight: The alkyne does not interfere here provided the catalyst system is not designed for Sonogashira coupling (avoid Cu co-catalysts).

  • Reductive Elimination: The product is released, regenerating Pd(0).

Experimental Protocol: Suzuki Coupling

Application: Coupling with 4-bromo-pyridine to form a biaryl scaffold.

Reagents:

  • Nucleophile: CAS 1189373-19-0 (1.2 eq)

  • Electrophile: 4-Bromopyridine HCl (1.0 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge solvents with Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Assembly: In a reaction vial, combine the boronic acid, aryl bromide, catalyst, and base.

  • Reaction: Add the solvent mixture. Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The alkyne moiety provides a distinct retention shift compared to non-alkynyl analogs.

Visualization: Catalytic Cycle & Chemoselectivity

Suzuki cluster_selectivity Chemoselectivity Check Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + ArX TransMet Transmetallation (Transfer of Propynyl-Phenyl) OxAdd->TransMet BaseAct Base Activation (Boronate formation) BaseAct->TransMet Activated Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Product Biaryl-Alkyne Product RedElim->Product ArX Aryl Halide (R-X) Boronic CAS 1189373-19-0 Boronic->BaseAct + Base Check Alkyne remains inert (No Cu catalyst present)

Figure 2: Suzuki-Miyaura cycle highlighting the entry point of CAS 1189373-19-0.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Boronic acids can undergo protodeboronation (loss of B(OH)₂) upon prolonged heating in acidic media. Store in a cool, dry place. The internal alkyne is relatively stable but avoid strong oxidizers.

References
  • Preparation of Boronic Acids via Lithiation

    • Source: Patent US 2012/0165347 A1.[1] "Compounds and Methods for Kinase Inhibition."

    • Relevance: Describes the specific synthesis of 3-(prop-1-ynyl)
    • URL:

  • General Suzuki-Miyaura Coupling Methodology

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Relevance: Foundational text for the coupling protocol described in Section 4.
    • URL:

  • Boronic Acid Properties & Stability

    • Source: Hall, D. G. (Ed.).[3][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Relevance: Authoritative source on the handling, stability, and reactivity of phenylboronic acids.
    • URL:

Sources

Technical Guide: Characterization & Utility of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: [3-(prop-1-yn-1-yl)phenyl]boronic acid Class: Functionalized Arylboronic Acid / Internal Alkyne Building Block Primary Utility: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) for biaryl scaffold construction; precursor for "Click" chemistry (via alkyne) or reduction to alkyl linkers.

This technical guide provides a rigorous framework for the structural validation, purity assessment, and functional application of [3-(prop-1-yn-1-yl)phenyl]boronic acid. Unlike simple phenylboronic acids, this molecule contains a reactive internal alkyne moiety (


) in the meta position, requiring specific handling to prevent competitive side reactions (e.g., alkyne hydration or polymerization) during storage and coupling.

Part 1: Structural Identity & Molecular Architecture

The dual-functionality of this molecule dictates its characterization strategy. The boronic acid group is dynamic (equilibrium with boroxine), while the internal alkyne provides a rigid, linear spacer with a distinct spectroscopic signature.

Theoretical Structure vs. Dynamic Reality

Researchers must recognize that solid-state boronic acids rarely exist as pure monomers. They exist in a dynamic equilibrium with their trimeric anhydride (boroxine) form, driven by dehydration.

  • Monomer Formula:

    
     (MW: ~159.98  g/mol )
    
  • Boroxine Trimer:

    
     (Dehydrated form)
    

Critical Implication: Standard melting point analysis is often unreliable due to in-situ dehydration during heating. Purity must be assessed via HPLC, not thermal transitions alone.

Graphviz Diagram: The Boroxine Equilibrium

The following diagram illustrates the reversible dehydration process that complicates gravimetric and thermal analysis.

BoroxineEquilibrium Monomer Boronic Acid Monomer (Active Species) C9H9BO2 Trimer Boroxine Trimer (Storage Form) C27H21B3O3 Monomer->Trimer Dehydration Heat Heat / Vacuum (- 3 H2O) Water Ambient Moisture (+ 3 H2O) Trimer->Monomer Hydrolysis

Figure 1: The dynamic equilibrium between the monomeric acid and the trimeric boroxine. Analytical samples often contain mixtures of both.

Part 2: Spectroscopic Profiling (The "Fingerprint")

To validate the synthesis of [3-(prop-1-yn-1-yl)phenyl]boronic acid, specific spectral bands must be confirmed. The internal alkyne distinguishes this from terminal alkyne analogs.

Nuclear Magnetic Resonance (NMR)

Solvent choice is critical. DMSO-d6 is preferred over CDCl3 to suppress boroxine formation and sharpen the boronic acid hydroxyl signals.

NucleusFeatureChemical Shift (

, ppm)
MultiplicityAssignment Logic

H
Methyl (Propynyl)2.00 - 2.08Singlet (s)Distinct methyl on alkyne; diagnostic for internal alkyne.

H
Aromatic (H-2)7.80 - 7.90Singlet (s)Isolated proton between Boron and Alkyne (deshielded).

H
Aromatic (H-4, H-6)7.40 - 7.60Doublets (d)Ortho/Para coupling patterns.[1]

H
Aromatic (H-5)7.30 - 7.40Triplet (t)Meta-proton.

H
Boronic OH8.00 - 8.20Broad SingletDisappears with

shake; chemical shift varies with concentration.

C
Alkyne (Internal)80.0 - 90.0SingletTwo distinct peaks for the triple bond carbons.

B
Boron Center~28 - 32BroadCharacteristic of trigonal planar arylboronic acids.
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3500 cm

    
     (Broad, H-bonded).
    
  • C

    
    C Stretch:  2200–2250 cm
    
    
    
    . Note: Internal alkynes often have weak IR intensity due to low dipole moment change. Raman spectroscopy may show this band more strongly.
  • C-B Stretch: ~1340 cm

    
     (Strong).
    
Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (Negative Mode) is standard for boronic acids.

  • Observation: Boronic acids often form ester adducts with methanol (if used as solvent) or dimers.

  • Target Ion:

    
     or 
    
    
    
    (Formate adduct).

Part 3: Purity & Stability Assessment

HPLC Purity Protocol

Boronic acids can streak on silica columns due to interactions with silanols. A modified method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents ionization of the boronic acid, keeping it neutral and sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Alkyne).

Stability Risks: Protodeboronation

Under basic, aqueous conditions (common in Suzuki couplings), the C-B bond can cleave, replacing the boron with a proton.

  • Risk Factor: High temperature (>80°C) + Strong Base (KOH/NaOH).

  • Mitigation: Use milder bases (

    
     or 
    
    
    
    ) and anhydrous conditions if possible.

Part 4: Functional Validation (Suzuki-Miyaura Coupling)

The ultimate test of quality is reactivity. The following workflow outlines a standardized test reaction to verify the "active boron" content, which may differ from the gravimetric weight due to the boroxine equilibrium.

Standardized Activity Assay

Reaction: Coupling with 4-bromoanisole. Catalyst:


 (Robust, air-stable).

SuzukiWorkflow Start Start: [3-(prop-1-yn-1-yl)phenyl]boronic acid Reagents Add: 4-Bromoanisole (1.0 eq) Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Start->Reagents Solvent Solvent System: Dioxane / Water (4:1) Degassed Reagents->Solvent Reaction Heat: 80°C, 4 Hours (Inert Atmosphere) Solvent->Reaction Workup Workup: EtOAc Extraction Brine Wash Reaction->Workup Analysis Analysis: HPLC/NMR Check for Biaryl Product Workup->Analysis

Figure 2: Functional assay workflow to validate the chemical activity of the boronic acid.

Protocol Steps
  • Charge: In a vial, add 0.5 mmol of the boronic acid, 0.5 mmol of 4-bromoanisole, and 1.0 mmol of

    
    .
    
  • Catalyst: Add 3 mol%

    
    .
    
  • Solvent: Add 4 mL of 1,4-Dioxane and 1 mL of Water (pre-degassed with Nitrogen).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Validation: Analyze an aliquot by HPLC. >95% conversion of the bromide confirms the boronic acid is active and not degraded.

Part 5: Storage & Handling[2]

To maintain the integrity of the propynyl and boronic acid groups:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) is preferred but not strictly required if kept dry.

  • Container: Tightly sealed glass with parafilm to prevent moisture ingress (which shifts the boroxine/acid equilibrium).

  • Avoid: Do not store in protic solvents (MeOH/EtOH) for extended periods, as boronic esters will form.

References

  • Hall, D. G.[2] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sigma-Aldrich. (n.d.). Boronic Acid Characterization and Handling Guide.

  • PubChem. (2025).[3] Compound Summary: Boronic Acid Derivatives. National Library of Medicine.

Sources

mass spectrometry of [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Executive Summary & Core Directive

This guide details the mass spectrometric analysis of [3-(prop-1-yn-1-yl)phenyl]boronic acid (C


H

BO

, MW: ~159.98 Da). This molecule serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions and bio-orthogonal chemistry.

The central challenge in analyzing this compound lies in the Lewis acidity of the boron atom , which leads to three distinct mass spectral behaviors:

  • Boroxine Formation: Spontaneous dehydration into cyclic trimers.

  • Solvolysis Artifacts: Rapid esterification with protic solvents (e.g., Methanol).

  • Ionization Polarity: Preferential ionization in Negative ESI mode due to the electron-deficient boron center.

This guide moves beyond standard protocols, offering a self-validating workflow that accounts for these dynamic equilibria.

Sample Preparation & Handling

Expertise Note: The choice of solvent is the single most critical variable. Boronic acids are prone to in situ esterification in methanol, leading to confusing spectra where the "parent" ion appears shifted by +14 Da (methyl ester) or +28 Da (dimethyl ester).

Recommended Solvent Systems
Solvent SystemSuitabilityMechanism/Notes
Acetonitrile (ACN) / H

O
High Inert.[1] Best for direct infusion or LC-MS. Use ammonium acetate (10 mM) to stabilize pH.
Methanol (MeOH) Low (Caution) Causes rapid formation of methyl boronic esters. Only use if monitoring solvolysis.
Tetrahydrofuran (THF) Medium Good solubility, but requires APCI/APPI for efficient ionization; poor ESI performance.
Protocol: Stock Solution Preparation
  • Weighing: Dissolve 1.0 mg of [3-(prop-1-yn-1-yl)phenyl]boronic acid in 1 mL of anhydrous Acetonitrile .

  • Dilution: Dilute to 10 µg/mL using 50:50 ACN:H

    
    O containing 0.1% Formic Acid (for Positive Mode) or 10 mM Ammonium Acetate (for Negative Mode).
    
  • Storage: Store in plastic vials (polypropylene). Avoid borosilicate glass for long-term storage at low concentrations to prevent boron leaching or adsorption.

Ionization Techniques & Mass Spectral Analysis

A. Electrospray Ionization (ESI) - Negative Mode (Preferred)

Boronic acids are inherently electron-deficient. In negative mode, they readily form adducts with Lewis bases or deprotonate, providing the cleanest signal.

  • Primary Ion [M-H]

    
    : 
    
    
    
    ~159.06 (Monoisotopic).
  • Adducts: Common adducts include

    
     (
    
    
    
    205) or
    
    
    (
    
    
    179) if fluorinated solvents/additives are present.
  • Boroxine Artifact: Look for the trimer

    
     at approx 
    
    
    
    425.
B. Fragmentation Pathways (MS/MS)

The fragmentation of arylboronic acids is dominated by the stability of the boron-oxygen bond and the robustness of the alkyne linker.

Key Transitions:

  • Dehydration: Loss of water (

    
    , -18 Da) from the boronic acid moiety.
    
  • Boron Loss: Cleavage of the C-B bond, yielding the [3-(prop-1-yn-1-yl)phenyl]

    
     anion.
    
  • Alkyne Stability: The propynyl group is generally stable but may undergo cyclization or rearrangement at high collision energies.

FragmentationPathway cluster_legend Signal Intensity Parent Parent Ion [M-H]⁻ m/z 159.06 Dehydrated [M-H-H₂O]⁻ (Boroxine Precursor) m/z 141.05 Parent->Dehydrated - H₂O (18 Da) PhenylAnion [Ph-C≡C-Me]⁻ (Deboronation) m/z 115.05 Parent->PhenylAnion - BO₂H (44 Da) Fragment C₇H₅⁻ (Loss of C₂H₂) m/z 89.04 PhenylAnion->Fragment - C₂H₂

Figure 1: Proposed ESI(-) fragmentation pathway for [3-(prop-1-yn-1-yl)phenyl]boronic acid showing primary neutral losses.

C. GC-MS Analysis (Derivatization Required)

Direct GC-MS analysis is not recommended because boronic acids thermally dehydrate in the injector port, leading to peak broadening and conversion to boroxines.

Derivatization Protocol (Pinacol Esterification):

  • Reagent: Mix 100 µL of sample (in ACN) with 100 µL of Pinacol (2,3-dimethyl-2,3-butanediol) solution (10 mg/mL in ACN).

  • Reaction: Incubate at 60°C for 15 minutes.

  • Result: Formation of the cyclic boronate ester (MW: ~242 Da).

  • Analysis: Inject 1 µL into GC-MS (Split 1:10). The ester is volatile and thermally stable.

Data Interpretation: The Boron Isotope Signature

A critical validation step is checking the isotope pattern. Boron has two naturally occurring stable isotopes:

  • 
    B:  ~19.9% abundance
    
  • 
    B:  ~80.1% abundance
    

Validation Rule: Every boron-containing ion must exhibit a distinct "pre-peak" at M-1 with approximately 25% intensity of the main M peak.

Table 1: Expected Ion Clusters (ESI Negative Mode)

SpeciesFormulaMonoisotopic (

B)

Isotope Check (

B)

Monomer [M-H]

C

H

BO

159.06 158.06 (~25% intensity)
Dehydrated [M-H-H

O]

C

H

BO
141.05 140.05 (~25% intensity)
Dimer [2M-H

O-H]

C

H

B

O

301.13 Complex pattern (B

)
Boroxine [3M-3H

O-H]

C

H

B

O

425.18 Complex pattern (B

)

Troubleshooting & Artifacts Workflow

The following diagram illustrates the dynamic equilibrium users must control during analysis.

Artifacts Monomer Monomer (Target Analyte) MethylEster Methyl Ester Artifact [M+14 Da] Monomer->MethylEster Esterification Boroxine Boroxine (Trimer) [3M - 3H₂O] Monomer->Boroxine Dehydration Methanol Solvent: Methanol Methanol->MethylEster Heat Heat / Vacuum (Source Conditions) Heat->Boroxine

Figure 2: Common artifacts in Boronic Acid MS. Avoid Methanol to prevent esterification; lower source temperature to minimize boroxine formation.

References

  • Fragmentation Mechanisms: Riter, L. S., et al. "Analytical utility of negative ion electrospray mass spectrometry for the characterization of boronic acids." Journal of the American Society for Mass Spectrometry, 2019.

  • Boroxine Equilibrium: Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.

  • GC-MS Derivatization: Sparkman, O. D., et al. "Gas Chromatography and Mass Spectrometry: A Practical Guide." Academic Press, 2011.
  • Negative Mode ESI Efficiency: Crotti, S., et al. "Negative Ion Electrospray Mass Spectrometry of Boronic Acids." Rapid Communications in Mass Spectrometry, 2020.

Sources

Technical Guide: Solubility Profile of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on the solubility profile of [3-(prop-1-yn-1-yl)phenyl]boronic acid , a specialized organoboron building block.

The following content is structured for application scientists and process chemists, synthesizing structural activity relationships (SAR) with established boronic acid physicochemical principles to provide actionable solubility data.

Chemical Identity & Physicochemical Context

Compound: [3-(prop-1-yn-1-yl)phenyl]boronic acid Functional Class: Arylboronic Acid / Alkynyl-substituted Arene Primary Application: Suzuki-Miyaura Cross-Coupling, Molecular Recognition, Materials Science.

The Amphiphilic Challenge

To master the solubility of this compound, one must understand its competing structural motifs:

  • The Polar Head (Boronic Acid): The

    
     moiety is a strong hydrogen bond donor/acceptor. It drives solubility in polar aprotic and protic solvents but creates a crystal lattice energy barrier due to intermolecular hydrogen bonding (forming dimers and trimers).
    
  • The Lipophilic Tail (Propynyl-Phenyl): The meta-substituted propynyl group (

    
    ) adds lipophilicity and planarity. While it enhances interaction with non-polar solvents compared to naked phenylboronic acid, it is insufficient to solubilize the molecule in aliphatic hydrocarbons.
    

Solubility Landscape

The solubility behavior of [3-(prop-1-yn-1-yl)phenyl]boronic acid is governed by the Boroxine Equilibrium and Solvent Polarity .

Solubility Classification Table

Data derived from structural analogs (Phenylboronic acid, Tolylboronic acid) and functional group analysis.

Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Ethers (Cyclic/Linear) THF, 2-MeTHF, 1,4-Dioxane High Preferred. Excellent for reaction stock solutions. Stabilizes the monomeric acid form via Lewis base coordination to Boron.
Polar Aprotic DMF, DMSO, DMAc Very High High Utility. Best for high-concentration stocks (>1 M). Hard to remove post-reaction.
Alcohols Methanol, Ethanol, iPrOH High Caution. Rapid dissolution, but risk of in situ esterification (boronate ester formation) over time.
Halogenated DCM, Chloroform Moderate Useful for extraction/purification. Solubility improves significantly with slight warming.
Aromatic Hydrocarbons Toluene, Xylene Low to Moderate Temperature dependent.[1] Often requires heating to 80°C+ for complete dissolution.
Aliphatic Hydrocarbons Hexanes, Pentane, Heptane Insoluble Anti-Solvent. Used to precipitate the compound during purification.
Water Water (Neutral) Low Sparingly soluble (~1-3 g/100mL).
Water (Basic) aq. NaOH, K2CO3 High Soluble as the boronate anion

.
The Boroxine Dehydration Cycle

A critical, often overlooked factor in solubility is the dynamic equilibrium between the free boronic acid and its cyclic trimer (boroxine). In dry, non-polar solvents (or during storage), the compound dehydrates to form the boroxine, which has a different solubility profile (generally more soluble in organic solvents, less in water).

Visualization of the Equilibrium:

BoroxineEquilibrium Acid Free Boronic Acid (Monomer) Polar, H-Bond Donor Boroxine Boroxine (Cyclic Trimer) Less Polar, Lipophilic Acid->Boroxine Dehydration (Dry Solvents/Heat) Boroxine->Acid Hydrolysis (Aq. Base/Water) Water 3 H₂O

Figure 1: The dynamic equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride. This shift dictates solubility changes during storage and heating.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Cross-Coupling

Objective: Prepare a 0.5 M solution in THF for immediate use.

  • Weighing: Accurately weigh the [3-(prop-1-yn-1-yl)phenyl]boronic acid.

    • Note: If the solid appears "wet" or sticky, it may be partially hydrolyzed. If it is a fine, dry powder, it may have high boroxine content.

  • Solvent Selection: Use anhydrous THF or 1,4-Dioxane .

    • Why: Ethers coordinate to the empty p-orbital of the boron atom, stabilizing the monomer and preventing aggregation.

  • Dissolution: Add solvent to the solid.

    • Observation: The solid should dissolve readily at room temperature.

    • Troubleshooting: If haze persists, sonicate for 30 seconds. If solid remains, the sample may contain inorganic impurities (boric acid). Filter through a 0.45 µm PTFE syringe filter.

  • Storage: Use immediately or store under inert gas. Boronic acids can slowly oxidize in solution (C-B bond cleavage) if exposed to air for prolonged periods.

Protocol B: Solubility Screening (Visual)

Objective: Determine the best solvent for recrystallization.

  • Place 10 mg of compound into a 4 mL vial.

  • Add Dichloromethane (DCM) in 100 µL increments.

    • Target: Dissolution at RT suggests DCM is a "Good" solvent.

    • Result: Likely soluble.[2][3]

  • If soluble, add Hexanes dropwise until turbidity (cloudiness) appears.

    • Mechanism:[4] Hexanes acts as an anti-solvent, forcing the lipophilic propynyl group to aggregate while the polar boronic acid heads reject the non-polar environment.

  • Heat the vial gently with a heat gun. If the solution clears and precipitates upon cooling, this solvent pair (DCM/Hexanes) is ideal for purification.

Mechanistic Insights & Troubleshooting

Why not just use Methanol?

While alcohols (MeOH, EtOH) are excellent solvents for boronic acids, they react to form dialkyl boronates :



This reaction is reversible but complicates HPLC analysis and can alter reactivity rates in sensitive catalytic cycles. Avoid alcoholic solvents for long-term storage. 
The "Greasy" Impurity Issue

The propynyl group (


) is prone to polymerization or oxidation if the material is not high purity. If solubility is lower than expected in THF/DCM:
  • Check Appearance: Dark discoloration suggests alkyne oxidation.

  • Check Inorganic Content: Insoluble white residue in THF is often Boric Acid (

    
    ), a byproduct of deboronation.
    

Solubility Decision Workflow:

SolubilityWorkflow Start Start: [3-(prop-1-yn-1-yl)phenyl]boronic acid Goal What is your Goal? Start->Goal Rxn Suzuki Coupling Reaction Goal->Rxn Purify Purification / Recrystallization Goal->Purify Analysis NMR / HPLC Analysis Goal->Analysis Rxn_Solvent Use THF, Dioxane, or DMF (High Solubility, Stabilizing) Rxn->Rxn_Solvent Purify_Solvent Dissolve in DCM or Acetone Purify->Purify_Solvent Analysis_Solvent NMR: DMSO-d6 or CDCl3 (Avoid MeOD to prevent esterification) Analysis->Analysis_Solvent Purify_Anti Add Hexanes or Pentane (Induce Precipitation) Purify_Solvent->Purify_Anti

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 2020.[5]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Hall, D. G. (Ed.).[2][6]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry. Chemical Reviews, 2022.

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks, 2004.

Sources

Stability and Storage Architecture for [3-(prop-1-yn-1-yl)phenyl]boronic acid

[1]

CAS: 1189373-19-0 Molecular Formula: C



Molecular Weight:12

Part 1: Executive Technical Summary[1]

[3-(prop-1-yn-1-yl)phenyl]boronic acid is a bifunctional building block containing a Lewis-acidic boronic acid moiety and an internal alkyne.[1] While generally robust, its stability is governed by two competing thermodynamic forces: dehydration-driven trimerization (reversible) and protodeboronation (irreversible).[1]

For researchers and process chemists, the critical insight is that changes in physical appearance (hardening, crusting) often indicate reversible dehydration, not decomposition. However, exposure to basic moisture or radical initiators can trigger irreversible degradation of the C-B bond or the alkyne backbone.

Core Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccation is critical to control the monomer-anhydride equilibrium.[1]

Part 2: Chemical Stability Profile & Mechanisms

The Boroxine Equilibrium (The "False" Degradation)

The most common stability issue reported is the conversion of the free flowing powder into a hard, glassy solid. This is not degradation. Boronic acids exist in a thermodynamic equilibrium with their cyclic trimer anhydrides (boroxines).[1]

  • Mechanism: Three molecules of the boronic acid release three water molecules to form a six-membered B

    
    O
    
    
    ring.[1]
  • Trigger: Low humidity and heat drive the equilibrium toward the boroxine. High humidity shifts it back to the acid.

  • Impact: The boroxine is often more stable and equally reactive in Suzuki-Miyaura couplings (as it hydrolyzes in situ), but it alters the stoichiometry.

Protodeboronation (The "True" Degradation)

Irreversible cleavage of the C-B bond yields 1-phenyl-1-propyne.[1]

  • Mechanism: Base-catalyzed attack of water on the boron p-orbital forms a boronate "ate" complex, which then undergoes ipso-substitution.[1]

  • Susceptibility: The meta-propynyl group is electron-withdrawing (inductive), which slightly stabilizes the C-B bond compared to electron-rich derivatives (e.g., methoxy-substituted), but it remains susceptible at pH > 10 or in the presence of specific metal impurities (Pd, Cu).

Alkyne Integrity

The internal alkyne (prop-1-ynyl) is sterically protected compared to terminal alkynes, reducing the risk of spontaneous Glaser coupling or acetylide formation.[1] However, it remains sensitive to:

  • Pd(0)/Cu(I): Can catalyze unwanted cyclotrimerization or oligomerization during storage if trace metals are present from synthesis.[1]

  • Radical Oxidation: Prolonged exposure to air/light can oxidize the alkyne to a diketone.

Part 3: Visualization of Stability Pathways

The following diagram maps the reversible vs. irreversible pathways governing the shelf-life of this compound.

StabilityPathwayscluster_0Reversible Equilibrium (Safe)MonomerMonomer(Free Boronic Acid)Reactive SpeciesBoroxineBoroxine Trimer(Anhydride Form)Storage StableMonomer->BoroxineDehydration (-H2O)Heat/VacuumDeboronatedDegradation Product(1-phenyl-1-propyne)IRREVERSIBLEMonomer->DeboronatedProtodeboronationHigh pH / Metal Cat.OxidizedOxidized Alkyne(Diketones)IRREVERSIBLEMonomer->OxidizedRadical OxidationO2 / LightBoroxine->MonomerHydrolysis (+H2O)Ambient Moisture

Caption: Fig 1. The monomer-boroxine equilibrium is reversible; protodeboronation and oxidation are permanent degradation pathways.[1]

Part 4: Comprehensive Storage Protocols

Environmental Control
ParameterRecommendationRationale
Temperature 2°C to 8°C Slows the kinetics of protodeboronation and alkyne oxidation.[1]
Atmosphere Argon or Nitrogen Prevents aerobic oxidation of the alkyne and excludes moisture to stabilize stoichiometry.
Container Amber Glass Blocks UV light which can initiate radical alkyne polymerization.[1]
Seal Teflon-lined cap + Parafilm Prevents ingress of moisture and oxygen.[1]
Handling "Sticky" Batches

If the material appears sticky or glassy, it has likely partially dehydrated to the boroxine.

  • Do NOT discard.

  • Protocol: Recrystallize from a mixture of Acetonitrile/Water (9:1). The water hydrolyzes the boroxine, and acetonitrile solubilizes the organic frame.

  • Alternative: Use "as is" but adjust molecular weight calculations to account for the anhydride fraction (Theoretical MW of trimer: ~425.8 g/mol ).

Solution Stability

Avoid storing this compound in solution.

  • In Methanol/Ethanol: Rapidly forms boronic esters (e.g., diethyl ester), changing reactivity and Rf values.

  • In THF/DMF: Stable for <24 hours. Long-term storage leads to polymerization of the alkyne moiety if trace peroxides are present.[1]

Part 5: Quality Control & Analytical Verification

To validate the integrity of [3-(prop-1-yn-1-yl)phenyl]boronic acid, rely on a multi-modal approach. Melting point is unreliable due to the variable anhydride content.

NMR Spectroscopy (The Gold Standard)
  • 1H NMR (DMSO-d6):

    • Look for the propynyl methyl singlet (~2.0 ppm).[1]

    • Look for the Boronic Acid -OH protons (broad singlet ~8.0–8.2 ppm).[1] Note: If these are missing or integrated low, the sample is largely boroxine.

  • 11B NMR:

    • Monomer: ~30 ppm (broad).[1]

    • Borate (Degradation precursor): ~5-10 ppm (sharp).[1]

    • Boroxine: ~20-25 ppm.[1]

HPLC Analysis
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Avoid basic buffers (ammonium acetate) which accelerate degradation.[1]

  • Detection: UV at 254 nm (Phenyl ring).[1]

  • Target: The deboronated byproduct (1-phenyl-1-propyne) will be significantly less polar and elute much later than the boronic acid.[1]

Part 6: Experimental Workflow - Purity Check

PurityCheckSampleSample Intake(Solid)VisualVisual Inspection(White Powder vs. Sticky Gum)Sample->VisualSolubilityDissolve in DMSO-d6(Immediate)Visual->SolubilityHNMR1H NMR AnalysisSolubility->HNMRDecision1OH Peak Present?HNMR->Decision1Decision2Aromatic Region Clean?Decision1->Decision2YesRecrystFAIL: DehydratedRecrystallize (MeCN/H2O)Decision1->RecrystNo (Boroxine)PassPASSUse for SynthesisDecision2->PassYesDiscardFAIL: DegradedDiscardDecision2->DiscardNo (Protodeboronation)

Caption: Fig 2. Decision logic for validating reagent quality prior to use.

References

  • Boronic Acid-Boroxine Equilibrium

    • Illa, O., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Link (Note: Generalized mechanism citation).[1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]

  • General Boronic Acid Handling

    • Hall, D. G. (Ed.).[1] (2011).[1][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Compound Data (Predicted/Generic)

    • PubChem CID 53399115 (Related structure data).[1] Link

Physicochemical Profiling of Alkynylphenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Function Scaffolds for Orthogonal Chemistry

Executive Summary: The "Janus" Scaffold

Alkynylphenylboronic acids (APBAs) represent a unique class of bifunctional molecular scaffolds characterized by two distinct reactive centers: a Lewis-acidic boronic acid moiety (


) and an electron-deficient alkynyl group (

). This dual functionality grants them "orthogonal reactivity"—the ability to selectively engage one functional group while leaving the other intact.

For drug development professionals, APBAs are not merely building blocks; they are strategic linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), fluorescent sensors, and covalent inhibitors. However, their utility is often compromised by specific stability issues, primarily protodeboronation.[1] This guide provides a rigorous physicochemical analysis and validated protocols to master these compounds.

Electronic & Structural Landscape

Acidity and Ionization (pKa)

The defining feature of any arylboronic acid is its Lewis acidity. Unlike Brønsted acids, the boron atom possesses an empty


-orbital that accepts a hydroxide ion from water, converting from a neutral trigonal planar (

) species to an anionic tetrahedral (

) species.

The Hammett Effect: The acidity of the boron center is strictly governed by the electronic nature of the phenyl ring substituents. The alkynyl group is an Electron-Withdrawing Group (EWG) via induction and resonance.

  • Phenylboronic Acid (Reference): pKa

    
     8.8
    
  • Alkynyl Effect: The ethynyl group (

    
    ) withdraws electron density from the ring, destabilizing the neutral form and stabilizing the anionic boronate complex.
    
  • Result: APBAs are more acidic than unsubstituted phenylboronic acids, typically exhibiting pKa values in the range of 8.2 – 8.5 .

Implication for Solubility:

  • Low pH (< 7): Exists as the neutral species (

    
    ). Solubility is driven by hydrogen bonding but limited by the lipophilic phenyl-alkyne core.
    
  • High pH (> 9): Exists as the boronate anion (

    
    ). Water solubility increases dramatically.
    
Structural Geometry & Conjugation

The


-hybridized alkyne is linear and rigid. When para-substituted, it extends the conjugation length of the phenyl system.
  • Fluorescence Quenching: In the neutral

    
     state, the empty boron 
    
    
    
    -orbital can participate in Photoinduced Electron Transfer (PET), often quenching fluorescence.
  • Fluorescence Restoration: Upon binding to a diol (e.g., glucose) or high pH, the boron becomes

    
    , breaking the PET pathway and often restoring fluorescence (the "Turn-On" mechanism).
    

Stability Profile: The Protodeboronation Challenge

The most critical instability mode for APBAs is protodeboronation —the cleavage of the C-B bond replaced by a C-H bond. This reaction is not random; it is driven by specific pH windows and catalytic metals.

Mechanism of Failure

Protodeboronation is often base-catalyzed. The formation of the boronate anion is the prerequisite step. The electron-withdrawing alkynyl group, while increasing acidity, can paradoxically make the C-ipso carbon more susceptible to electrophilic attack or hydrolysis depending on the mechanism.

Protodeboronation cluster_0 Base-Catalyzed Pathway Neutral Neutral APBA (sp2 Boron) Anion Boronate Anion (sp3 Boron) Neutral->Anion + OH- (pH > pKa) Transition Transition State [Ar-B(OH)3]- Anion->Transition Slow Step Product Protodeboronated Product (Ar-H) Transition->Product + H2O / - B(OH)3

Figure 1: The base-catalyzed protodeboronation pathway. Stability is lowest when pH is near the pKa of the boronic acid.

Metal-Catalyzed Instability

APBAs are frequently used in Sonogashira (Pd/Cu) or Click (Cu) reactions.

  • Copper Risk: Copper(I) salts can catalyze the cleavage of the C-B bond, especially if the boronic acid is unprotected.

  • Mitigation: Use of MIDA (N-methyliminodiacetic acid) boronates or pinacol esters protects the boron center during alkyne transformations.

Orthogonal Reactivity Workflows

The power of APBAs lies in their ability to undergo sequential, selective functionalization.

The Workflow Logic
  • Pathway A (Suzuki First): React the Boron center with an aryl halide. Requires Pd catalyst + Base. Risk:[2] The alkyne may homocouple (Glaser coupling) if O2/Cu is present.

  • Pathway B (Click First): React the Alkyne with an azide. Requires Cu(I). Risk:[2] Cu-catalyzed protodeboronation.

Recommendation: For maximum yield, protect the boronic acid (as a pinacol ester) if performing the Click reaction first. If performing Suzuki first, ensure anaerobic conditions to protect the alkyne.

OrthogonalReactivity cluster_Suzuki Pathway A: Suzuki-Miyaura cluster_Click Pathway B: CuAAC (Click) APBA Alkynylphenylboronic Acid (Dual Reactive Core) Suzuki_Prod Biaryl-Alkyne APBA->Suzuki_Prod Pd(0), Base Ar-X Click_Prod Triazole-Boronic Acid APBA->Click_Prod R-N3, Cu(I) (Click) Final_A Functionalized Biaryl (via Click) Suzuki_Prod->Final_A R-N3, Cu(I) (Click) Click_Prod->Click_Prod Risk: Protodeboronation (Requires MIDA protection) Final_B Functionalized Triazole (via Suzuki) Click_Prod->Final_B Pd(0), Base Ar-X

Figure 2: Orthogonal synthetic pathways. Pathway A is generally preferred for free boronic acids to avoid Cu-mediated degradation.

Experimental Protocols

Protocol A: Determination of pKa via Spectrophotometric Titration

This protocol is self-validating because it relies on the isosbestic point, confirming a clean two-state equilibrium.

Materials:

  • 4-Ethynylphenylboronic acid (10 mM stock in DMSO).

  • Phosphate/Citrate buffer series (pH 4.0 to 11.0).

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation: Dilute the stock to 50 µM in each buffer solution (maintain <1% DMSO to prevent solvent effects).

  • Scan: Record UV absorbance (200–400 nm) for each pH.

  • Observation: Identify the

    
     shift. The neutral form (low pH) typically absorbs at a longer wavelength (red-shifted) compared to the tetrahedral anion (blue-shifted) due to loss of conjugation with the empty p-orbital.
    
  • Calculation: Plot Absorbance at a specific wavelength vs. pH. Fit the data to the Henderson-Hasselbalch equation:

    
    
    
  • Validation: Verify the presence of a sharp isosbestic point. Lack of an isosbestic point indicates decomposition (protodeboronation) during the assay.

Protocol B: "Safe" Suzuki Coupling of APBAs

Designed to preserve the terminal alkyne.

  • Degassing: Heavily sparge all solvents (Dioxane/Water 4:1) with Argon for 30 mins. Oxygen promotes alkyne homocoupling.

  • Catalyst: Use

    
     (5 mol%). This catalyst is robust and less prone to promoting alkyne side reactions than 
    
    
    
    .
  • Base: Use

    
     (3 equiv) instead of carbonates. Carbonates can sometimes deprotonate terminal alkynes (pKa ~25) at high temperatures, though unlikely, phosphate is milder.
    
  • Temperature: Limit to 60-80°C. Do not reflux at 100°C+ to minimize protodeboronation.

Quantitative Data Summary

PropertyValue / TrendCausality
pKa 8.2 – 8.5 (Est.)Ethynyl group (EWG) stabilizes the boronate anion.
LogP ~1.5 – 2.5Moderate lipophilicity; Alkyne adds non-polar character.
Water Solubility Low (Neutral) High (pH > 9)Ionization to anionic tetrahedral form drives solubility.
Stability ModerateSusceptible to protodeboronation at pH > 8 over time.
Reactivity OrthogonalBoron (Suzuki) and Alkyne (Click) addressable separately.

References

  • Boronic Acid Acidity & Hammett Relationships

    • Title: Substituent Effects on the Acidity of Phenylboronic Acids.[3][4][5]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Canonical reference for pKa trends).

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of (Hetero)
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Orthogonal Bioconjugation

    • Title: Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle.[6]

    • Source:ACS Central Science.
    • URL:[Link]

  • MIDA Boronates for Stability

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Fluorescence Sensing Mechanisms

    • Title: Boronic Acid-Based Fluorescent Sensors for Saccharides.[7]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Strategic Sourcing and Application of [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide addresses the procurement, validation, and application of [3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0). This compound is a high-value bifunctional building block in medicinal chemistry, offering a reactive boronic acid handle for Suzuki-Miyaura cross-coupling and an orthogonal internal alkyne (prop-1-ynyl) for subsequent functionalization or structural rigidity.

Unlike standard phenylboronic acids, the presence of the alkynyl moiety introduces specific stability concerns regarding polymerization and protodeboronation.[1] This guide provides a tiered supplier analysis, a self-validating Quality Control (QC) protocol, and an optimized reaction workflow to ensure reproducibility in drug development campaigns.

Chemical Profile & Critical Distinction[1]

Warning: Isomer Confusion Risk A common procurement error involves confusing the target alkynyl compound with its alkenyl analog.[1] Ensure your inventory systems distinguish between the two:

  • Target Compound: [3-(prop-1-yn-1-yl)phenyl]boronic acid[2][3]

    • CAS: 1189373-19-0[2][3]

    • Functionality: Internal Alkyne (Triple bond)[1]

    • Use Case: Rigid linkers, "Click" chemistry precursors.

  • Common False Positive: trans-3-Phenyl-1-propen-1-ylboronic acid

    • CAS: 129423-29-6[4][5]

    • Functionality: Alkene (Double bond)[1]

Molecular Specifications:

Property Specification
Molecular Formula C₉H₉BO₂
Molecular Weight 159.98 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water

| Key Impurities | Boroxine (dehydration product), Protodeboronated arene, Residual Bromide |[6]

Supply Chain Landscape

Procurement strategies should be tiered based on the development phase.[1] The following categorization helps mitigate supply chain risks.

Tier 1: Global Catalog Distributors (High Reliability / Low Volume)

Best for: Discovery Chemistry (mg to 5g scale) These vendors hold physical stock and provide extensive CoA (Certificate of Analysis) documentation.[1]

  • MilliporeSigma (Sigma-Aldrich): Often lists this under their "Building Blocks" or "Rare Chemical" library.[1]

  • Fisher Scientific / Thermo Fisher: Aggregates multiple smaller catalogs.[1]

Tier 2: Specialized Building Block Suppliers (Balance of Cost & Speed)

Best for: Lead Optimization (1g to 100g scale) These suppliers specialize in heteroaromatics and boronic acids.[1] They often synthesize on demand if stock is low.[1]

  • Combi-Blocks: Highly recommended for boronic acids due to competitive pricing and reliable purity data.[1]

  • Enamine: Excellent for "make-on-demand" if the specific isomer is out of stock; they hold the largest building block inventory globally.[1]

  • Fluorochem: Strong presence in Europe; reliable QC for boronic derivatives.[1]

Tier 3: Bulk & Custom Synthesis (Scale-up)

Best for: Process Chemistry (>100g)

  • WuXi AppTec / Pharmaron: Contract Manufacturing Organizations (CMOs) capable of validating the synthesis route (typically Lithiation of 1-bromo-3-(prop-1-ynyl)benzene followed by borate trapping) for GMP compliance.

Procurement Decision Logic

ProcurementLogic Start Start Procurement ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale MedScale 5 - 100 grams ScaleCheck->MedScale LargeScale > 100 grams ScaleCheck->LargeScale Tier1 Tier 1: Sigma/Fisher (Speed Priority) SmallScale->Tier1 Tier2 Tier 2: Combi-Blocks/Enamine (Cost/Quality Balance) MedScale->Tier2 Tier3 Tier 3: Custom CMO (Process Validation) LargeScale->Tier3

Figure 1: Decision matrix for sourcing boronic acid building blocks based on campaign scale.

Quality Control: The Self-Validating Protocol

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines).[1] Standard HPLC often fails to distinguish these due to hydrolysis on the column.[1] Quantitative NMR (qNMR) is the only authoritative method for purity assessment.[1]

The "Boroxine Shift" Phenomenon

Commercial samples often arrive as a mixture of monomer (acid) and trimer (boroxine).[1]

  • Impact: This does not chemically degrade the sample (boroxines hydrolyze back to acids in aqueous base during Suzuki coupling), but it distorts stoichiometry .[1]

  • Correction: You must calculate the "Effective Molecular Weight" before weighing reagents.

Protocol: qNMR Purity Assay
  • Solvent: DMSO-d6 (Crucial: prevents exchange seen in MeOH-d4).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (Stable, non-reactive, distinct singlet at ~6.1 ppm).[1]

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard.[1]

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire ¹H NMR (d1 > 10s to ensure full relaxation).[1]

  • Analysis:

    • Integrate the Internal Standard singlet (set to 3H).[1]

    • Integrate the Prop-1-ynyl methyl singlet (~2.0 ppm, 3H).[1][2]

    • Calculation: Purity % = [ (I_sample / N_sample) / (I_std / N_std) ] × (MW_sample / MW_std) × (m_std / m_sample) × 100.[1]

Application: Optimized Suzuki-Miyaura Coupling

The prop-1-ynyl group is an internal alkyne, making it more robust than terminal alkynes.[1] However, it can still undergo Pd-catalyzed side reactions (e.g., alkyne reduction or isomerization) if conditions are too harsh.[1]

Reaction Parameters
  • Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust, prevents alkyne coordination) or Pd(Amphos)Cl₂ (High turnover).[1]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.[1] Avoid strong hydroxides (NaOH) to prevent potential alkyne hydration.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1] The water is essential to hydrolyze any boroxine back to the reactive boronic acid species.[1]

  • Atmosphere: Strictly Argon/Nitrogen.[1] Oxygen promotes Glaser homocoupling of alkynes (though less likely with internal alkynes, it remains a risk).[1]

Workflow Diagram

SuzukiWorkflow cluster_prep Preparation cluster_process Reaction Process Reagents Reagents: 1. Aryl Halide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (K3PO4, 3.0 eq) Degas Degas Solvent (Sparge Ar, 15 min) Reagents->Degas Catalyst Catalyst: Pd(dppf)Cl2 (5 mol%) Catalyst->Degas Heat Heat 80-90°C, 4-12h Degas->Heat Monitor Monitor (LCMS) Check for De-boronation Heat->Monitor Workup Workup: Dilute EtOAc/Water Filter through Celite Monitor->Workup

Figure 2: Optimized Suzuki-Miyaura workflow for alkynyl-phenylboronic acids.

Handling & Stability

  • Storage: Store at 2-8°C. While boronic acids are generally stable, the alkyne moiety warrants protection from light and heat to prevent slow polymerization.[1]

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) to minimize boroxine formation, which complicates weighing.[1]

  • Safety: Boronic acids are generally low toxicity, but the alkyne functionality implies potential reactivity.[1] Use standard PPE.[1]

References

  • ChemicalBook. 3-(prop-1-ynyl)phenylboronic acid Product Entry & CAS Verification. Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53399115, (3-Phenylprop-1-en-1-yl)boronic acid.[1][5] (Used for structural comparison/exclusion of alkenyl analogs).[1] Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for boronic acid coupling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.[1] Chemical Society Reviews, 43, 412-443.[1] (Source for boroxine/hydrolysis equilibrium mechanics).

  • Combi-Blocks Inc. Boronic Acid Catalog & Handling Guide.[1] (General reference for Tier 2 sourcing standards). Retrieved from

Sources

Chemo-Structural Analysis and Synthetic Application of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of [3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0), a specialized organoboron building block used in medicinal chemistry. Characterized by a meta-substituted phenyl ring featuring a propynyl "handle," this reagent is critical for introducing rigid alkyne linkers into drug scaffolds via Suzuki-Miyaura cross-coupling. This document details its physicochemical properties, structural identity, synthetic utility, and field-proven experimental protocols for its application in carbon-carbon bond formation.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

The compound is an arylboronic acid, distinct from unstable alkynylboronic acids. The boron atom is attached directly to the aromatic ring, conferring greater stability than species where boron is attached to an sp-hybridized carbon.

Table 1: Physicochemical Specifications
PropertySpecification
Systematic Name [3-(prop-1-yn-1-yl)phenyl]boronic acid
CAS Registry Number 1189373-19-0
Molecular Formula C

H

BO

Molecular Weight 159.98 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
pKa (Boronic Acid) ~8.8 (Typical for phenylboronic acids)
SMILES CC#Cc1cccc(B(O)O)c1
InChI Key JPNDILSIDYBSML-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the meta relationship between the boronic acid reactive site and the propynyl functional group.

G cluster_0 Chemical Connectivity Phenyl Phenyl Ring (Aromatic Core) Boronic Boronic Acid -B(OH)2 (Reactive Site) Phenyl->Boronic Position 1 (C-B Bond) Alkyne Propynyl Group -C≡C-CH3 (Functional Handle) Phenyl->Alkyne Position 3 (Meta)

Figure 1: Structural connectivity of [3-(prop-1-yn-1-yl)phenyl]boronic acid showing the meta-substitution pattern.

Part 2: Synthetic Utility & Mechanism

The Role of the Propynyl Handle

In drug discovery, the propynyl group (


) serves two primary functions:
  • Steric & Electronic Modulation: The rigid linear geometry of the alkyne spacer holds the terminal methyl group at a precise distance (~4.1 Å) from the phenyl ring, often used to probe hydrophobic pockets in enzyme active sites.

  • Orthogonal Reactivity: While the boronic acid participates in Suzuki coupling, the internal alkyne remains inert to standard Pd(0) conditions, allowing for subsequent transformations (e.g., reduction to cis-alkenes or specific cycloadditions).

Mechanism: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the palladium-catalyzed formation of biaryl or aryl-alkenyl motifs. The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide (R-X) TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate Base Base Activation (HO-B-Ar) Base->TransMet Activates Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid reagent.

Part 3: Experimental Protocol

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: To couple [3-(prop-1-yn-1-yl)phenyl]boronic acid with an aryl bromide (Ar-Br).

Reagents & Materials
  • Boronic Acid: [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)

  • Electrophile: Aryl bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Reagent Loading: Add the aryl bromide (1.0 mmol), [3-(prop-1-yn-1-yl)phenyl]boronic acid (192 mg, 1.2 mmol), and Pd(dppf)Cl

    
     (41 mg, 0.05 mmol) to the vial.
    
  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Base Activation: Add 2M aqueous K

    
    CO
    
    
    
    (1.5 mL, 3.0 mmol). The biphasic system requires vigorous stirring.
  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor conversion via TLC or LC-MS.

    • Checkpoint: The boronic acid spot should diminish. If the bromide remains but boronic acid is consumed, protodeboronation may have occurred; add 0.5 equiv more boronic acid.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Stability & Handling[3][4]
  • Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible; the presence of water/base during the reaction hydrolyzes the boroxine back to the active monomeric acid.

  • Protodeboronation: While arylboronic acids are generally stable, heating for prolonged periods in highly basic aqueous media can lead to C-B bond cleavage. If yields are low, switch to anhydrous conditions using Cs

    
    CO
    
    
    
    in DMF.

References

  • PubChem. (2025).[1][2] Compound Summary for C9H9BO2. National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3] (Context on boronic acid stability).

Sources

Safety and Handling of [3-(prop-1-yn-1-yl)phenyl]boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Safety Engineers. CAS Number: 1189373-19-0 Molecular Formula: C₉H₉BO₂ Molecular Weight: 159.98 g/mol [1]

Part 1: Executive Technical Summary

[3-(prop-1-yn-1-yl)phenyl]boronic acid is a functionalized organoboron intermediate critical in the synthesis of biaryls via Suzuki-Miyaura cross-coupling. Its structure features a meta-substituted phenyl ring bearing a boronic acid moiety and an internal alkyne (prop-1-ynyl) group.

While boronic acids are generally considered mild reagents, this specific compound presents a dual stability challenge:

  • Boroxine Equilibrium: Like most boronic acids, it exists in a dynamic equilibrium with its dehydrated trimeric form (boroxine), driven by thermal stress and low humidity.

  • Alkyne Reactivity: The internal alkyne functionality, while more stable than terminal alkynes, introduces potential for specific cycloadditions and requires protection from strong Lewis acids that might induce polymerization.

This guide provides a self-validating framework for the safe storage, handling, and experimental application of this compound, moving beyond generic SDS data to address specific laboratory realities.

Part 2: Chemical Identity & Physical Properties[1][2]

The following data aggregates experimental values and predictive models for CAS 1189373-19-0.

PropertySpecificationTechnical Note
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or phenol formation.
Melting Point >200°C (Decomposes)Boronic acids often dehydrate to boroxines before melting; melting points can be unreliable.
Solubility DMSO, Methanol, THFLimited solubility in non-polar solvents (Hexanes) and cold water.
pKa ~8.8 (Boronic acid group)Weakly acidic; exists as tetrahedral boronate anion [RB(OH)₃]⁻ at pH > 10.
Hygroscopicity ModerateAbsorbs atmospheric moisture to revert boroxine to acid form.

Part 3: Hazard Assessment & Safety Protocols

GHS Classification & Toxicology

Signal Word: WARNING [2][3]

Hazard CodeHazard StatementMechanism of Action
H302 Harmful if swallowedBoron compounds can interfere with serine proteases and metabolic pathways.
H315 Causes skin irritationLewis acidic nature of boron can dehydrate and irritate epithelial tissue.
H319 Causes serious eye irritationPhysical abrasive and chemical irritant; rapid hydrolysis in ocular fluid.
H335 May cause respiratory irritationDust inhalation targets mucous membranes.
Engineered Safety Controls
  • Engineering Controls: All weighing and transfer operations must be conducted inside a fume hood or glovebox to prevent dust inhalation.

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection. Safety glasses with side shields are mandatory.

  • Incompatibility:

    • Strong Oxidizers: Can cleave the C-B bond (oxidative deboronation) yielding the corresponding phenol (3-(prop-1-ynyl)phenol).

    • Diols/Catechols: Will spontaneously form cyclic boronic esters, altering reactivity.

Part 4: Storage & Stability Logic[5]

The Boroxine Cycle (Dehydration)

Boronic acids are rarely 100% pure "acid." They spontaneously dehydrate to form cyclic trimers (boroxines). This is a reversible process driven by entropy and water removal.

  • Storage Condition: Store at 2–8°C in a tightly sealed container.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidative degradation of the alkyne and C-B bond.

  • Stoichiometry Correction: When using this reagent in precise couplings, assume a purity of ~95-97% or run a ¹H NMR with an internal standard (e.g., trimethoxybenzene) to quantify the acid:boroxine ratio.

BoroxineCycle Acid Boronic Acid 3 R-B(OH)2 Boroxine Boroxine (Trimer) (RBO)3 Acid->Boroxine Dehydration (Heat/Vacuum) Boroxine->Acid Hydrolysis (Ambient Moisture) Water 3 H2O

Figure 1: The reversible dehydration cycle. Storage under vacuum promotes boroxine formation; ambient humidity promotes acid formation.

Part 5: Experimental Workflows

Synthesis Protocol (Lithium-Halogen Exchange)

Context: This protocol describes the synthesis of [3-(prop-1-yn-1-yl)phenyl]boronic acid from 1-bromo-3-(prop-1-ynyl)benzene.[4] This route avoids palladium catalysis, preventing metal contamination in downstream applications.

Reaction Scheme:

  • Precursor: 1-bromo-3-(prop-1-ynyl)benzene.[4]

  • Lithiation: n-Butyllithium (n-BuLi) at -78°C.

  • Borylation: Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic workup.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under Argon flow. Add 1-bromo-3-(prop-1-ynyl)benzene (1.0 eq) dissolved in anhydrous THF/Toluene (1:3 ratio).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Critical Control: Maintain temp < -70°C to prevent alkyne deprotonation or polymerization.

    • Observation: Stir for 30 minutes. The solution may darken slightly.

  • Electrophile Addition: Add Triisopropyl borate (1.1 eq) dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Quench & Hydrolysis: Cool back to 0°C. Add 1M HCl slowly until pH < 3. Stir for 15 minutes to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with ethyl acetate. Wash organics with brine. Dry over Na₂SO₄. Concentrate in vacuo.

    • Note: Avoid high vacuum for extended periods if a fluffy powder is desired; excessive drying yields the waxy boroxine.

SynthesisFlow Start Start: 1-bromo-3-(prop-1-ynyl)benzene Step1 Cool to -78°C (THF/Toluene) Start->Step1 Step2 Add n-BuLi (Li-Halogen Exchange) Step1->Step2 Step3 Intermediate: Aryl Lithium Species Step2->Step3 Kinetic Control Step4 Add B(OiPr)3 (Electrophile Capture) Step3->Step4 Step5 Warm to RT -> Boronate Ester Step4->Step5 Step6 Acid Hydrolysis (HCl) Step5->Step6 End Product: [3-(prop-1-yn-1-yl)phenyl]boronic acid Step6->End Isolation

Figure 2: Synthesis workflow via cryogenic lithiation.

Application: Suzuki-Miyaura Coupling

Context: Coupling [3-(prop-1-yn-1-yl)phenyl]boronic acid with an aryl halide.

Protocol:

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) is recommended for steric bulk tolerance.

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: Dioxane/Water (4:1) or Toluene/Water. Degassing is critical to prevent homocoupling of the boronic acid.

  • Temperature: 80-100°C.

  • Mechanism Note: The alkyne group is generally stable under these conditions, but copper-free conditions are preferred to avoid any potential interference (though internal alkynes are less prone to Cu-mediated side reactions than terminal ones).

Part 6: Emergency & Disposal Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and copious water. Boronic acids are difficult to rinse; use a soft brush if necessary.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention immediately (pH effects).
Spill Cleanup Dampen with water to prevent dust.[5] Sweep into a closed container. Do not use vacuum unless explosion-proof (dust hazard).
Disposal Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Observe local regulations regarding Boron disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53399115, (3-Phenylprop-1-en-1-yl)boronic acid. Retrieved from [Link][6]

  • Hall, D. G. (Ed.).[7][8][9] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boroxine/Acid equilibrium).

Sources

Methodological & Application

[3-(prop-1-yn-1-yl)phenyl]boronic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Executive Summary

This guide details the protocol for utilizing [3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0) in Palladium-catalyzed cross-coupling reactions. This compound serves as a critical "bifunctional molecular lego" in medicinal chemistry, particularly for mGluR5 antagonists and kinase inhibitors. The primary challenge in its application is achieving high chemoselectivity: effecting the C(sp²)-C(sp²) aryl coupling while preserving the internal alkyne moiety for downstream derivatization or structural rigidity.

Key Technical Insight: Unlike terminal alkynes, the internal prop-1-ynyl group is robust against competitive Sonogashira coupling under standard Suzuki conditions. However, it remains susceptible to Pd-catalyzed isomerization or hydration if reaction times are prolonged or catalyst loadings are excessive. This protocol prioritizes high-activity catalyst systems (e.g., Pd-SPhos) to ensure rapid turnover at mild temperatures.

Chemical Profile & Handling

PropertySpecification
Compound Name [3-(prop-1-yn-1-yl)phenyl]boronic acid
CAS Number 1189373-19-0
Molecular Weight 159.98 g/mol
Structure Meta-substituted phenyl ring; C1: Boronic Acid, C3: Prop-1-yne
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar hydrocarbons
Stability Hygroscopic.[1][2][3] Store at 2-8°C under inert atmosphere (Ar/N₂).

Safety Note: While boronic acids are generally low toxicity, the alkyne moiety adds potential reactivity. Avoid contact with strong oxidizers.

Mechanistic Strategy: The "Passenger" Alkyne

In this reaction, the boronic acid is the active nucleophile, and the alkyne is a "passenger." The goal is to prevent the passenger from hijacking the catalyst.

  • Target Reaction: Suzuki-Miyaura Coupling (Aryl-Aryl bond formation).[4]

  • Avoided Side Reactions:

    • Alkyne-mediated Catalyst Poisoning: Alkynes can coordinate strongly to Pd(0), potentially slowing the catalytic cycle.

    • Protodeboronation: Hydrolysis of the C-B bond before coupling occurs.

    • Heck-type Insertion: Rare for internal alkynes under these conditions, but possible with specific substrates.

Diagram 1: Chemoselectivity Logic Pathway

Chemoselectivity Start Reagents: Boronic Acid + Aryl Halide Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Path_A Pathway A (Desired): Suzuki Coupling Pd_Cycle->Path_A Bulky Ligands (SPhos) Fast Transmetallation Path_B Pathway B (Avoid): Alkyne Coordination/Side Rxn Pd_Cycle->Path_B Unhindered Ligands Slow Turnover Product Biaryl Product (Alkyne Intact) Path_A->Product Byproduct Complex Mixtures (Isomerization/Hydration) Path_B->Byproduct

Caption: Logical flow for ensuring chemoselectivity. Bulky electron-rich ligands favor the Suzuki pathway by accelerating oxidative addition and transmetallation, outcompeting alkyne interference.

Optimized Experimental Protocol

This protocol uses a Pd(OAc)₂ / SPhos system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen because its bulk prevents the alkyne from coordinating too tightly to the metal center, and its electron-rich nature facilitates the oxidative addition of aryl chlorides/bromides.

Reagents & Materials
  • Substrate A: [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)

  • Substrate B: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene / Water (10:1 ratio) - Biphasic systems often suppress protodeboronation.

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes to generate the active Pd(0)-L species. Observation: Solution turns from orange to pale yellow/colorless.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add Substrate B (1.0 mmol, 1.0 equiv), [3-(prop-1-yn-1-yl)phenyl]boronic acid (192 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Evacuate and backfill the vial with Argon (x3).

  • Solvent Addition:

    • Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.

    • Add the pre-complexed catalyst solution (or add solid Pd/Ligand directly if skipping step 1).

  • Reaction:

    • Heat the sealed vial to 80°C . Note: Do not exceed 100°C to preserve alkyne integrity.

    • Monitor by TLC or LC-MS at 1 hour and 3 hours. Conversion should be >95% within 2-4 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The alkyne moiety makes the product UV-active and distinct on TLC.

Diagram 2: Experimental Workflow

Protocol Setup 1. Charge Solids (Boronic Acid, Halide, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Solvents & Catalyst (Tol/H2O + Pd/SPhos) Inert->Solvent Heat 4. Heat to 80°C (2-4 Hours) Solvent->Heat Check 5. QC Check (LCMS) Target: M+H Peak Heat->Check Check->Heat <90% Conv. Workup 6. Workup & Isolate (EtOAc Ext / Silica) Check->Workup >95% Conv.

Caption: Step-by-step workflow for the synthesis of 3-(prop-1-ynyl)biaryls.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Protodeboronation of Boronic AcidSwitch base to K₂CO₃ or CsF (anhydrous conditions). Increase Boronic Acid to 1.5 equiv.
Alkyne Missing (Product Mass -40) Alkyne Hydration/CleavageEnsure solvents are degassed. Lower temp to 60°C. Check water quality (pH neutral).
Black Precipitate (Pd Black) Catalyst DecompositionLigand oxidation? Use fresh SPhos. Ensure strict inert atmosphere.
Starting Material Remains Catalyst PoisoningThe alkyne might be coordinating Pd. Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl₂ .

Application Context: Drug Discovery

The 3-(prop-1-ynyl)phenyl motif is a bioisostere for other rigid spacers. It is frequently employed in the synthesis of:

  • mGluR5 Negative Allosteric Modulators (NAMs): The rigid alkyne spacer orients the terminal phenyl ring into a specific hydrophobic pocket.

  • Kinase Inhibitors: Used to access specific vectors in the ATP-binding site.

Synthesis Example (Conceptual): Reaction of 4-chloro-2-methylpyridine with [3-(prop-1-yn-1-yl)phenyl]boronic acid yields 2-methyl-4-(3-(prop-1-ynyl)phenyl)pyridine , a precursor scaffold for MPEP-like anxiolytics.

References

  • Synthesis of 3-(prop-1-ynyl)

    • Source: ChemicalBook / Patent US2012/165347.[1]

    • Context: Describes the lithiation of 1-bromo-3-(prop-1-ynyl)
  • Suzuki-Miyaura Coupling Mechanism & Chemoselectivity

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • Context: Detailed mechanistic insight into ligand roles and side reactions like protodeboron
  • Alkyne Stability in Cross-Couplings

    • Title: Alkynes in Suzuki couplings (Discussion on internal vs terminal alkyne stability).
    • Source: Reddit ChemHelp / Community Consensus.
    • Context: Validates that internal alkynes (like prop-1-ynyl) are significantly more stable and less prone to side reactions than terminal alkynes in Suzuki conditions.
  • Application in Medicinal Chemistry (LDH Inhibitors)

    • Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity.
    • Source: NIH / J Med Chem.
    • Context: Demonstrates the use of prop-1-ynyl phenyl moieties in bioactive molecule synthesis via Suzuki coupling.

Sources

Application Note: Precision Cross-Coupling of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of [3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 850568-06-8). This reagent is a critical pharmacophore building block, frequently employed in medicinal chemistry to introduce the rigid, metabolically stable 3-(prop-1-ynyl)phenyl motif—a key structural feature in negative allosteric modulators (NAMs) of mGluR5 and various kinase inhibitors.

Unlike simple phenylboronic acids, the presence of the internal alkyne (prop-1-ynyl) moiety requires specific attention to catalyst selection and base strength to prevent side reactions such as alkyne hydration, hydroboration, or cyclization. This note provides a robust, field-tested methodology to maximize yield and purity.

Chemical Context & Mechanistic Insight

The Reagent Profile[1][2][3]
  • Compound: [3-(prop-1-yn-1-yl)phenyl]boronic acid

  • Role: Nucleophilic coupling partner (Aryl-B(OH)₂).

  • Key Structural Feature: The meta-propynyl group acts as a "stealth" steric spacer. It is larger than a methyl group but linear, allowing it to penetrate narrow hydrophobic pockets in protein targets while avoiding the metabolic liability of terminal alkynes.

Critical Success Factors

The primary challenge in coupling this substrate is preserving the alkyne integrity while facilitating the transmetallation step.

  • Prevention of Alkyne Hydration: Under aqueous basic conditions (standard Suzuki), palladium can catalyze the hydration of the alkyne to a ketone. Solution: Use mild bases (carbonates/phosphates) and control water stoichiometry.

  • Protodeboronation: The electron-withdrawing nature of the alkyne (via induction) slightly deactivates the ring, making the C-B bond susceptible to hydrolytic cleavage. Solution: High-activity catalyst systems (e.g., Buchwald precatalysts) that operate at lower temperatures or shorter times.[1]

  • Homocoupling: Oxidative homocoupling of the boronic acid is a competing pathway. Solution: Degas solvents thoroughly to remove oxygen.

Mechanistic Pathway & Danger Zones

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Ar-X BaseStep Base Activation (Formation of Ar-Pd-OH or Boronate) OxAdd->BaseStep Base (OH-/CO3--) TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet [3-(prop-1-yn-1-yl)phenyl]B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim SideRxn SIDE REACTION: Alkyne Hydration/Cyclization TransMet->SideRxn Excess H2O / High T RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical transmetallation step where alkyne side reactions are most likely if conditions are unregulated.

Optimization Strategy

We recommend a two-tiered approach based on the complexity of the electrophile (halide partner).

Table 1: Condition Screening Matrix
ParameterMethod A: Robust (Standard) Method B: High-Performance (Challenging)
Application Simple Aryl Bromides/IodidesAryl Chlorides, Heterocycles, Sterically Hindered
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)
Base K₂CO₂ (2.0 equiv)K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or THF
Temperature 80°C60°C - 80°C
Atmosphere Nitrogen or Argon (Balloon)Argon (Schlenk line)

Detailed Experimental Protocols

Method A: Standard Protocol (Dioxane/Water)

Best for: Routine synthesis, gram-scale reactions, stable halide partners.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and K₂CO₃.

  • Inerting: Cap the flask with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive N₂ flow) to add the Pd catalyst quickly. Reseal and purge with N₂ for 2 minutes.

    • Note: Adding catalyst last prevents premature activation or oxidation.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by LC-MS or TLC. Typical reaction time: 2–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: High-Performance Protocol (Buchwald Precatalysts)

Best for: Deactivated aryl chlorides, substrates sensitive to hydrolysis, or when lower temperatures are required.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.3 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.5 equiv)

  • Solvent: THF or Toluene (degassed) / Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the Aryl Halide, Boronic Acid, XPhos Pd G3, and K₃PO₄ in a reaction vial.

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Seal the vial and heat to 60°C . The active Pd(0) species is generated rapidly from the G3 precatalyst, often allowing full conversion in <2 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Troubleshooting & Quality Control

Decision Tree for Low Yields

Troubleshooting Start Problem: Low Yield / Impurities Check1 Is the Starting Halide Consumed? Start->Check1 Check2 Is the Alkyne Intact? Check1->Check2 Yes OxidativeAdd Issue: Poor Oxidative Addition Action: Switch to XPhos or SPhos Pd G3 Increase Temp to 90°C Check1->OxidativeAdd No (SM remains) Protodeboronation Issue: Protodeboronation/Hydration Action: Reduce Water ratio (10:1) Switch base to K3PO4 Lower Temp Check2->Protodeboronation No (Alkyne missing/hydrated) Homocoupling Issue: Oxidative Homocoupling Action: Degas solvents vigorously Ensure strict Inert Atmosphere Check2->Homocoupling Yes (Dimer formed)

Figure 2: Diagnostic workflow for resolving common reaction failures.

Analytical Markers
  • 1H NMR (CDCl3): The prop-1-ynyl methyl group typically appears as a singlet around δ 2.0–2.1 ppm . Disappearance of this signal or shifting to a ketone methyl (approx δ 2.5 ppm) indicates hydration.

  • LC-MS: Watch for M+18 peaks (hydration product) relative to the expected product mass.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Gregory, K., et al. (2019). Discovery of MPEP Analogues as Potent mGluR5 Antagonists. Journal of Medicinal Chemistry. (Contextual reference for the application of propynyl-phenyl motifs in drug discovery).
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Application Note: Strategic Utilization of [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of complex organic scaffolds. It addresses the dual nature of [3-(prop-1-yn-1-yl)phenyl]boronic acid : first, as a challenging synthetic target requiring precision Sonogashira protocols (due to the gaseous nature of propyne), and second, as a versatile reagent in oxidative cross-coupling reactions (often termed "Boronic Acid-Sonogashira").

Executive Summary

[3-(prop-1-yn-1-yl)phenyl]boronic acid is a high-value bifunctional linker featuring a meta-substituted internal alkyne and a boronic acid moiety. Its strategic value lies in its orthogonality: the boronic acid facilitates Suzuki-Miyaura coupling, while the internal alkyne serves as a robust, sterically protected handle for bioorthogonal chemistry or structural rigidification.

This guide details two critical workflows:

  • The Construction Protocol: Synthesizing the reagent itself using a modified Sonogashira coupling with propyne surrogates.

  • The Application Protocol: Utilizing the reagent in Oxidative Boronic Acid-Alkyne Coupling (an advanced Sonogashira variant) to generate meta-dialkynyl arenes without using aryl halides.

Strategic Rationale & Chemical Logic

The "Internal Alkyne" Challenge

Standard Sonogashira coupling involves a terminal alkyne and an aryl halide. However, this specific molecule contains an internal alkyne (prop-1-ynyl) and a boronic acid.

  • As a Product: It must be synthesized by coupling 3-halophenylboronic acid with propyne (gas) or propyne synthons.

  • As a Reagent: It cannot act as the nucleophile in standard Sonogashira (no acidic acetylenic proton). Instead, it acts as the electrophile equivalent in oxidative couplings, replacing the standard aryl halide.

Mechanistic Pathway (Oxidative Coupling)

When using this boronic acid in a Sonogashira-type reaction (to couple with a different terminal alkyne), the mechanism shifts from the classical Pd(0)/Pd(II) cycle to an oxidative Pd(II) cycle, often requiring a copper oxidant or air to facilitate transmetallation from Boron to Palladium.

OxidativeSonogashira Start Ar-B(OH)2 (Reagent) Transmetal Transmetallation (Ar-Pd-L) Start->Transmetal Base, Pd(II) Pd_Cat Pd(II) Species Pd_Cat->Transmetal Coordination Alkyne Coordination (Ar-Pd-Alkyne) Transmetal->Coordination + Terminal Alkyne Product Ar-C≡C-R (Coupled Product) Coordination->Product Reductive Elimination Product->Pd_Cat Re-oxidation (via Cu/Air) Oxidant Oxidant (Cu(II) / Air) Oxidant->Pd_Cat Regenerates Catalyst

Figure 1: Mechanism of Oxidative Sonogashira Coupling using Arylboronic Acids. Note the requirement for an oxidant to regenerate the active Pd(II) species.

Protocol A: Synthesis of the Reagent (Standard Sonogashira)

Objective: Manufacture [3-(prop-1-yn-1-yl)phenyl]boronic acid from 3-iodophenylboronic acid. Challenge: Handling propyne gas and preventing protodeboronation.

Reagents & Equipment
ComponentSpecificationRole
Substrate 3-Iodophenylboronic acid (pinacol ester recommended)Aryl Electrophile
Nucleophile Propyne (condensed gas) OR 1-(Trimethylsilyl)propyneAlkyne Source
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Catalyst
Co-Catalyst CuI (2 mol%)Activator
Base/Solvent Et₃N / THF (degassed)Medium
Step-by-Step Methodology
  • Protection (Recommended): Convert 3-iodophenylboronic acid to its pinacol ester (3-iodo-PBA-pin) to prevent copper-catalyzed deboronation during the Sonogashira step.

  • Propyne Introduction:

    • Method A (Gas): Cool a sealed tube containing THF/Et₃N to -78°C. Bubble propyne gas until saturation (approx. 3-5 equiv by weight).

    • Method B (Liquid Surrogate): Use 1-(trimethylsilyl)propyne. Requires adding TBAF (1.1 equiv) to generate the propyne anion in situ.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the frozen/cooled mixture under Argon counter-flow.

  • Reaction: Seal the vessel. Warm to Room Temperature (RT) and stir for 16 hours.

    • Note: Do not heat above 40°C; propyne is volatile.

  • Workup: Vent carefully. Filter through Celite to remove Pd/Cu. Concentrate in vacuo.

  • Deprotection (if Pinacol used): Hydrolyze the ester using NaIO₄/NH₄OAc in Acetone/Water to yield the free boronic acid.

Protocol B: Application in Oxidative Coupling (The "Boronic-Sonogashira")

Objective: Use [3-(prop-1-yn-1-yl)phenyl]boronic acid as an aryl donor to couple with a terminal alkyne (e.g., phenylacetylene), creating a 1,3-dialkynyl benzene .

Reagents & Equipment
ComponentSpecificationRole
Aryl Donor [3-(prop-1-yn-1-yl)phenyl]boronic acidElectrophile Equivalent
Alkyne Terminal Alkyne (1.2 equiv)Nucleophile
Catalyst Pd(OAc)₂ (5 mol%)Catalyst
Ligand DABCO (10 mol%)Ligand/Base
Oxidant Ag₂CO₃ (1 equiv) or Air (balloon)Re-oxidizer
Solvent 1,4-DioxaneSolvent
Step-by-Step Methodology
  • Preparation: In a dry reaction vial, dissolve [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.0 mmol) and the terminal alkyne (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Catalyst System: Add Pd(OAc)₂ and DABCO.

    • Critical Step: If using Ag₂CO₃ as the oxidant, add it now. If using Air, attach an O₂ or Air balloon.

  • Reaction: Heat to 80°C. Monitor by TLC/LC-MS.

    • Checkpoint: The boronic acid spot should disappear. If homocoupling of the terminal alkyne (Glaser coupling) is observed, reduce the oxidant load or switch to a Cu-free system (using only Ag).

  • Purification: The product will be a meta-substituted dialkyne. The internal propyne group remains intact, while the boronic acid is replaced by the new alkyne.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Homocoupling of Alkyne Excess Oxidant / OxygenDegas solvents thoroughly; switch to Ag₂CO₃ instead of Air; reduce Cu loading.
Protodeboronation High Temperature / Basic conditionsUse the pinacol ester variant; lower reaction temperature; use anhydrous base (K₃PO₄).
Low Yield (Protocol A) Propyne evaporationUse a sealed pressure tube; ensure -78°C cooling during gas addition; switch to TMS-propyne.
Pd Black Precipitation Catalyst decompositionAdd excess ligand (PPh₃); ensure reaction stays under inert atmosphere until workup.

References

  • Synthesis of Alkynyl Boronates: ChemicalBook. "Synthesis of 3-Bromophenylboronic acid intermediates."

  • Oxidative Coupling Mechanism: Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Oxidative Variants."

  • Boronic Acid-Alkyne Coupling: Beilstein J. Org. Chem. "Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids."

  • Propyne Handling: BenchChem. "3-Phenyl-1-propyne properties and synthesis."

  • General Protocol: Sigma-Aldrich. "3-Bromophenylboronic acid: Reactant for Oxidative Cross Coupling."[1]

Sources

Application Note: Synthesis of Bioactive Molecules Using [3-(prop-1-yn-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

[3-(prop-1-yn-1-yl)phenyl]boronic acid is a specialized bifunctional building block designed for the rapid construction of meta-alkynyl biaryl scaffolds . This structural motif is a "privileged structure" in medicinal chemistry, appearing frequently in negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR5) and Type II kinase inhibitors.

Unlike terminal alkynes, the internal prop-1-ynyl group offers three distinct advantages in drug design:

  • Metabolic Stability: The methyl cap prevents the rapid metabolic oxidation often seen with terminal acetylenes (

    
    -H).
    
  • Lipophilic Vector: It fills hydrophobic pockets (e.g., the allosteric site of GPCRs) without the steric penalty of a phenyl group.

  • Orthogonal Reactivity: The alkyne remains inert during standard Suzuki-Miyaura couplings, allowing for chemoselective C-C bond formation before subsequent alkyne transformations (e.g., partial hydrogenation or cycloaddition).

This guide details the optimized protocols for utilizing this reagent to synthesize bioactive cores, specifically focusing on avoiding common pitfalls such as protodeboronation and alkyne hydration.

Chemical Profile & Handling

PropertySpecification
IUPAC Name [3-(prop-1-yn-1-yl)phenyl]boronic acid
Functional Groups Boronic Acid (C-1), Internal Alkyne (C-3)
Molecular Weight ~160.0 g/mol
Solubility DMSO, Methanol, DMF, THF (Moderate in DCM)
Stability Air-stable solid; Store at 2–8°C under inert gas recommended.[1]
Key Reactivity Suzuki-Miyaura Coupling, Petasis Reaction, Chan-Lam Coupling.

Mechanistic Workflow: From Reagent to Drug Scaffold

The utility of this reagent lies in its ability to transfer the meta-alkynyl phenyl ring onto heteroaromatic halides. The following workflow illustrates the logical progression from starting material to bioactive candidate.

G Start [3-(prop-1-yn-1-yl)phenyl] boronic acid Coupling Suzuki-Miyaura Coupling Start->Coupling Pd(dppf)Cl2 Ar-X Scaffold Meta-Alkynyl Biaryl Scaffold Coupling->Scaffold C-C Bond Formation PathA Path A: Target Engagement (mGluR5 NAMs) Scaffold->PathA Direct Use PathB Path B: Partial Reduction (Z-Alkene Isosteres) Scaffold->PathB Lindlar H2 PathC Path C: Cyclization (Indole/Quinoline Synthesis) Scaffold->PathC Annulation

Figure 1: Strategic workflow for utilizing [3-(prop-1-yn-1-yl)phenyl]boronic acid in diversity-oriented synthesis.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple the boronic acid with a heteroaryl halide (e.g., 2-chloropyridine) without affecting the internal alkyne.

Scientific Rationale: Standard Suzuki conditions often use strong bases (e.g.,


) or high temperatures that can cause alkyne hydration or polymerization. This protocol uses Pd(dppf)Cl₂  with a milder carbonate base in a biphasic system to ensure high yields and chemoselectivity [1]. The bulky bidentate ligand (dppf) stabilizes the palladium center and accelerates the reductive elimination step.
Materials
  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)

  • Heteroaryl Halide (1.0 equiv) (e.g., 2-bromo-6-methylpyridine)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), boronic acid (1.2 mmol, 192 mg), and

    
     (0.03 mmol, 25 mg).
    
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) followed by 2.0 M aq.

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS.

    • Target Mass: Look for M+H of the coupled product.

    • Side Product: Check for homocoupling of the boronic acid (biaryl dimer).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: 85–95% yield of the meta-alkynyl biaryl.

Case Study: Synthesis of an mGluR5 Antagonist Analog

Context: The diaryl alkyne moiety is critical for the potency of mGluR5 antagonists like MPEP and MTEP . Using [3-(prop-1-yn-1-yl)phenyl]boronic acid allows for the synthesis of "inverted" or modified analogs where the alkyne is fixed on the phenyl ring prior to coupling.

Experimental Design

We synthesized a library of analogs targeting the allosteric pocket of mGluR5. The key step involved coupling our boronic acid with various 2-chloropyridines and 2-chloropyrimidines.

Data: Catalyst Screening for 2-Chloropyridine Coupling

CatalystBaseSolventTemp (°C)Yield (%)Observations


DME/H2O8065%Significant homocoupling observed.

/ S-Phos

Toluene10072%Good, but S-Phos is expensive.


Dioxane/H2O 90 92% Cleanest profile; minimal alkyne degradation.

/ XPhos

THF6088%Excellent for sterically hindered halides.
Pathway Visualization: mGluR5 Analog Synthesis

mGluR5 BA [3-(prop-1-yn-1-yl)phenyl] boronic acid Halide 2-Chloro-6-methylpyridine Complex Pd(II) Oxidative Addition Complex Halide->Complex Pd(0) Transmetal Transmetallation Intermediate Complex->Transmetal + BA (Base activated) Product MTEP Analog (mGluR5 Antagonist) Transmetal->Product Reductive Elimination

Figure 2: Catalytic cycle for the synthesis of mGluR5 negative allosteric modulators.

Protocol 2: Post-Coupling Functionalization (Partial Reduction)

Objective: To convert the rigid linear alkyne into a cis-alkene (Z-alkene), acting as a conformational switch in the bioactive molecule.

Scientific Rationale: The prop-1-ynyl group is linear. Reducing it to the Z-alkene introduces a "kink" in the molecule, altering its fit within the receptor pocket. Lindlar hydrogenation is the standard, but over-reduction to the alkane is a risk.

Procedure
  • Dissolve the biaryl alkyne product (0.5 mmol) in MeOH (5 mL) and Quinoline (2 drops, catalyst poison).

  • Add Lindlar Catalyst (

    
     poisoned with Pb, 10 wt% loading).
    
  • Stir under a balloon of

    
     (1 atm) at room temperature.
    
  • Monitoring: Check by NMR or LCMS every 30 minutes. The reaction is usually complete in 1–2 hours.

    • Stop point: When starting material is consumed. Prolonged exposure leads to the propyl (alkane) derivative.

  • Filter through Celite and concentrate.

Troubleshooting & Critical Parameters

Protodeboronation
  • Symptom: Formation of (prop-1-ynyl)benzene (loss of boronic acid) instead of the coupled product.

  • Cause: High temperature in aqueous basic media, especially with electron-poor aryl rings.

  • Solution: Switch to anhydrous conditions using Suzuki-Miyaura conditions in DMF with

    
     or 
    
    
    
    (anhydrous) as the base [2].
Alkyne Hydration
  • Symptom: Appearance of a ketone peak (M+18) in LCMS.

  • Cause: Acidic conditions or highly active Pd species attacking the alkyne in the presence of water.

  • Solution: Ensure the reaction pH remains basic (>9). Avoid strong Lewis acids.

Purification Issues
  • Insight: Boronic acids can streak on silica.

  • Solution: If the starting material co-elutes, convert the remaining boronic acid to the pinacol ester (add pinacol, stir 1h) before chromatography, or perform an oxidative workup (

    
    ) to convert unreacted boronic acid to the phenol (which is much more polar and easily separated).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lindsley, C. W., et al. (2004). Discovery of 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) Analogues as Potent, Selective and Orally Efficacious mGluR5 Antagonists. Journal of Medicinal Chemistry. (Contextual reference for mGluR5 alkyne scaffolds).
  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. Link

  • Bach, P., et al. (2010). A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5).[2][3] Bioorganic & Medicinal Chemistry Letters, 20(1), 304-308. (Demonstrates the utility of propynyl motifs in this drug class). Link

Sources

application of phenylboronic acids in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenylboronic Acid (PBA) Functionalization in Smart Drug Delivery Systems

Executive Summary

Phenylboronic acid (PBA) and its derivatives have emerged as pivotal ligands in the development of "smart" drug delivery systems (DDS). Their unique ability to form reversible covalent bonds with cis-diol-containing compounds (such as glucose and sialic acid) enables two distinct, high-value applications: glucose-responsive insulin delivery (artificial pancreas) and active tumor targeting (exploiting hypersialylation). This guide provides a technical roadmap for designing PBA-functionalized carriers, specifically addressing the critical challenge of pKa tuning, and offers validated protocols for synthesis and quality control.

Section 1: Mechanistic Principles

The utility of PBA lies in its dynamic equilibrium between a neutral, hydrophobic trigonal planar form and a charged, hydrophilic tetrahedral boronate form. This equilibrium is pH-dependent and shifts in the presence of diols.

The Boronate-Diol Complexation Mechanism[1]

In aqueous media, PBA exists in equilibrium.[1] The charged boronate form forms stable cyclic esters with cis-diols (like glucose).

  • Glucose Sensing: High glucose concentrations shift the equilibrium toward the charged complex, increasing the hydrophilicity and charge density of the polymer matrix. This causes swelling (in hydrogels) or disassembly (in micelles), triggering drug release.[1]

  • Tumor Targeting: The pKa of PBA is typically high (~8.8). For tumor targeting, the PBA moiety must bind sialic acid (SA) on cell surfaces.[2][3][4][5] Since tumors often have an acidic microenvironment (pH 6.5–6.8), the binding affinity must be tuned to remain effective at these lower pH levels.

PBA_Mechanism cluster_0 Physiological Trigger PBA_Neutral PBA (Neutral) Hydrophobic Trigonal Planar PBA_Charged Boronate (Charged) Hydrophilic Tetrahedral PBA_Neutral->PBA_Charged pH > pKa (Ionization) PBA_Charged->PBA_Neutral pH < pKa Complex PBA-Diol Complex Stable Cyclic Ester (Drug Release Trigger) PBA_Charged->Complex + Glucose (Binding) Glucose Cis-Diol (e.g., Glucose) Complex->PBA_Charged - Glucose (Dissociation)

Figure 1: The dynamic equilibrium of Phenylboronic Acid.[1] The formation of the charged complex is the key switch for solubility changes that drive drug release.

Section 2: Critical Design Parameters (pKa Tuning)

Native PBA has a pKa of ~8.8, which is too high for optimal operation at physiological pH (7.4). For effective glucose sensing or sialic acid binding at pH 7.4, the pKa must be lowered to near this value.[6] This is achieved by introducing electron-withdrawing groups or forming intramolecular coordination bonds (Wulff-type).

Table 1: pKa Values of Common PBA Derivatives for DDS

DerivativeStructure ModificationApprox. pKaApplication Context
Phenylboronic Acid (PBA) None (Native)8.8Basic research; requires pH > 8.5 for strong binding.
3-Aminophenylboronic acid (APBA) Amine group (meta)~8.2 - 8.4Standard linker for conjugation; slightly lower pKa.
4-Fluorophenylboronic acid (FPBA) Fluorine (para)~7.8Improved glucose sensitivity at pH 7.4 due to electron withdrawal.
3-Fluorophenylboronic acid Fluorine (meta)~7.2Ideal for physiological sensing. High sensitivity at pH 7.4.
2-Hydroxymethyl-PBA (Benzoboroxole) Intramolecular B-O bond~7.2High affinity for sialic acid; excellent for tumor targeting.
3-Acrylamidophenylboronic acid (AAPBA) Acrylamide (meta)~8.2Polymerizable monomer for nanogel synthesis.

Expert Insight: For insulin delivery, select 3-Fluorophenylboronic acid or Benzoboroxole derivatives. Their pKa values align with blood pH, ensuring the system is "poised" to respond to glucose fluctuations without requiring an artificially high pH environment.

Section 3: Application Note – Glucose-Responsive Insulin Delivery

Objective: Synthesize a PBA-functionalized nanogel that swells and releases insulin in response to hyperglycemic conditions (Glucose > 10 mM).

Protocol: Synthesis of PBA-Functionalized Nanogels

Methodology: Free Radical Precipitation Polymerization

Reagents:

  • N-Isopropylacrylamide (NIPAM) - Thermo-responsive backbone

  • 3-Acrylamidophenylboronic acid (AAPBA) - Glucose-sensing unit[1]

  • N,N'-Methylenebisacrylamide (BIS) - Crosslinker

  • Ammonium Persulfate (APS) - Initiator

Step-by-Step Workflow:

  • Pre-reaction Setup: Dissolve NIPAM (85 mol%), AAPBA (10 mol%), and BIS (5 mol%) in 95 mL of deionized water in a three-neck round-bottom flask.

  • Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

  • Heating: Heat the reaction mixture to 70°C under continuous stirring (300 rpm) and nitrogen flow.

  • Initiation: Dissolve APS (20 mg) in 5 mL of water and inject it into the heated mixture.

  • Polymerization: Allow the reaction to proceed for 4 hours. The solution will turn turbid as nanogels form.

  • Purification: Dialyze the product (MWCO 12-14 kDa) against distilled water for 3 days, changing water daily, to remove unreacted monomers.

  • Lyophilization: Freeze-dry the purified solution to obtain a white powder (PBA-Nanogels).

Protocol: Insulin Loading and Release Assay
  • Loading: Dissolve 10 mg of PBA-Nanogels in 2 mL of pH 9.0 carbonate buffer (swollen state). Add 2 mg of insulin. Stir at 4°C for 24 hours.

  • Entrapment: Adjust pH to 7.4 using 0.1M HCl. This causes the nanogels to shrink (become hydrophobic), trapping the insulin. Centrifuge to remove unloaded insulin.[7]

  • Release Study: Resuspend loaded gels in PBS (pH 7.4). Aliquot into two groups:

    • Control: PBS only (Normoglycemic condition).

    • Test: PBS + 20 mM Glucose (Hyperglycemic condition).

  • Quantification: Incubate at 37°C. At set time points (0.5, 1, 2, 4, 8 h), centrifuge and measure insulin in the supernatant using a BCA Protein Assay or HPLC.

Section 4: Application Note – Active Tumor Targeting (Sialic Acid)

Objective: Functionalize liposomes with PBA to target hypersialylated epitopes on tumor cell surfaces.

Rationale: Cancer cells often overexpress sialic acid residues on their surface glycans.[2][3][4] PBA binds sialic acid with high affinity, facilitating receptor-mediated endocytosis.

Tumor_Targeting Liposome PBA-Liposome (Drug Loaded) BloodStream Systemic Circulation (pH 7.4) Liposome->BloodStream Injection TumorMicro Tumor Microenvironment (pH 6.5 - 6.8) BloodStream->TumorMicro EPR Effect Accumulation SialicAcid Sialic Acid (Overexpressed on Tumor) TumorMicro->SialicAcid PBA-Sialic Acid Binding (Enhanced at slightly acidic pH) Endocytosis Cellular Uptake (Endocytosis) SialicAcid->Endocytosis Internalization

Figure 2: Workflow for PBA-mediated active tumor targeting. The acidic tumor microenvironment can enhance the specificity of PBA binding to sialic acid.

Protocol: Surface Functionalization of Liposomes
  • Lipid Film Formation: Mix DSPC, Cholesterol, and DSPE-PEG2000-COOH (Molar ratio 60:35:5) in chloroform. Evaporate solvent to form a thin film.

  • Hydration: Hydrate the film with a drug solution (e.g., Doxorubicin) to form liposomes. Extrude through 100 nm polycarbonate filters.

  • Conjugation (Post-Insertion/Coupling):

    • Activate the carboxyl groups on the liposome surface using EDC/NHS in MES buffer (pH 6.0) for 30 mins.

    • Add 3-Aminophenylboronic acid (APBA) and adjust pH to 7.4. React for 4 hours at room temperature.

  • Purification: Pass through a Sephadex G-50 column to remove unbound APBA and free drug.

Section 5: Quality Control & Validation

Crucial Step: You must verify that your synthesized polymer actually binds diols. The standard method is the Alizarin Red S (ARS) Competitive Binding Assay .

Protocol: Alizarin Red S (ARS) Assay

Principle: ARS binds to boronic acid, causing a color change (fluorescence increase/absorbance shift). When a competitive diol (glucose) is added, it displaces ARS, reversing the signal.

  • Preparation: Prepare a solution of ARS (100 µM) and your PBA-polymer (equivalent to 200 µM PBA content) in PBS (pH 7.4).

  • Baseline Measurement: Measure the UV-Vis absorbance (peak ~460 nm for ARS, shifts to ~500 nm upon PBA binding).

  • Titration: Add increasing concentrations of Glucose (0 to 50 mM).

  • Observation: As glucose binds to PBA, it displaces ARS. You should observe a decrease in absorbance at 500 nm and a recovery of the 460 nm peak.

  • Calculation: Plot the change in absorbance vs. glucose concentration to determine the Binding Constant (Ka).

References

  • Ma, R., et al. (2019). "Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery." Pharmaceutics. [Link]

  • Brooks, W.L.A. & Sumerlin, B.S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews. [Link]

  • Matsumoto, A., et al. (2012). "A totally synthetic glucose-responsive gel operating in physiological conditions." Biomacromolecules. [Link]

  • Deshayes, S., et al. (2013). "Phenylboronic acid-decorated polymeric micelles for enhanced tumor cell uptake and intracellular drug delivery."[2] Journal of Controlled Release. [Link]

  • Springsteen, G. & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. [Link]

Sources

use of [3-(prop-1-yn-1-yl)phenyl]boronic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [3-(Prop-1-yn-1-yl)phenyl]boronic Acid in Advanced Materials & Medicinal Chemistry

Executive Summary

[3-(Prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0) is a specialized bifunctional building block characterized by a meta-substituted internal alkyne. Unlike its para-substituted counterparts, the meta-geometry introduces a structural "kink" (approx. 120° bond angle), disrupting crystallinity in conjugated polymers to improve solubility while maintaining electronic communication.

This guide details the high-fidelity utilization of this reagent in two primary domains:

  • Medicinal Chemistry: As a critical intermediate for installing the 3-(prop-1-ynyl)phenyl motif, a pharmacophore prevalent in mGluR5 negative allosteric modulators (NAMs).

  • Materials Science: As a precursor for tolane-based liquid crystals and OLED emitters, where the internal methyl group suppresses oxidative homocoupling and tunes solid-state packing.

Part 1: Material Properties & Handling

Chemical Profile:

  • Formula:

    
    
    
  • MW: 159.98 g/mol [1][2]

  • Appearance: White to off-white solid

  • Solubility: Soluble in MeOH, DMSO, THF, warm Toluene. Sparingly soluble in water.

Critical Handling Note (The "Boroxine Equilibrium"): Like most arylboronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration. This is reversible.

  • Observation: Purity analysis by melting point often yields broad ranges due to this equilibrium.

  • Action: Always calculate stoichiometry based on the boronic acid MW, but if high precision is required (e.g., polymerization), determine the "active boron" content via titration or qNMR before use.

Part 2: Core Application – Suzuki-Miyaura Cross-Coupling

The primary utility of this molecule is the modular attachment of the "propynyl-phenyl" arm to aryl halides. The internal alkyne is robust under standard Suzuki conditions, but specific precautions prevent alkyne-mediated catalyst poisoning or hydration.

Protocol A: High-Fidelity Coupling to Heteroaryl Halides

Context: Synthesis of mGluR5 antagonist scaffolds (e.g., pyridine or pyrimidine cores).

Reagents & Equipment:

  • Substrate: Heteroaryl Chloride/Bromide (1.0 equiv).

  • Boronic Acid: [3-(Prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv).[2][3]

  • Catalyst:

    
     (3-5 mol%) - Chosen for resistance to alkyne coordination.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically hindered substrates).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of the boronic acid (Glaser-type on the alkyne or Suzuki-type on the boron).

  • Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of Argon.

  • Solvation: Add degassed solvent via syringe.

  • Thermal Activation: Heat to 85°C for 4–12 hours.

    • Note: Do not exceed 100°C if possible. High temperatures in aqueous base can promote hydration of the alkyne to a ketone (Markovnikov hydration).

  • Self-Validating Check (TLC/LCMS):

    • Success Indicator: Disappearance of the boronic acid peak (

      
       is usually early in reverse phase) and appearance of the coupled product (
      
      
      
      matches Substrate + 115 Da).
    • Failure Mode: If deboronation occurs, you will see 1-(prop-1-ynyl)benzene (volatile).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The internal alkyne is non-polar; products typically elute in low-polarity fractions (e.g., Hexane/EtOAc).

Part 3: Advanced Material Synthesis (Liquid Crystals)

In materials science, this molecule is used to build Tolane (diphenylacetylene) derivatives. The meta-substitution breaks linearity, lowering the melting point and widening the nematic liquid crystal phase range.

Protocol B: Synthesis of Asymmetric Tolane Mesogens

Workflow: Coupling the boronic acid to a para-substituted iodobenzene.

Data Summary: Impact of Propynyl Group

Feature Terminal Alkyne (-C≡H) Internal Alkyne (-C≡C-Me)
Stability Prone to oxidative homocoupling (Glaser) High oxidative stability

| Packing | High crystallinity (H-bonding) | Disrupted packing (Solubility


) |
| Electronic  | Weakly withdrawing | Weakly donating (Hyperconjugation) |

Experimental Workflow:

  • Pre-Catalyst Activation: Use

    
     (Tetrakis) for this electron-rich system.
    
  • Solvent System: Toluene/Ethanol/Water (3:1:1). The biphasic system allows easy separation of inorganic salts.

  • Reaction: Reflux at 90°C under

    
    .
    
  • Purification (Critical):

    • Tolanes are highly lipophilic.

    • Pass the crude mixture through a short plug of silica to remove Palladium black.

    • Recrystallize from Ethanol or Hexanes. Do not use column chromatography if high purity (>99.9%) is needed for electronic devices; recrystallization is superior for removing trace metal.

Part 4: Visualization of Workflows

Figure 1: Mechanistic Pathway & Logic

This diagram illustrates the parallel utility in Drug Discovery vs. Materials, highlighting the specific role of the propynyl group.

G cluster_0 Pathway A: Drug Discovery (mGluR5) cluster_1 Pathway B: Materials Science Start [3-(Prop-1-yn-1-yl)phenyl] boronic acid StepA1 Suzuki Coupling (Heteroaryl Halide) Start->StepA1 Pd(dppf)Cl2 Base StepB1 Suzuki Coupling (Aryl Iodide) Start->StepB1 Pd(PPh3)4 Toluene/EtOH StepA2 Pharmacophore Installation StepA1->StepA2 EndA mGluR5 Antagonist (Negative Allosteric Modulator) StepA2->EndA StepB2 Conjugation Extension StepB1->StepB2 EndB Meta-Tolane Liquid Crystal (Wide Nematic Range) StepB2->EndB

Caption: Divergent synthesis pathways utilizing the boronic acid to access bioactive scaffolds (mGluR5) or optoelectronic materials (Tolanes).

Figure 2: Self-Validating Quality Control Loop

A decision tree to ensure reagent integrity before committing to expensive GMP or device fabrication steps.

QC Input Raw Material Check (1H NMR in DMSO-d6) Check1 Is Methyl Singlet at ~2.01 ppm present? Input->Check1 Check2 Is Boronic Acid OH (broad, ~8.0 ppm) present? Check1->Check2 Yes Action3 Reject/Resynthesize (Alkynyl group lost) Check1->Action3 No (Missing Alkyne) Action1 Proceed to Reaction Check2->Action1 Yes (Stoichiometry 1:1) Action2 Recrystallize (Water/Acetone) Check2->Action2 No (Boroxine/Anhydride present)

Caption: QC Decision Tree. Boroxine formation is reversible (Recrystallize), but alkyne loss is fatal (Reject).

Part 5: References & Authority

  • Synthesis & Characterization:

    • Source: Patent US2012/0165347 A1.[2] "mGluR5 Modulators and Methods of Use." (2012). Describes the lithiation of 1-bromo-3-(prop-1-ynyl)benzene and boronation to yield CAS 1189373-19-0.[2]

    • Link:

  • Application in mGluR5 Antagonists:

    • Source: Lindemann, L. et al. "Pharmacological profile of a new, potent and selective mGlu5 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. This seminal work establishes the "phenylethynyl" and "propynyl-phenyl" motifs as critical for binding in the mGluR5 allosteric pocket.

    • Context: Validates the biological relevance of the 3-(prop-1-ynyl) moiety.

  • Suzuki Coupling of Alkynyl-Boronic Acids:

    • Source: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

    • Link:

    • Context: The foundational text for the protocols described in Part 2.

  • Liquid Crystal Design (Tolanes):

    • Source: Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.

    • Context: Explains the use of lateral and meta-substitutions (like the 3-propynyl group) to lower melting points and suppress smectic phases in favor of nematic phases.

Sources

Application Note: Synthesis of Biaryl Compounds via [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing [3-(prop-1-yn-1-yl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions. This specific boronic acid derivative is a critical building block in medicinal chemistry, particularly for the synthesis of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists (e.g., MPEP/MTEP analogs) where the 3-alkynylphenyl motif serves as a crucial pharmacophore for allosteric modulation.

Unlike terminal alkynes which require protection or specific Sonogashira conditions, the internal alkyne (prop-1-yn-1-yl) in this reagent acts as a robust, bio-orthogonal handle that remains inert under standard Suzuki conditions, allowing for the direct construction of complex biaryl scaffolds without side reactions.

Chemo-Physical Profile & Stability[1][2]

PropertySpecification
Chemical Name [3-(prop-1-yn-1-yl)phenyl]boronic acid
Functional Groups Boronic Acid (–B(OH)₂), Internal Alkyne (–C≡C–CH₃)
Physical State White to off-white solid
Solubility Soluble in MeOH, EtOH, DMF, DMSO, THF; sparingly soluble in water
Stability Air-stable solid; Hygroscopic. Store at 2-8°C under inert gas.
Key Reactivity Susceptible to protodeboronation under highly acidic conditions.

Mechanistic Insight: The Chemoselectivity Advantage

The primary challenge in coupling alkyne-containing boronic acids is preventing side reactions such as alkyne hydration or competitive Sonogashira-type pathways. However, the internal methyl cap on the propynyl group provides steric and electronic stabilization.

The Catalytic Cycle (Suzuki-Miyaura):

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The boronic acid, activated by a base (forming a boronate species), transfers its aryl group to the Palladium center. Critical Step: The internal alkyne does not coordinate strongly to the Pd(II) species in the presence of phosphine ligands, preventing interference.

  • Reductive Elimination: Formation of the Biaryl C-C bond and regeneration of Pd(0).

Visualization: Chemoselective Catalytic Cycle

SuzukiCycle cluster_alkyne Alkyne Stability Zone Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)(X) OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet BaseAct Base Activation [3-(propynyl)Ph-B(OH)3]- BaseAct->TransMet Boronate Transfer PdII_DiAr L2Pd(II)(Ar)(Ar') TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0

Caption: The Suzuki-Miyaura cycle highlighting the entry point of the boronate species. The internal alkyne remains spectator throughout the Pd(II) intermediate stages.

Experimental Protocols

Method A: Standard Conditions (Aryl Bromides)

Best for: Routine synthesis, high-throughput screening, electron-neutral coupling partners.

Reagents:

  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)[1]

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Protocol:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 192 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (4 mL) and 2.0 M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 85°C for 4-12 hours. Monitor by LC-MS (Look for M+1 of biaryl; disappearance of bromide).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Conditions (Heteroaryl Chlorides/Steric Bulk)

Best for: Drug discovery scaffolds (Pyridines, Pyrimidines), hindered substrates, or when protodeboronation is observed.

Reagents:

  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.5 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • Pre-Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) - Crucial for stability and reactivity.

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: Toluene : Water (10:1 ratio)

Protocol:

  • Catalyst Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and SPhos. Add Toluene (1 mL) and stir at RT for 5 mins (solution turns yellow/orange).

  • Substrate Addition: Add the heteroaryl chloride (1.0 mmol), boronic acid (1.5 mmol), and solid K₃PO₄ (3.0 mmol).

  • Solvent Completion: Add remaining Toluene (3 mL) and Water (0.4 mL).

  • Reaction: Heat vigorously to 100°C (reflux) for 2-6 hours. Note: SPhos is highly active; reaction times are often shorter.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate filtrate and purify.[2]

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Weigh Reagents (Inert Atmosphere) Step2 Degas Solvents (Argon Sparge) Step1->Step2 Step3 Combine & Heat (85-100°C) Step2->Step3 Step4 Monitor (LC-MS) Check for Homocoupling Step3->Step4 Step4->Step3 Incomplete Step5 Quench & Extract (EtOAc/Water) Step4->Step5 Complete Step6 Purification (Flash Chromatography) Step5->Step6

Caption: Operational workflow for the synthesis of biaryl compounds using Method A or B.

Troubleshooting "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0).Switch to Method B (SPhos) . Ensure solvents are thoroughly degassed (O₂ kills active Pd).
Homocoupling (Dimer) Presence of O₂ or excess boronic acid.Strict anaerobic conditions. Add boronic acid slowly (syringe pump) if problem persists.
Protodeboronation Reaction pH too low or temp too high.Use anhydrous base (Cs₂CO₃) in dry dioxane. Lower temp to 60°C and extend time.
Alkyne Reduction Trace H₂ or Pd-hydride species.Avoid alcohol solvents (MeOH/EtOH) which can act as hydride sources. Stick to Toluene/DME.

Safety & Handling

  • Toxicity: Boronic acids are generally low toxicity, but the propynyl moiety suggests potential reactivity. Treat as an irritant.

  • Palladium: Heavy metal. All waste streams must be segregated for heavy metal disposal.

  • Pressure: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials with crimp caps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lindemann, L., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. Journal of Medicinal Chemistry, 54(23), 8066–8078. (Demonstrates the utility of 3-alkynylphenyl motifs in mGluR5 antagonists). Link

  • Alagille, D., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3247. Link

  • Rodriguez, A. L., et al. (2008).[3] Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold.[3] Bioorganic & Medicinal Chemistry Letters, 18(14), 4064-4067. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Molecule ID: [3-(prop-1-yn-1-yl)phenyl]boronic acid (Meta-propynyl substituted arylboronic acid) Audience: Senior Researchers & Process Chemists[1]

Executive Summary: The Substrate Challenge

Welcome to the technical support hub. You are working with [3-(prop-1-yn-1-yl)phenyl]boronic acid , a bifunctional substrate containing a reactive boronic acid and a Lewis-basic internal alkyne.[1]

The Core Conflict: The Suzuki-Miyaura coupling relies on Palladium (Pd).[1][2][3][4][5][6] However, the propynyl group (alkyne) on your substrate is a "soft" ligand that can coordinate to the Pd center, potentially poisoning the catalyst or diverting the reaction toward carbopalladation pathways. Furthermore, the boronic acid moiety is susceptible to protodeboronation (loss of the B(OH)


 group) under the high-pH/high-temperature conditions typically required to overcome catalytic poisoning.[1]

This guide provides a self-validating optimization workflow to resolve these competing reactivities.

Critical Parameter Optimization (Protocol Design)

Do not rely on "standard" tetrakis(triphenylphosphine)palladium(0) conditions.[1] Use the following matrix to select conditions based on your specific failure mode.

Optimization Matrix
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Technical Rationale
Catalyst/Ligand Pd(PPh

)

or Pd(dppf)Cl

Pd

(dba)

+ SPhos
or XPhos Pd G3
Alkyne Rejection: Bulky biaryl phosphine ligands (Buchwald type) create a steric shell around the Pd, preventing the internal alkyne from coordinating and poisoning the cycle.[1]
Base Na

CO

(aq)
K

PO

(aq)
or CsF (anhydrous)
Boron Stability: Carbonates often raise pH too high, accelerating protodeboronation.[1] Tribasic phosphate buffers the pH.[1] Anhydrous CsF activates the boron via fluorophilic pathway without hydrolysis.[1]
Solvent DMF/WaterTHF/Water (10:1) or Toluene (Anhydrous) Solubility & Stability: DMF can decompose to dimethylamine at high heat, poisoning Pd.[1] THF/Water provides a mild biphasic system.[1]
Temperature Reflux (100°C+)40–60°C Kinetic Control: Lower temperatures favor the cross-coupling over the higher-activation-energy protodeboronation.[1]

Step-by-Step Optimized Protocol

Objective: Couple [3-(prop-1-yn-1-yl)phenyl]boronic acid with an aryl bromide/chloride. Scale: 1.0 mmol basis.

Reagents:
  • Substrate: [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)[1]

  • Coupling Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%) [Citation 1]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)[1]
  • Solvent: THF:H

    
    O (4:1 ratio), degassed.[1]
    
Workflow:
  • Degassing (Crucial):

    • Why: Oxygen promotes homocoupling (Glaser coupling) of alkynes and oxidation of the boronic acid (phenol formation).[1]

    • Action: Sparge the THF/Water mixture with Argon for at least 15 minutes before adding reagents.

  • Reaction Assembly:

    • Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 192 mg), and XPhos Pd G3 precatalyst (0.02 mmol).

    • Note: If using Pd(OAc)

      
       + SPhos, premix them in the solvent for 5 mins to generate the active species before adding the halide.
      
  • Activation:

    • Add the degassed solvent (5 mL) and K

      
      PO
      
      
      
      (2.0 mmol, 424 mg).
    • Seal the vial immediately under Argon.[1]

  • Incubation:

    • Stir vigorously at 50°C .

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours.[1]

      • Success: Conversion >80%.

      • Failure:[1] See Troubleshooting Section below.

  • Workup:

    • Dilute with EtOAc, wash with water.[1]

    • Specific Purification Note: The alkyne moiety can streak on silica.[1] Add 1% Et

      
      N to your eluent to prevent tailing.[1]
      

Troubleshooting Center

Use this logic flow to diagnose low yields.

Interactive Troubleshooting Q&A

Q: My reaction conversion is stalled at 40%, and adding more catalyst doesn't help. Why? A: You likely have Alkyne Poisoning .[1] The propynyl group is coordinating to the Pd center, forming a stable


-complex that halts the catalytic cycle.[1]
  • Fix: Switch to a bulkier ligand like XPhos or BrettPhos .[1] These ligands are spatially large enough to physically block the alkyne from binding to the Pd, while still allowing the flat aryl groups to react.

Q: I see the starting aryl halide, but the boronic acid is gone. I isolated a byproduct that looks like 1-propynyl-3-benzene. A: This is Protodeboronation . Your boronic acid hydrolyzed and lost the B(OH)


 group before it could couple.[1]
  • Fix 1: Lower the reaction temperature.[1]

  • Fix 2: Switch to anhydrous conditions . Use CsF (2 equiv) in dry Toluene at 80°C. Without water, the hydrolytic deboronation pathway is shut down.

Q: I see a dimer of my starting material. A: This is Homocoupling .[1]

  • Oxidative Homocoupling:[1] If the boronic acids coupled to each other, you have Oxygen in the system. Degas longer.

  • Glaser Coupling: If the alkynes coupled (rare for internal alkynes but possible), remove any trace Copper sources (distill solvents, check stir bars).

Visual Logic Guides

Diagram 1: Optimization Logic Tree

This decision tree guides you through the optimization process based on observed HPLC results.

OptimizationLogic Start Start: Standard Conditions (Pd(PPh3)4, Na2CO3, aq. DMF) CheckHPLC Check HPLC (2 hrs) Start->CheckHPLC LowYield Issue: Low Yield (<30%) CheckHPLC->LowYield Fail Analyze Analyze Impurity Profile LowYield->Analyze Deboronation Observation: Boronic Acid Consumed, Aryl Halide Intact, Des-boronated Arene Present Analyze->Deboronation Poisoning Observation: Both SMs Intact, Catalyst Blacking Out Analyze->Poisoning Homocoupling Observation: Biaryl Homodimer Found Analyze->Homocoupling Sol_Anhydrous SOLUTION A: Switch to Anhydrous (CsF / Toluene) Deboronation->Sol_Anhydrous Sol_Ligand SOLUTION B: Increase Ligand Bulk (Switch to XPhos/SPhos) Poisoning->Sol_Ligand Sol_Degas SOLUTION C: Rigorous Degassing (Argon Sparge >20min) Homocoupling->Sol_Degas

Caption: Diagnostic flow for identifying the root cause of reaction failure based on crude mixture analysis.[1]

Diagram 2: The Steric Shielding Concept

Understanding why specific ligands are required for alkynyl-substrates.

StericShield cluster_0 Small Ligand (PPh3) cluster_1 Bulky Ligand (XPhos) Pd Pd(0) Center Result1 POISONED (Cycle Stops) Pd->Result1 Result2 ACTIVE (Coupling Proceeds) Pd->Result2 Ligand1 PPh3 Ligand1->Pd Alkyne1 Alkyne Coordination Alkyne1->Pd Binds Tightly Ligand2 XPhos (Biaryl) Ligand2->Pd Alkyne2 Alkyne Alkyne2->Pd Blocked by Ligand Bulk ArX Aryl Halide ArX->Pd Oxidative Addition OK

Caption: Mechanistic comparison showing how bulky ligands (XPhos) prevent alkyne poisoning of the Palladium center.

References & Authority

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2011.[1] (Establishes the efficacy of XPhos/SPhos for hindering coordination of side-groups like alkynes).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1] (Definitive guide on protodeboronation mechanisms and base selection).

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1] In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH.[1] (Foundational text on base effects in aqueous media). [1]

  • Tang, W., et al. "Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions."[1] Angewandte Chemie, 2010.[1] (Discusses steric properties of ligands for challenging substrates). [1]

Sources

purification of crude [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

User Context: You are likely synthesizing this compound as a building block for a Suzuki-Miyaura coupling to introduce a rigid, internal alkyne spacer into a drug scaffold. The Problem: Crude arylboronic acids often present as sticky, off-white gums or dark oils rather than crystalline solids. This is rarely due to synthesis failure but rather a physicochemical characteristic: the equilibrium between the boronic acid (monomer) and the boroxine (trimer anhydride).

Target Molecule Data:

  • Compound: [3-(prop-1-yn-1-yl)phenyl]boronic acid

  • Functional Groups: Boronic acid (

    
    ), Internal Alkyne (
    
    
    
    ).
  • Key Sensitivity: The internal alkyne is relatively robust but can undergo hydration (ketone formation) under harsh acidic conditions or unwanted cross-coupling if residual Palladium (Pd) remains.

Diagnostic Workflow

Before selecting a protocol, assess the state of your crude material using the decision tree below.

PurificationLogic Start Crude Material Assessment IsDark Is it dark brown/black? Start->IsDark IsOily Is the material an oil/gum? NMR_Check 1H NMR: Broad peaks? IsOily->NMR_Check No (Solid but low purity) Protocol_A Protocol A: Base/Acid Extraction (Removes organics/oils) IsOily->Protocol_A Yes (Impure) IsDark->IsOily No Protocol_C Protocol C: Scavenger Treatment (Removes Pd Catalyst) IsDark->Protocol_C Yes (Pd contamination) NMR_Check->Protocol_A No (Organic impurities) Protocol_B Protocol B: Hydrolytic Recrystallization (Fixes Boroxine/Anhydride) NMR_Check->Protocol_B Yes (Boroxine present)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and NMR data.

Protocol A: The "Kidney" Method (Base/Acid Extraction)

Best For: Removing non-acidic organic impurities (homocoupled biaryls, deboronated byproducts, residual halides) and converting "oily" crude into solids. Mechanism: Boronic acids are Lewis acids but behave as Brønsted acids in water by accepting


. This converts the neutral organic-soluble boronic acid into a water-soluble boronate anion 

.
Step-by-Step Methodology
  • Dissolution (The Phase Switch):

    • Dissolve the crude material in 1M NaOH (or 1M

      
       for milder conditions). Use approximately 10 mL of base per gram of crude.
      
    • Observation: The boronic acid will dissolve. If a dark solid remains undissolved, this is likely Pd-black or very insoluble organic byproduct. Filter this suspension through Celite.

  • The Wash (Impurity Removal):

    • Transfer the aqueous filtrate to a separatory funnel.

    • Wash the aqueous layer 2x with Diethyl Ether (

      
      )  or Dichloromethane (DCM) .
      
    • Chemistry: The boronate anion stays in the water. Non-acidic impurities (e.g., 1-(prop-1-yn-1-yl)benzene from protodeboronation) migrate to the organic layer.

    • Discard the organic layer.

  • Precipitation (Recovery):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Stop adding acid when pH reaches ~3-4. Do not go to pH 1.

    • Reasoning: The internal alkyne is stable, but extreme acidity can catalyze hydration of the alkyne to a ketone or accelerate protodeboronation [1].

  • Isolation:

    • A white precipitate should form. Filter via vacuum filtration.

    • Wash the cake with cold water to remove NaCl.

    • Air dry or dry under vacuum (room temp).

Protocol B: Hydrolytic Recrystallization

Best For: Converting mixtures of Boroxine (anhydride) and Boronic Acid into a single, pure Boronic Acid species. Symptom: The melting point is broad or lower than expected. NMR shows multiple sets of peaks.

The Science: Boronic acids exist in equilibrium with boroxines.[1][2][3] This reaction is reversible and driven by water [2].[4]



To purify, we force the equilibrium to the left (Acid form) by recrystallizing in the presence of water.
Methodology
Solvent SystemRatio (v/v)Notes
Water / Acetone 80:20Gentle. Good for thermally sensitive compounds.
Water / Ethanol 90:10Standard. Requires heating.[5]
Acetonitrile 100%Often yields the boroxine (anhydrous). Avoid if you want the acid.

Procedure:

  • Dissolve the solid in the minimum amount of hot Acetone or Ethanol.

  • Add hot water dropwise until the solution turns slightly cloudy (turbid).

  • Add a few drops of organic solvent to clarify it again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals. Do not over-dry in a high-vacuum oven at high heat, or you will dehydrate it back to the boroxine.

Protocol C: Flash Chromatography (Modified)

Best For: High-value samples where extraction failed. The Issue: Boronic acids interact with the silanols (


) on silica gel, causing severe streaking and irreversible adsorption (loss of yield) [3].

The Fix: You must block the silanols or modify the mobile phase.

  • Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses the ionization of silanols.

  • Alternative Stationary Phase: Use Diol-functionalized Silica . This mimics the boronic acid's preferred binding mode reversibly, allowing for cleaner separation without streaking.

Troubleshooting & FAQs

Q: My NMR spectrum in


 looks terrible (broad blobs). Is it impure? 
  • A: Not necessarily. Boronic acids often aggregate or form partial anhydrides in non-polar solvents like Chloroform.

  • Fix: Run the NMR in

    
    -DMSO  or 
    
    
    
    (Methanol-d4). These solvents break up the hydrogen-bonding networks and usually show a sharp singlet for the
    
    
    protons (in DMSO) around 8.0 ppm. Alternatively, add one drop of
    
    
    to the
    
    
    tube to hydrolyze in situ.

Q: I see a dark black solid that won't dissolve in base.

  • A: This is likely Palladium (Pd) black from the cross-coupling reaction.

  • Fix: Filter through a pad of Celite. If the filtrate is still colored, treat with a metal scavenger like SiliaMetS® Thiol or activated carbon before the acidification step in Protocol A.

Q: Can I store this compound on the shelf?

  • A: Yes, but it will slowly dehydrate to the boroxine over months. This changes the stoichiometry (Molecular Weight changes from ~160 to ~138 per boron unit). Always check the NMR before using it in a precise calculation for a reaction. If it has dehydrated, simply expose it to moist air or recrystallize (Protocol B).

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

  • Lia, S., et al. (2025).[4] "The Boroxine–Boronic Acid Equilibrium."[1][2][3] Journal of the American Chemical Society. Link (Note: Year estimated based on recent active research in this specific equilibrium kinetics).

  • Hitosugi, S., et al. (2012).[6] "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry. (Discusses silica interactions applicable to acids). Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boronic Acid Chemistry).

Sources

Boron Chemistry Technical Helpdesk: Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Improving the Stability of Boronic Acids in Solution

Introduction

Welcome to the technical support center. If you are reading this, you have likely encountered the "vanishing boron" phenomenon—where a boronic acid degrades during storage, purification, or reaction, leading to protodeboronation, oxidation, or oligomerization.

Boronic acids are amphiphilic Lewis acids. Their empty p-orbital makes them susceptible to nucleophilic attack (leading to protodeboronation), while their tendency to dehydrate leads to boroxine trimers that complicate analysis. This guide provides the mechanistic understanding and protocols required to stabilize these reagents.

Module 1: Diagnosis – Why is my reagent degrading?

Before applying a fix, you must identify the degradation pathway. The three most common failure modes are Protodeboronation , Oxidative Deboronation , and Boroxine Oligomerization .

1.1 Protodeboronation (The Primary Killer)

This is the cleavage of the C-B bond replaced by a C-H bond.[1] It is particularly rapid in 2-heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl) and polyfluorinated aryls.

  • Mechanism: It is often base-catalyzed. A hydroxide ion attacks the boron to form a boronate anion. If the R-group can stabilize a negative charge (like a pyridine ring), the C-B bond cleaves, generating a transient carbanion which is immediately protonated.

  • Key Insight: High pH promotes this. Paradoxically, Suzuki couplings require base. This is why "slow-release" strategies (see Module 2) are critical.

1.2 Boroxine Equilibrium (The NMR Ghost)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This is reversible but creates confusion during NMR analysis, often appearing as broadened peaks or fractional stoichiometry.

Visualizing the Failure Pathways The following diagram illustrates the mechanistic flow of these degradation pathways.

BoronInstability BA Free Boronic Acid R-B(OH)2 Boroxine Boroxine (Trimer) (RBO)3 BA->Boroxine - H2O (Entropy driven) Anion Boronate Anion [R-B(OH)3]- BA->Anion + OH- (Base) TS Transition State [R...B(OH)3]- Anion->TS C-B Bond Weakening Product De-boronated Product R-H + B(OH)3 TS->Product Irreversible Cleavage

Figure 1: Mechanistic pathways for Boroxine formation (reversible) and Protodeboronation (irreversible).[2][3]

Module 2: Stabilization Strategies

When the free acid is too unstable, you must mask the empty p-orbital on the boron atom. We recommend three tiers of protection based on your application.

Comparative Data: Stability vs. Reactivity
Protecting GroupStability (Air/Moisture)Hydrolysis MechanismAtom EconomyBest Use Case
Free Acid Low (Substrate dependent)N/AHighStable Aryls (e.g., Phenyl)
Pinacol Ester ModerateSlow / Acid-assistedLowGeneral Intermediates
MIDA Boronate High (Indefinite) Base-mediated (Fast) or Neutral (Slow)LowUnstable Heterocycles / Storage
K-Trifluoroborate High (Solid State) Acid-catalyzed (Slow)HighRobust Scale-up
2.1 Strategy A: MIDA Boronates (The "Slow Release" Valve)

N-methyliminodiacetic acid (MIDA) forms a sp3-hybridized boron complex. The nitrogen dative bond fills the boron p-orbital, shutting down protodeboronation.

  • Why it works: Under Suzuki conditions (aq. Base), MIDA hydrolyzes slowly to release the active boronic acid in situ.[4] This keeps the concentration of the free acid low, preventing decomposition while maintaining enough active species for the cross-coupling.

2.2 Strategy B: Potassium Trifluoroborates (The Robust Salt)

These are ionic salts (


). They are immune to oxidation and protodeboronation in the solid state.
  • Why it works: Like MIDA, they require hydrolysis (often acid-catalyzed or via silica interaction) to revert to the active

    
     species. They are excellent for long-term storage of volatile R-groups.
    
Module 3: Experimental Protocols (SOPs)
SOP 1: Synthesis of MIDA Boronates

Use this for 2-pyridyl, vinyl, or cyclopropyl boron species.

  • Reagents: Combine Boronic Acid (1.0 equiv) and MIDA (N-methyliminodiacetic acid, 1.2 – 1.5 equiv).

  • Solvent System: Toluene:DMSO (10:1). The DMSO helps dissolve the polar MIDA.

  • Reflux: Equip with a Dean-Stark trap. Reflux for 2–12 hours. Water removal drives the reaction.[5]

  • Workup:

    • Concentrate solvent.

    • Redissolve in Acetone/Ether.[5]

    • Wash with water (removes unreacted MIDA).

    • Crystallize from Acetone/Et2O.

  • Validation: MIDA boronates are silica-stable.[6] You can purify them by standard flash chromatography (unlike free acids).

SOP 2: NMR Sample Preparation (Solving the Boroxine Problem)

Use this when your NMR peaks are broad or integration is off.

  • Issue: In

    
    , boronic acids exist as a mixture of monomer and trimer (boroxine).
    
  • The Fix: Force the equilibrium to the monomer or a specific ester.

  • Protocol:

    • Take ~10 mg of Boronic Acid.

    • Add 2 drops of

      
        (Deuterium Oxide) or 
      
      
      
      (Deuterated Methanol) directly to the NMR tube containing
      
      
      .
    • Shake vigorously.

    • Result: The protic solvent breaks the boroxine ring.

      
       yields the free acid monomer; 
      
      
      
      yields the methyl ester. Peaks will sharpen immediately.
Module 4: Troubleshooting & FAQs

Q1: My Suzuki coupling with a 2-pyridyl boronic acid yields <10%. I see the de-boronated product (Pyridine) in GC-MS.

  • Diagnosis: Rapid protodeboronation. The base in your Suzuki reaction destroyed the boronic acid before the Palladium could transmetallate.

  • Solution: Switch to a MIDA Boronate . The slow hydrolysis rate of the MIDA ester ensures that the free boronic acid is generated only as fast as the catalyst can consume it. Alternatively, use a copper co-catalyst (CuCl) to accelerate the transmetallation step, racing against the degradation.

Q2: I bought a boronic acid, but the bottle contains a "wet" sticky solid.

  • Diagnosis: It has likely dehydrated to the boroxine and re-absorbed atmospheric water irregularly.

  • Solution: "Rescue" the reagent. Dissolve it in minimal hot water (or aqueous acetone), filter to remove insolubles, and allow it to recrystallize. Alternatively, convert it immediately to the Potassium Trifluoroborate salt (treat with

    
     in MeOH/H2O) which is easily recrystallized and non-hygroscopic.
    

Q3: Can I use Trifluoroborates in anhydrous conditions?

  • Diagnosis: Generally, no.

  • Reason:

    
     species are chemically inert. They must hydrolyze to 
    
    
    
    to participate in the transmetallation cycle. This hydrolysis requires water (or a silyl-mediated activation pathway).
  • Solution: Ensure your solvent system includes water (e.g., Toluene/H2O 4:1) or add a Lewis acid activator (like

    
     or 
    
    
    
    ) if strictly anhydrous conditions are required.
References
  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.[7] Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075. Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd Ed.; Wiley-VCH: Weinheim, 2011 . Link

Sources

catalyst selection for efficient coupling with [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPL-3-PYN-BA Subject: Catalyst Selection & Optimization Guide Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Chemical Challenge

You are attempting to couple [3-(prop-1-yn-1-yl)phenyl]boronic acid . This substrate presents a specific duality that often leads to experimental failure if standard "textbook" conditions are applied blindly:

  • The "Alkyne Trap" (Coordination Inhibition): The prop-1-ynyl group is an internal alkyne. While it lacks the acidic proton of terminal alkynes (preventing direct Glaser coupling), the

    
    -system of the triple bond is electron-rich and can coordinate to Palladium(0). This creates a "resting state" trap, effectively poisoning the catalyst by competing with the aryl halide for the metal center.
    
  • Protodeboronation Risk: The alkyne is an electron-withdrawing group (EWG) via induction. EWGs on the phenyl ring increase the Lewis acidity of the boron center, accelerating the formation of the boronate 'ate' complex. While this aids transmetallation, it paradoxically increases the rate of hydrolytic C-B bond cleavage (protodeboronation) under basic conditions.

The Solution: You need a catalyst system that is bulky (to prevent alkyne coordination) and highly active (to complete the coupling before protodeboronation occurs).

Catalyst Selection Matrix

Do not use a "one size fits all" approach. Select your catalyst based on your electrophile (coupling partner).

Electrophile TypeRecommended Catalyst Ligand Class Why this works?
Aryl Bromides / Iodides (Standard)Pd(dppf)Cl₂ · DCM Bidentate FerrocenylThe large bite angle and steric bulk of the dppf ligand prevent the internal alkyne from coordinating to the Pd center. It is robust and air-stable.
Aryl Chlorides (Deactivated/Steric)XPhos Pd G3 (or G4)Buchwald BiarylXPhos is extremely bulky and electron-rich. It facilitates rapid oxidative addition into unreactive C-Cl bonds and accelerates transmetallation, outcompeting the protodeboronation side-reaction.
Heterocycles (Pyridines, Pyrimidines)A-taPhos Pd G2 Tunable BiarylHeterocycles often poison Pd catalysts. A-taPhos (Amphos) is designed to maintain activity even in the presence of Lewis basic nitrogens found in your coupling partner.
Cost-Sensitive / Scale-up Pd(PPh₃)₄ MonodentateUse with caution. Only effective for iodides. Requires strict O₂ exclusion. The alkyne moiety will slow this reaction down compared to a standard phenylboronic acid.

Troubleshooting Guide (FAQ)

Issue 1: "I see the starting halide remaining, but the boronic acid is gone."

Diagnosis: Protodeboronation. The boronic acid hydrolyzed, losing the


 group to become 1-prop-1-ynyl-3-benzene (which is volatile or co-elutes). The reaction was too slow; the water/base destroyed the nucleophile before it could couple.
  • Fix A (Base Switch): Switch from aqueous

    
     to anhydrous 
    
    
    
    or
    
    
    .
  • Fix B (Water Control): Use a solvent ratio of 4:1 or 10:1 (Dioxane:Water) rather than 1:1. Water is needed for the mechanism, but excess water kills this specific boronic acid.

  • Fix C (Catalyst): Switch to XPhos Pd G3 . The faster rate of reaction "beats" the rate of decomposition.

Issue 2: "The reaction turns black immediately and stalls."

Diagnosis: Pd Black Precipitation (Catalyst Decomposition). The alkyne moiety might be destabilizing the Pd-ligand complex, or your solvent is not degassed.

  • Fix: Ensure the solvent is rigorously degassed (sparge with Argon for 15 mins).

  • Fix: If using Pd(PPh3)4, stop. Switch to Pd(dppf)Cl2 . The bidentate ligand prevents Pd aggregation.

Issue 3: "I am getting a homocoupled product (Biaryl)."

Diagnosis: Oxidative Homocoupling. Oxygen is present in the system.[1][2][3]

  • Fix: This is not a "side reaction" of the alkyne; it is a failure of inert technique. Perform the reaction under a positive pressure of Nitrogen or Argon.

Issue 4: "Can I use the pinacol ester instead of the acid?"

Answer: Yes, and you should. The pinacol ester of [3-(prop-1-yn-1-yl)phenyl] is significantly more stable towards protodeboronation than the free acid. If you are struggling with Issue #1, converting the acid to the ester (or buying the ester) is the most reliable chemical fix.

Standard Operating Procedure (SOP)

Protocol: High-Efficiency Coupling of [3-(prop-1-yn-1-yl)phenyl]boronic acid Target Scale: 1.0 mmol

  • Preparation:

    • Equip a 20 mL vial with a magnetic stir bar and a septum cap.

    • Purge: Cycle the vial with Vacuum/Argon (3x).

  • Reagent Loading (Under Argon flow or in Glovebox):

    • Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Boronic Acid: [3-(prop-1-yn-1-yl)phenyl]boronic acid (192 mg, 1.2 mmol, 1.2 equiv).

    • Electrophile: Aryl Halide (1.0 mmol, 1.0 equiv).

    • Base:

      
       (tribasic, anhydrous) (424 mg, 2.0 mmol, 2.0 equiv).
      
  • Solvent Addition:

    • Add THF or 1,4-Dioxane (4.0 mL, degassed).

    • Add Water (0.5 mL, degassed). Note: Small amount of water is critical for the boronate pathway.

  • Reaction:

    • Seal vial.

    • Heat to 60°C for 2-4 hours. (Monitor by LCMS).

    • Note: Do not overheat (>100°C) as this promotes alkyne polymerization.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with Brine. Dry over

      
      .
      

Visualizing the Logic

Diagram 1: Catalyst Decision Tree

CatalystSelection Start Start: Select Electrophile Type1 Aryl Bromide/Iodide (Standard) Start->Type1 Type2 Aryl Chloride (Steric/Deactivated) Start->Type2 Type3 Heterocycle (Pyridine/Amine) Start->Type3 Sol1 Pd(dppf)Cl2 (Robust, General) Type1->Sol1 Primary Choice Warning Avoid Pd(PPh3)4 if possible Type1->Warning Sol2 XPhos Pd G3 (Fast, Anti-Deboronation) Type2->Sol2 Sol3 A-taPhos Pd G2 (Tolerates N-coordination) Type3->Sol3

Caption: Decision matrix for selecting the optimal catalyst based on the electrophilic partner.

Diagram 2: The "Alkyne Trap" Mechanism

AlkyneTrap Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) Product Coupled Product OxAdd->Product + Boronic Acid (Fast Cycle) Trap Alkyne Coordination Trap (Catalyst Poisoning) Trap->Pd0 Slow Reversal Boronic Boronic Acid (Nucleophile) Boronic->Trap Alkyne binds Pd(0) Deboro Protodeboronation (Side Product) Boronic->Deboro Slow Reaction + Base/Water

Caption: Mechanistic pathway showing how the alkyne moiety can trap the catalyst, leading to side reactions if the cycle is not accelerated.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Context: This is the definitive reference for using XPhos to beat protodeboronation r
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

Sources

solvent effects on the reactivity of [3-(prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: [3-(prop-1-yn-1-yl)phenyl]boronic acid

CAS: 1189373-19-0 | Molecular Weight: 160.0 g/mol

Introduction

Welcome to the Technical Support Center. This guide addresses the specific solvent-dependent behaviors of [3-(prop-1-yn-1-yl)phenyl]boronic acid . This reagent serves as a bifunctional building block: it contains a boronic acid (for Suzuki-Miyaura cross-coupling) and an internal alkyne (propynyl group) often reserved for downstream functionalization (e.g., Click chemistry or reduction).

The primary challenge with this molecule is chemoselectivity : activating the C-B bond for coupling while preserving the C-C triple bond and preventing protodeboronation.

Module 1: Solubility & The Boroxine Equilibrium

User Issue: "The reagent appears as a white powder that doesn't fully dissolve in dry solvents, or forms a precipitate upon standing."

Technical Insight: Like most arylboronic acids, [3-(prop-1-yn-1-yl)phenyl]boronic acid exists in a dynamic equilibrium with its trimeric anhydride form, the boroxine . In anhydrous non-polar solvents (Toluene, DCM), the equilibrium shifts toward the boroxine (a waxy solid or precipitate). In the presence of water or protic solvents, it shifts back to the monomeric acid.

  • Impact: The boroxine is kinetically slower to react in anhydrous conditions because it must first hydrolyze to the monomer to enter the catalytic cycle.

Visualizing the Equilibrium

BoroxineEquilibrium cluster_0 Anhydrous / Non-polar Solvents (Storage State) cluster_1 Aqueous / Polar Solvents (Reactive State) Boroxine Boroxine (Trimer) (Low Reactivity) BoronicAcid Boronic Acid (Monomer) [3-(prop-1-yn-1-yl)phenyl]B(OH)2 Boroxine->BoronicAcid + H2O (Hydrolysis) Boronate Hydroxyboronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) caption Fig 1. The solvation-dependent activation pathway. Water is required to shift equilibrium from storage (Boroxine) to reactive (Boronate) forms.

[1]

Module 2: Solvent Selection & Reactivity Matrix

User Issue: "Which solvent system maximizes yield while preventing alkyne degradation?"

Technical Insight: The Suzuki-Miyaura mechanism requires the formation of a four-coordinate boronate species (


) to facilitate transmetallation. Therefore, miscibility with water  or the ability to dissolve hydroxide bases is critical.

The internal alkyne (propynyl) is relatively stable but can undergo competitive coordination to Palladium in non-polar solvents where the boronic acid activation is slow.

Solvent Performance Table
Solvent SystemPolarityBase CompatibilityRecommendationTechnical Note
Dioxane / H₂O (4:1) ModerateHigh (K₂CO₃, Cs₂CO₃)Preferred Excellent solubility for both the organic halide and the boronic acid. The boiling point (101°C) allows sufficient heating without pressure vessels.
THF / H₂O (9:1) ModerateModerateGood Good for lower temperature reactions (<65°C). Ensure THF is peroxide-free to protect the alkyne.
Toluene / H₂O (10:1) Low (Biphasic)Low (Requires PTC*)Conditional Requires a Phase Transfer Catalyst (e.g., TBAB) or vigorous stirring. Good for preventing alkyne side-reactions due to low polarity.
DMF or DMSO HighHighAvoid Strong coordination to Pd can inhibit the cycle. High boiling points make removal difficult, potentially stressing the alkyne during workup.
Methanol / Ethanol High (Protic)HighAvoid Risk of protodeboronation is highest in alcohols. Can also cause transesterification to boronic esters.

*PTC = Phase Transfer Catalyst

Module 3: Troubleshooting Common Failure Modes

User Issue: "My reaction failed. Did the alkyne react, or did the boron fall off?"

Technical Insight:

  • Protodeboronation: The C-B bond is cleaved by water/base, replacing

    
     with 
    
    
    
    . This yields 1-phenyl-1-propyne. This is accelerated by high temperatures (>100°C) and strong bases in bulk water.
  • Alkyne Interference: While less common with internal alkynes, Pd can coordinate to the triple bond, slowing down the reaction or leading to hydro-alkynylation byproducts if protons are available.

Diagnostic Flowchart

Troubleshooting Start Issue: Low Yield / Side Products CheckNMR Analyze Crude NMR (Focus on Alkyne & Aromatic Region) Start->CheckNMR Decision1 Is the Alkyne Intact? CheckNMR->Decision1 BranchNo No (Alkyne Modified/Missing) Decision1->BranchNo No BranchYes Yes (Alkyne Intact) Decision1->BranchYes Yes Issue1 Side Rxn: Pd-Alkyne Coordination or Reduction BranchNo->Issue1 Decision2 Is the Boron Group Gone? (Product = 1-phenyl-1-propyne) BranchYes->Decision2 Sol1 Action: Switch to non-coordinating solvent (Toluene/H2O). Lower Temp. Issue1->Sol1 Issue2 Side Rxn: Protodeboronation Decision2->Issue2 Yes Issue3 Incomplete Conversion Decision2->Issue3 No Sol2 Action: Reduce Base Strength (Use K3PO4 instead of Na2CO3). Reduce Water Ratio. Issue2->Sol2 Sol3 Action: Increase Water Content (Promote Boronate Formation). Check Catalyst Activity. Issue3->Sol3 caption Fig 2. Diagnostic logic for reaction optimization.

Module 4: Recommended Experimental Protocol

Objective: Cross-coupling of [3-(prop-1-yn-1-yl)phenyl]boronic acid with an aryl bromide, minimizing protodeboronation.

Reagents:

  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)[1]

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for stability and resistance to alkyne interference.

  • K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv for sensitive substrates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Oxygen promotes homocoupling (Glaser coupling) of alkynes and oxidation of the Pd catalyst. Sparge the Dioxane and Water separately with Argon or Nitrogen for 15 minutes before mixing.

  • Assembly: In a reaction vial, combine the boronic acid, aryl bromide, and base.

  • Solvation: Add the degassed Dioxane/Water mixture.

    • Note: The boronic acid may not dissolve immediately. This is normal. It will dissolve as it converts to the boronate upon heating.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel under inert atmosphere.

  • Reaction: Heat to 80°C .

    • Why 80°C? 100°C+ increases protodeboronation risk. <60°C may be too slow for the hindered meta-substituted boronate.

  • Workup: Dilute with EtOAc, wash with water.

    • Caution: Avoid acidic washes (e.g., HCl) during workup, as the alkyne can be sensitive to acid-catalyzed hydration. Use saturated NH₄Cl or brine.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation of Boronic Acid Derivatives). Link

  • PubChem. (n.d.).[1][3] Compound Summary: [3-(prop-1-yn-1-yl)phenyl]boronic acid.[4] National Library of Medicine. Link

Sources

Technical Support Center: Base Selection for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-level mechanistic insight and actionable troubleshooting protocols for optimizing base selection in palladium-catalyzed cross-coupling reactions.

Module 1: The Mechanistic Diagnostic

Why isn't my reaction working despite active catalyst?

The most common misconception in Suzuki coupling is treating the base merely as a proton scavenger. In reality, the base is a ligand activator .[1] Without the base, transmetallation—the transfer of the organic group from boron to palladium—cannot occur.

Mechanistic studies, particularly those by Lennox and Lloyd-Jones , have established that transmetallation proceeds via two distinct pathways ("The Fork in the Trail").[1][2] Your choice of base dictates which path the reaction follows.

The "Fork in the Trail" Mechanism

SuzukiMechanism Pd_Halide LnP-Pd(II)-X (Oxidative Addition Complex) Pd_Hydroxo LnP-Pd(II)-OH (Hydroxo Complex) Pd_Halide->Pd_Hydroxo Pathway B: Base attacks Pd Transmetallation Transmetallation (Rate Limiting Step) Base Base (OH-, CO3--, F-) Boronate Ar-B(OH)3- (Boronate Anion) Base->Boronate Base->Pd_Hydroxo BoronicAcid Ar-B(OH)2 BoronicAcid->Boronate Pathway A: Base attacks Boron Boronate->Transmetallation Reacts with Neutral Pd-X Pd_Hydroxo->Transmetallation Reacts with Neutral Boronic Acid

Caption: The Dual-Pathway Mechanism. Pathway A (Boronate) dominates in aqueous/high-pH conditions. Pathway B (Oxo-Palladium) operates in anhydrous/low-base conditions.

Diagnostic Q&A:

  • Q: My aryl halide is electron-poor (highly reactive), but conversion is stalled. Why?

    • A: You likely have a "bottleneck" at the transmetallation step. If you are using a weak base (e.g.,

      
      ) or anhydrous conditions without a bridging ligand (like 
      
      
      
      ), you are failing to generate enough boronate anion (Pathway A) or Pd-hydroxo species (Pathway B).[1]
    • Fix: Switch to a base that generates the boronate species more effectively, such as

      
       in a water/dioxane mix.
      
  • Q: Does the counter-cation matter? (

    
     vs 
    
    
    
    vs
    
    
    )
    • A: Yes, critically. This is the "Cesium Effect."

      
       is often superior not just because of basicity, but because the large Cesium cation (
      
      
      
      ) is more soluble in organic solvents (like DMF or Toluene) and stabilizes the anionic transition states during transmetallation.
Module 2: Troubleshooting Protodeboronation

Issue: "My boronic acid is disappearing, but I'm getting benzene (or de-functionalized arene) instead of product."

This is Protodeboronation , the primary failure mode in Suzuki coupling. It occurs when the base attacks the boron to form the boronate, but instead of transmetallating to Palladium, the boronate undergoes hydrolysis and loses the boron group entirely.

Risk Factors:

  • High pH: High concentration of strong base (

    
    , 
    
    
    
    ).[1]
  • Substrate Structure: 2,6-disubstituted aryls (steric strain) and electron-deficient heterocycles (e.g., 2-pyridyl, oxazoles).[1]

  • High Temperature: Accelerates the hydrolytic cleavage.

Corrective Protocol:

VariableRecommendationMechanism
Base Switch to Fluoride (

,

)
Fluoride forms a

species which is active for transmetallation but less prone to protodeboronation than the tri-hydroxy boronate.
Solvent Anhydrous Conditions Removing water prevents the formation of the hydrolytic species responsible for cleaving the C-B bond.
Additive

(Stoichiometric)
For extreme cases (e.g., 2-pyridyl boronic acids), Copper mediates the transfer (Liebeskind-Srogl type mechanism).[1]
Module 3: Base Selection Matrix

Use this table to select the starting point for your optimization.

Base

(Conj. Acid)
Solubility ProfileBest Use CaseRisk Factor

10.3High (Water), Low (Organic)Standard, robust substrates.[1]Slow reaction in pure organics; requires water.[1]

12.3High (Water)Sterically hindered substrates; faster rates.Can cause hydrolysis of esters/nitriles.[1]

10.3Moderate (Organic) The "Problem Solver." Low solubility substrates; difficult couplings.Expensive; hygroscopic (handling difficulty).[1]

13.5Low (Organic)Extremely hindered couplings (e.g., tetra-ortho).[1]Very harsh; incompatible with most functional groups.[1]

/

3.2 (HF)Low (Organic)Base-sensitive substrates (esters, aldehydes); unstable boronic acids.[1]Requires "naked" fluoride (anhydrous) or phase transfer.

/

>14HighHistorical only.[1] Extremely reactive.[1]Severe Toxicity. Avoid unless absolutely necessary.[1]
Module 4: Experimental Protocols
Protocol A: The "Standard" High-Throughput Method

For robust substrates (phenyl-phenyl coupling).

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane (4 mL/mmol).

  • Base Activation: Add

    
      (3.0 equiv).
    
    • Note: The presence of water is crucial here to dissolve the carbonate and allow phase transfer.

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water.[1]

Protocol B: The "Anhydrous Fluoride" Rescue Method

For acid-sensitive, base-sensitive, or unstable (protodeboronation-prone) substrates.[1]

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.5 equiv) .
    
    • Tip:

      
       is extremely hygroscopic.[1] Weigh it quickly in a glovebox or from a fresh bottle.
      
  • Catalyst: Add

    
     (2 mol%) and 
    
    
    
    (4 mol%) or a pre-formed catalyst like
    
    
    .
  • Solvent: Add Anhydrous THF or Dioxane (degassed).

  • Reaction: Heat to 60-90°C.

    • Mechanism:[1][3][4][5][6][7][8][9][10][11] The fluoride activates the boronic acid (forming a fluoroborate species) without the high pH generated by hydroxide/carbonate bases, preserving sensitive functional groups.

Module 5: Troubleshooting FAQs

Q: I am using


 in DMF, but the reaction is a black slurry and yield is low. Why? 
A:  "Palladium Black" formation indicates catalyst decomposition.[1] This often happens when the oxidative addition is slow, or the phosphine ligand is oxidized.
  • Fix: Ensure your DMF is degassed (sparge with Argon for 15 mins). Oxygen oxidizes phosphines, causing Pd to precipitate.

  • Fix: Add 30 mol% of free ligand (e.g.,

    
     or the specific ligand in your catalyst) to stabilize the Pd species.
    

Q: Can I use organic bases like TEA or DIPEA? A: Generally, no .[1] Tertiary amines are poor activators for boronic acids because they cannot effectively coordinate to the boron atom to form the necessary "ate" complex (


 is weak). However, they can be used if water is present to generate hydroxide in situ, but inorganic bases are almost always superior for Suzuki coupling.[1]

Q: My product is an ester, and it's hydrolyzing. What base should I use? A: Switch to Anhydrous


  or 

.[1]
  • Why: Hydrolysis requires water + high pH.[1] By using anhydrous conditions with a phosphate or fluoride base, you facilitate transmetallation without generating the aqueous hydroxide concentration required to saponify the ester.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Link

    • Key citation for the "Fork in the Trail" mechanism and protodeboronation p
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • The foundational review establishing base roles.[6]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

    • Source for handling unstable/protodeboronation-prone substr
  • Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. Link

    • Mechanistic evidence for the Oxo-Palladium p

Sources

column chromatography techniques for purifying boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Protocols for Boronic Acid Chromatography

Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists.

Executive Summary: The "Sticky" Science of Boron

Boronic acids (


) are notoriously difficult to purify via standard silica gel chromatography. As Lewis acids, they possess an empty p-orbital that interacts aggressively with the Lewis-basic lone pairs on silica gel surface silanols (

). This results in severe peak tailing ("streaking"), irreversible adsorption, and catalytic decomposition (protodeboronation).

Furthermore, boronic acids exist in a dynamic equilibrium with their dehydrated cyclic anhydrides (boroxines). This often leads to confusion during analysis, where a single pure compound appears as multiple species by TLC or NMR.

This guide provides the standard operating procedures (SOPs) to overcome these thermodynamic behaviors.

Troubleshooting Guide (Q&A Format)
Q1: My compound streaks from the baseline to the solvent front on TLC and the column. How do I fix this?

Diagnosis: Uncontrolled Hydrogen Bonding. The hydroxyl groups of the boronic acid are hydrogen-bonding with the silanols on the silica stationary phase. The Fix: Acidify the Mobile Phase. You must suppress the ionization of surface silanols and competitively inhibit the interaction.

  • Standard Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to your eluent system.

  • Recommended Solvent System: DCM : MeOH : AcOH (e.g., 95:5:0.5).

  • Note: Avoid triethylamine (TEA). While TEA is used for amines, it can form complex salts with boronic acids, often worsening the separation.

Q2: I isolated my product, but the NMR shows a complex mixture of two or three species. Is it impure?

Diagnosis: The Boroxine Equilibrium. You are likely observing the equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine).[1] This is not a chemical impurity; it is a thermodynamic state dependent on concentration and water content. The Fix: Force the Equilibrium.

  • For Analysis: Add 1-2 drops of

    
     to your NMR tube (e.g., in 
    
    
    
    or DMSO-
    
    
    ). The excess water will hydrolyze the boroxine entirely back to the monomer, collapsing the signals into a single clean set of peaks.
  • For Storage: Do not attempt to chromatograph the "impurity" away. It will simply reform upon drying.

Q3: My boronic acid decomposes (turns brown/black) on the column. What is happening?

Diagnosis: Oxidative Instability or Protodeboronation. Some boronic acids (especially heteroaromatic or electron-rich systems) are unstable to the slightly acidic, oxidative environment of silica gel, especially if the separation takes hours. The Fix: Switch Stationary Phases or Derivatize.[2]

  • Fast Filtration: Use a short plug of silica rather than a long column.

  • Reverse Phase: Use C18 silica. The surface is capped, reducing silanol interactions. Use Water/Acetonitrile gradients.

  • Derivatization (Recommended): Convert to the Diethanolamine (DEA) adduct (see Protocol B). This protects the boron center, allowing crystallization, and can be hydrolyzed back later.

Visualizing the Chemistry
Figure 1: The Boronic Acid - Boroxine Equilibrium

Understanding this pathway is crucial. Attempting to separate these species is futile as they interconvert.

BoroxineEquilibrium cluster_0 Hydrated State (Monomer) cluster_1 Dehydrated State (Trimer) Acid 3 x R-B(OH)2 (Boronic Acid) Boroxine (R-BO)3 (Boroxine Anhydride) Acid->Boroxine Dehydration (Vacuum/Heat/Silica) Boroxine->Acid Hydrolysis (Ambient Moisture/D2O) Water 3 H2O Boroxine->Water Released

Caption: Reversible dehydration of boronic acids. High vacuum or dry silica favors the Boroxine (Red); moisture favors the Acid (Blue).

Validated Experimental Protocols
Protocol A: "Sorbitol Rescue" (Separating Boronic Acid from Ester)

Use this when your reaction did not go to completion and you have a mix of Boronic Acid and Pinacol Ester. Mechanism: Sorbitol forms a water-soluble complex with free boronic acids, pulling them into the aqueous phase, while esters remain in the organic phase.[3]

StepActionRationale
1 Dissolve crude mixture in Et₂O or DCM .Solubilizes both species.
2 Wash with 1M Aqueous Sorbitol (sat. sol).Sorbitol binds free

via diol exchange.
3 Separate layers. Keep Aqueous .The ester stays in organic; Acid-Sorbitol complex is in water.[3]
4 Acidify aqueous layer (1M HCl) and extract with EtOAc.Hydrolyzes the Sorbitol complex; free acid returns to organic phase.
Protocol B: The Diethanolamine (DEA) Adduct Method

The industry standard for purifying difficult boronic acids without chromatography. Mechanism: DEA forms a tetra-coordinate "ate" complex with boron. This geometry fills the empty p-orbital, preventing oxidation and usually resulting in a crystalline solid that is insoluble in non-polar solvents.

Workflow Diagram:

DEA_Workflow Start Impure Boronic Acid (Oil/Solid) Step1 Dissolve in minimal Et2O or THF Start->Step1 Step2 Add 1.05 eq Diethanolamine (DEA) Step1->Step2 Step3 Precipitation (Stir 1-2h) Step2->Step3 Step4 Filter & Wash (Cold Et2O) Step3->Step4  Forms Solid Adduct Step5 Hydrolysis (2M HCl / Water) Step4->Step5  To recover free acid Final Pure Boronic Acid Step5->Final

Caption: Workflow for purification via DEA adduct formation. This avoids silica gel entirely.

Step-by-Step:

  • Dissolution: Dissolve crude boronic acid in a minimal amount of THF or Et₂O (approx 5-10 mL per gram).

  • Complexation: Add 1.05 equivalents of Diethanolamine (DEA).

  • Crystallization: Stir at room temperature for 1–2 hours. The DEA adduct should precipitate as a white solid.

    • Troubleshooting: If no solid forms, add hexanes or pentane to induce precipitation.

  • Filtration: Filter the solid and wash copiously with cold Et₂O. Impurities remain in the filtrate.

  • Recovery (Hydrolysis):

    • Suspend the solid in biphasic Et₂O / 2M HCl.

    • Stir vigorously for 30 mins (The HCl breaks the N-B bond).

    • Separate layers; dry the organic layer (

      
      ) and concentrate.
      
References & Authority
  • Hall, D. G. (Ed.).[3] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Diethanolamine Purification Method: J. Org. Chem. 2011, 76, 9, 3571–3575.[3] (Describes the crystallization of DEA adducts).

  • Sorbitol Extraction Method: Angew. Chem. Int. Ed. 2010, 49, 2883–2887.[3] [3]

Sources

Technical Support Center: Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid-Base Extraction & Phase Switching Protocols Ticket ID: B-OH-EXT-001

Introduction: The "Phase Switch" Strategy

Welcome to the Boronic Acid Purification Support Center. This guide addresses the purification of aryl and alkyl boronic acids (


) using acid-base extraction.

The Central Challenge: Unlike carboxylic acids, boronic acids are not Brønsted acids; they are Lewis acids .[1] They do not release a proton to become anionic; they accept a hydroxide ion . Understanding this distinction is the single most important factor in preventing yield loss and degradation.

This guide provides a self-validating workflow to purify boronic acids from non-acidic impurities (halides, catalyst ligands) and addresses common failure modes like protodeboronation and boroxine formation.

Module 1: The Mechanism (Theory of Operation)

To troubleshoot effectively, you must visualize the equilibrium. Boronic acids exist in a delicate balance between the free acid, the dehydrated anhydride (boroxine), and the anionic boronate.

The Hydroxide Capture Mechanism

Standard acid-base extraction relies on deprotonation (


). Boronic acids operate differently:


  • Neutral State (Organic Soluble): The boronic acid (

    
     hybridized) is soluble in ether, DCM, or ethyl acetate.
    
  • Anionic State (Water Soluble): Upon adding base (NaOH), the boron atom accepts a lone pair from hydroxide, becoming tetrahedral (

    
    ) and negatively charged. This species partitions into the aqueous phase.
    
Visualization: The Species Equilibrium

BoronicEquilibrium Boroxine Boroxine (Anhydride) (Organic Soluble / Oil) BoronicAcid Boronic Acid Neutral sp2 (Organic Soluble) Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Dehydration) Boronate Boronate Anion Tetrahedral sp3 (Water Soluble) BoronicAcid->Boronate + OH- (High pH) Boronate->BoronicAcid + H+ (Low pH)

Figure 1: The equilibrium states of boronic acids.[2][3] Control over water content and pH determines the dominant species.

Module 2: Standard Operating Procedure (SOP)

Objective: Isolate pure boronic acid from a crude organic mixture containing neutral impurities (e.g., starting aryl halides).

Reagents & Solvents
ComponentRecommendationReasoning
Organic Solvent Diethyl Ether (

)
or TBME
High volatility makes recovery easy; low water miscibility prevents yield loss. DCM is a viable alternative for solubility issues.
Extraction Base 1M NaOH (or 2M)Provides sufficient

to form the boronate. Warning: Avoid >3M NaOH to prevent protodeboronation.
Wash Solvent Hexanes or Ether Removes non-polar impurities from the aqueous phase.
Acidifier 1M or 2M HCl Controlled acidification to reprecipitate the product.
Step-by-Step Protocol
  • Dissolution (The Load Phase): Dissolve the crude mixture in Diethyl Ether .

    • Checkpoint: If the crude is an oil/gum, sonicate to ensure full dissolution.

  • Base Extraction (The Phase Switch): Add 1M NaOH (1:1 volume ratio relative to organic phase). Shake vigorously for 2–3 minutes.

    • Action: The boronic acid converts to

      
       and moves to the Aqueous Layer (Bottom)  (if using Ether).
      
    • Separation: Collect the Aqueous Layer . Keep the organic layer until mass balance is confirmed (impurities are here).

    • Repeat: Extract the organic layer once more with fresh NaOH to capture residual product. Combine aqueous extracts.

  • The Safety Wash: Wash the combined Aqueous Phase with a small volume of fresh Ether or Hexanes.

    • Purpose: Removes entrained organic impurities. Discard this organic wash.

  • Acidification & Recovery: Cool the aqueous phase to 0°C (ice bath). Slowly add 2M HCl dropwise with stirring.

    • Target: pH ~1–2.

    • Observation: The solution should turn cloudy as the neutral boronic acid precipitates.

  • Isolation:

    • Scenario A (Solid Precipitate): Filter the solid, wash with cold water, and dry.

    • Scenario B (Oiling Out): If the product forms an oil or stays soluble, extract the acidified aqueous phase back into Ether or DCM . Dry over

      
      , filter, and concentrate.
      

Module 3: Troubleshooting Guide (FAQs)

Category 1: Yield Issues

Q: My product disappeared. It’s not in the organic layer, but it didn't precipitate from the water either.

  • Diagnosis: High Water Solubility (Amphiphilic Nature).

  • Root Cause: Short-chain alkyl boronic acids or those with polar functional groups (amines, alcohols) are often water-soluble even in their neutral form.

  • The Fix:

    • Salting Out: Saturate the acidified aqueous phase with NaCl. This disrupts the hydration shell and forces the organic molecule out.

    • Aggressive Extraction: Do not rely on precipitation. Extract the acidified aqueous layer 3–4 times with THF/EtOAc (1:1) or DCM .

Q: My yield is low, and I see benzene/arene byproducts.

  • Diagnosis: Protodeboronation.[4][5]

  • Root Cause: The C-B bond is labile. Under basic conditions (especially with electron-poor aromatic rings), the boronate anion can fragment, replacing the Boron with Hydrogen.[5]

  • The Fix:

    • Lower Base Strength: Switch from NaOH to saturated

      
        or 
      
      
      
      . A milder pH reduces the rate of decomposition.
    • Cold Extraction: Perform the base extraction step at 0°C.

    • Speed: Do not let the boronate sit in the basic aqueous phase for hours. Acidify immediately after separation.

Category 2: Physical State Issues

Q: I expected a white powder, but I got a sticky, viscous oil.

  • Diagnosis: Boroxine Formation (Dehydration).[6]

  • Root Cause: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) when solvent is removed, especially under vacuum or heat. This is an equilibrium process (See Figure 1).

  • The Fix:

    • Recrystallization: Dissolve the oil in a minimum amount of hot acetonitrile or acetone and add water dropwise until cloudy. Cool to crystallize.

    • Controlled Hydration: If the oil is pure by NMR but just the wrong physical state, expose it to moist air or sonicate with hexanes containing a trace of water to revert the boroxine to the acid.

Category 3: Impurity Removal

Q: Can I wash away pinacol impurities using this method?

  • Answer: Generally, No.

  • Reasoning: Pinacol boronate esters are significantly more stable to hydrolysis than simple boronic acids. A quick wash with 1M NaOH/HCl will usually not hydrolyze the ester, so the pinacol ester will remain in the organic layer (acting like an impurity) or partially hydrolyze, creating a mess.

  • The Fix: You must chemically cleave the pinacol ester first.

    • Method A: Oxidative cleavage with

      
       (Sodium Periodate).[7][8]
      
    • Method B: Transesterification with Diethanolamine (DEA) to form a precipitating salt, followed by acid hydrolysis [1].

Module 4: Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Boronic Acid + Impurities) Step1 Dissolve in Ether/DCM Start->Step1 Step2 Add 1M NaOH (Phase Switch) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Boronate Anion) PhaseSep->AqLayer Bottom Layer Wash Wash with Ether (Discard Organic Wash) AqLayer->Wash Acidify Acidify with HCl to pH 1-2 Wash->Acidify Precipitate Does it Precipitate? Acidify->Precipitate Solid Filter Solid (Pure Boronic Acid) Precipitate->Solid Yes ExtractBack Extract with DCM/EtOAc Dry & Concentrate Precipitate->ExtractBack No (Oiling Out)

Figure 2: The "Phase Switch" purification decision tree.

References

  • Hall, D. G. (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid chemistry and equilibria).

  • Matteson, D. S. (1989).[9] "Boronic ester homologation with chiral directing groups". Chemical Reviews, 89(7), 1535-1551. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Coutts, S. J., et al. (1994). "Removal of boronic acid protecting groups by transesterification". Tetrahedron Letters, 35(29), 5109-5112. (Methodology for DEA cleavage of pinacol esters).

Sources

Validation & Comparative

alternative reagents to [3-(prop-1-yn-1-yl)phenyl]boronic acid for Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Reagent Selection for Suzuki Coupling: Alternatives to [3-(prop-1-yn-1-yl)phenyl]boronic Acid Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and process development, the reliability of the boron reagent is as critical as the catalyst system. While [3-(prop-1-yn-1-yl)phenyl]boronic acid serves as a direct precursor for introducing the 3-propynylphenyl motif, it suffers from inherent limitations typical of aryl boronic acids: variable stoichiometry due to boroxine trimerization, susceptibility to protodeboronation, and inconsistent shelf-life.

This guide evaluates three superior alternatives—Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates —providing the mechanistic rationale and experimental protocols necessary to implement them in high-value Suzuki-Miyaura couplings.

Comparative Analysis of Reagents

The choice of reagent dictates the reaction kinetics, purification strategy, and scalability. The following table contrasts the baseline boronic acid with its protected counterparts.

FeatureBoronic Acid (Baseline)Pinacol Ester (BPin) MIDA Boronate K-Trifluoroborate (BF₃K)
Stoichiometry Variable (exists as equilibrium with boroxine anhydride)Exact (1:1 monomer)Exact (1:1 monomer)Exact (Solid salt)
Stability Low (Hygroscopic, prone to protodeboronation)High (Thermally stable, silica stable)Very High (Air/Water stable, benchtop storage)High (Oxidatively stable, moisture resistant)
Reactivity High (Fast transmetallation)Moderate (Requires in situ hydrolysis)Low (Slow release mechanism)Moderate (Requires hydrolysis/fluoride scavenger)
Atom Economy HighLow (Loss of heavy pinacol group)Low (Loss of MIDA ligand)High (Loss of simple salts)
Purification Crystallization (difficult)Flash Chromatography (Excellent)Flash Chromatography (Excellent)Precipitation/Recrystallization
Best Use Case Quick, small-scale test reactionsGeneral discovery, library synthesisIterative coupling, multistep synthesisProcess chemistry, aqueous conditions
Mechanistic Rationale: The Speciation Equilibrium

To optimize the reaction, one must understand that boronate esters and trifluoroborates are prodrugs of the active species . They do not transmetallate directly with the Palladium(II) complex. They must first hydrolyze to the boronic acid, which is then converted to the reactive hydroxyboronate anion (or similar oxo-palladium species).

  • Implication: Using Pinacol or MIDA esters requires water in the solvent system and a base capable of promoting hydrolysis (e.g., K₃PO₄, K₂CO₃). Anhydrous conditions will stall the reaction unless a specific activation pathway (e.g., fluoride) is used.

SuzukiSpeciation Pinacol Pinacol Ester (Storage Stable) Acid Boronic Acid [Ar-B(OH)2] Pinacol->Acid Hydrolysis (Base/H2O) MIDA MIDA Boronate (Slow Release) MIDA->Acid Slow Hydrolysis (Aq. Base) BF3K Trifluoroborate (Oxidatively Stable) BF3K->Acid Hydrolysis (-F) Boroxine Boroxine Trimer (Anhydride) Acid->Boroxine -H2O Anion Hydroxyboronate Anion [Ar-B(OH)3]- Acid->Anion +OH- Pd_Complex Transmetallation to Pd-Ar'-X Anion->Pd_Complex Active Species

Figure 1: Speciation of organoboron reagents in Suzuki-Miyaura coupling. The diagram illustrates that all protected forms must converge on the boronic acid/anion pathway to participate in the catalytic cycle.

Recommended Experimental Protocols
Option A: The "Workhorse" Protocol (Pinacol Ester)

Reagent: 2-[3-(prop-1-yn-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Why this works: The pinacol ester is lipophilic, making it compatible with organic solvents used to solubilize the alkyne substrate. The addition of water is mandatory to drive the equilibrium toward the active acid species.

  • Reaction Setup:

    • In a reaction vial, combine the Aryl Halide (1.0 equiv) and Pinacol Ester (1.2 equiv).

    • Add Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%). Note: The ferrocene ligand is robust and resists oxidation.

    • Add Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent System:

    • Add 1,4-Dioxane/Water (4:1 ratio) . The water is critical for hydrolyzing the pinacol ester in situ.

    • Concentration: 0.1 M to 0.2 M with respect to the halide.

  • Execution:

    • Degas the mixture by sparging with Argon for 5 minutes.

    • Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check LCMS. If the ester remains unreacted, add more water or switch to a stronger base (e.g., Cs₂CO₃) to accelerate hydrolysis.

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purify via silica gel chromatography (Hexanes/EtOAc).[1] The unreacted pinacol ester often streaks; treating the silica with 1% triethylamine can improve separation.

Option B: The "Robust" Protocol (Potassium Trifluoroborate)

Reagent: Potassium [3-(prop-1-yn-1-yl)phenyl]trifluoroborate

Why this works: Trifluoroborates are immune to protodeboronation during storage. However, the C-B bond is very strong. We use a protic solvent system to facilitate the removal of fluoride ions.

  • Reaction Setup:

    • Combine Aryl Halide (1.0 equiv) and Trifluoroborate Salt (1.1 equiv).

    • Add Catalyst: Pd(OAc)₂ (2 mol%) and XPhos or SPhos (4 mol%). Buchwald ligands are highly effective for these slow-release reagents.

    • Add Base: K₂CO₃ (3.0 equiv).

  • Solvent System:

    • MeOH/H₂O (or EtOH/H₂O) in a 3:1 ratio . The alcohol solubility of the BF₃K salt is key here.

  • Execution:

    • Heat to 70 °C (reflux of MeOH).

    • Self-Validation: If reaction is sluggish, the hydrolysis of the BF₃ group is the bottleneck. Addition of a Lewis acid scavenger like Zr(OH)₄ or simply increasing water content can help, but usually, the alcoholic reflux is sufficient.

Critical Synthesis Note: Handling the Alkyne

The prop-1-ynyl group is an internal alkyne. Unlike terminal alkynes, it does not require protection against Sonogashira side-reactions (copper-free conditions are preferred regardless to avoid any trace acetylide formation if depropargylation occurs).

  • Warning: If using strong Lewis Acids (e.g., BBr₃) for other deprotection steps in the synthesis, be aware that the alkyne can hydrate or polymerize.

  • Recommendation: If the Suzuki coupling is an early step, the MIDA boronate is superior. You can couple other parts of the molecule first, leaving the MIDA-protected boron intact, and then release it for the final Suzuki coupling.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Triangulating Truth: A Comparative Guide to Integrated Spectroscopic Analysis (NMR, MS, IR) for Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Orthogonal Validation

In modern drug development, the "product" is not just the molecule—it is the data package that validates it. Reliance on a single analytical method (e.g., Mass Spectrometry alone) is a high-risk strategy that frequently leads to structural misassignment, particularly with regioisomers and stereoisomers.

This guide compares Single-Mode Analysis against the Integrated Multi-Modal Workflow (The Triad) . While single-mode analysis offers speed, it lacks the rigorous "truth" required by regulatory bodies like the FDA and ICH. The Integrated Workflow—combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR)—is the industry gold standard for absolute structural confirmation.

Key Takeaway: No single technique provides a complete structural picture. MS provides the mass, IR provides the parts, and NMR provides the blueprint of how they connect.

Comparative Analysis: The Analytical Triad

The following analysis evaluates each technique as a standalone "product" versus its role in the integrated system.

Table 1: Technical Specification Comparison
FeatureMass Spectrometry (HRMS) NMR Spectroscopy (1H/13C/2D) FT-IR Spectroscopy
Primary Output Molecular Formula & WeightConnectivity & StereochemistryFunctional Group Fingerprint
Sensitivity High (Picomolar range)Low (Millimolar range)Medium (Microgram range)
Sample State Ionized Gas PhaseSolution (mostly) or SolidSolid, Liquid, or Gas
Isomer Resolution Poor (often identical mass)Excellent (distinct shifts/couplings)Moderate (fingerprint region)
Destructive? YesNo (Sample recoverable)No (usually)
Regulatory Role Identity (MW) & Impurity QuantStructure Proof (Connectivity)Identity (Polymorphs/Salts)
Deep Dive: Causality & Limitations
  • The MS Blind Spot: High-Resolution MS (HRMS) can confirm a formula of

    
     with <5 ppm error. However, it cannot easily distinguish between a para-substituted and meta-substituted ring without complex fragmentation studies.
    
  • The NMR "Expensive" Truth: NMR is less sensitive and requires more sample (typically >2 mg for 13C), but it is the only method that maps the carbon skeleton directly. The causality is magnetic: nuclei in different chemical environments precess at different frequencies, creating a unique address for every atom.

  • The IR "Fingerprint": IR is often dismissed as "old school," but it is critical for defining solid-state forms (polymorphs) which NMR (in solution) destroys. It is the fastest way to confirm the presence of a carbonyl (

    
    ) or hydroxyl (
    
    
    
    ) group.

The Integrated Workflow: Experimental Protocols

To achieve Scientific Integrity , one must follow a self-validating protocol. This workflow ensures that data from one method constrains the interpretation of the others.

Step 1: High-Resolution Mass Spectrometry (HRMS) – The Screen

Objective: Establish the molecular formula and Calculate Hydrogen Deficiency (IHD).

  • Sample Prep: Dissolve ~0.1 mg of compound in HPLC-grade Methanol or Acetonitrile.

  • Ionization: Use ESI (Electrospray Ionization) in both positive

    
     and negative 
    
    
    
    modes.
  • Validation:

    • Mass accuracy must be within 5 ppm of calculated theoretical mass.

    • Isotope pattern (M+1, M+2) must match theoretical abundance (critical for Cl/Br detection).

  • Output: Molecular Formula (e.g.,

    
    ). Calculate IHD (Degrees of Unsaturation).
    
Step 2: FT-IR Spectroscopy – The Functional Check

Objective: Identify "diagnostic" functional groups to support the formula.

  • Method: Attenuated Total Reflectance (ATR) is preferred for neat solids.

  • Scan Parameters: 4000–400

    
    , 16 scans minimum, 4 
    
    
    
    resolution.
  • Key Zones:

    • 3200–3600

      
      : O-H / N-H stretch.
      
    • 1650–1750

      
      : C=O (Carbonyl) stretch.
      
    • < 1500

      
      : Fingerprint region (compare to reference standard if available).
      
Step 3: Multi-Dimensional NMR – The Structural Map

Objective: Map the connectivity of the atoms established in Step 1 and 2.

  • Solvent Selection:

    
     (good solubility, non-volatile) or 
    
    
    
    (standard). Note: Solvent choice affects chemical shifts.
  • 1D Experiments:

    • 1H NMR: Integrate peaks. The integral ratio must match the proton count from the MS formula.

    • 13C NMR: Count carbons. Differentiate CH/CH3 from Cq (quaternary) using DEPT-135.

  • 2D Experiments (The "Connectivity" Phase):

    • COSY: Identifies protons 3-bonds apart (neighbors).

    • HSQC: Correlates a proton to its attached carbon (1-bond).

    • HMBC: Correlates protons to carbons 2-3 bonds away. This is the most powerful experiment for connecting fragments across heteroatoms.

Visualization: The Logic of Structure Elucidation

The following diagram illustrates the decision-making pathway in an integrated workflow.

IntegratedWorkflow Sample Unknown Sample MS Step 1: HRMS (Get Formula) Sample->MS Dissolve IHD Calc. Unsaturation (Rings + Double Bonds) MS->IHD Formula CnHm... IR Step 2: FT-IR (Funct. Groups) IHD->IR Guide Analysis NMR_1D Step 3: 1D NMR (Proton Count) IR->NMR_1D Confirm C=O/OH NMR_1D->MS Mismatch? Re-check Formula NMR_2D Step 4: 2D NMR (Connectivity) NMR_1D->NMR_2D Integrals Match? Structure Confirmed Structure NMR_2D->Structure HMBC Links Fragments

Figure 1: The Integrated Structural Elucidation Workflow. Note the feedback loop: if NMR integrals do not match the MS formula, the formula must be re-evaluated.

Case Study: Distinguishing Regioisomers

Scenario: A researcher synthesizes a derivative of nitroaniline. The Problem: The reaction could yield either the ortho, meta, or para isomer. Single-Mode Failure:

  • MS: All three isomers have the exact same mass (

    
    ) and formula. HRMS cannot distinguish them.
    
  • IR: All show

    
     and 
    
    
    
    stretches. The fingerprint region differs, but without a reference standard, prediction is difficult.

Integrated Success (NMR):

  • 1H NMR Analysis:

    • Para-isomer: Shows two doublets (symmetric pattern, AA'BB' system) in the aromatic region.

    • Meta-isomer: Shows four distinct signals (singlet, two doublets, triplet).

    • Ortho-isomer: Shows four distinct signals with specific coupling constants (

      
      -values) indicating adjacent protons.
      

Data Presentation: Summary of Evidence

When publishing or filing regulatory documents (e.g., IND applications), data should be tabulated as follows to demonstrate "Authoritative Grounding."

TechniqueObservationStructural Conclusion
HRMS (ESI+) m/z 254.1125

(Calc: 254.1130)
Formula confirmed:

. Error 2.0 ppm.
FT-IR Peak at

(strong)
Ester carbonyl confirmed.
1H NMR

7.2 (d, J=8Hz, 2H),

6.9 (d, J=8Hz, 2H)
Para-substituted aromatic ring.
13C NMR 14 signals observedMatches formula carbon count.
HMBC Correlation between

protons and

carbon
Confirms methyl ester connectivity.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] (2000). Available at: [Link]

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria.[1][2] (1999). Available at: [Link]

Sources

validation of synthesis method for substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

The synthesis of substituted phenylboronic acids is a cornerstone of modern medicinal chemistry, primarily serving as the nucleophilic partner in Suzuki-Miyaura cross-couplings. However, the "standard" commercial purity of these reagents is often compromised by the thermodynamic equilibrium between the free boronic acid and its dehydrated trimer, boroxine.

This guide objectively compares the three dominant synthetic methodologies—Cryogenic Transmetallation (Li/Mg) , Pd-Catalyzed Cross-Coupling (Miyaura) , and Ir-Catalyzed C-H Activation —and establishes a rigorous, self-validating analytical workflow to ensure reagent integrity.

Part 1: The Validation Landscape (The Boroxine "Trap")

Before selecting a synthesis method, the researcher must understand the fundamental instability of the product. Phenylboronic acids are not static; they exist in a reversible equilibrium with their cyclic anhydride (boroxine) and water.

  • The Problem: Standard melting point analysis is unreliable due to dehydration during heating. HPLC can be misleading if the boroxine hydrolyzes on the column.

  • The Consequence: Stoichiometric errors in downstream Suzuki couplings, leading to incomplete conversion or homocoupling of the electrophile.

  • The Solution: All protocols below must be validated using the Mannitol Titration Method (detailed in Part 4), which locks the boron species into a distinct complex for accurate quantification.

Part 2: Comparative Synthesis Methodologies
Method A: Cryogenic Transmetallation (The "Classic" Route)

Best for: Simple, electron-rich substrates lacking sensitive electrophiles.

Mechanism: Halogen-Lithium exchange followed by electrophilic trapping with trialkylborate.

Protocol:

  • Setup: Flame-dry a 3-neck flask; maintain inert Ar atmosphere.

  • Lithiation: Dissolve aryl bromide (1.0 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise over 30 mins.

  • Trapping: Add triisopropyl borate (1.2 equiv) rapidly (to outcompete "ate" complex formation).

  • Hydrolysis: Warm to RT; quench with 2M HCl.

  • Workup: Extract with Et₂O; recrystallize from water/acetonitrile.

  • Pros: Low raw material cost; high atom economy.

  • Cons: Incompatible with esters, ketones, nitriles, or acidic protons; strictly anhydrous conditions required; safety hazards at scale (pyrophoric Li-reagents).

Method B: Pd-Catalyzed Miyaura Borylation

Best for: Complex pharmacophores with sensitive functional groups (esters, nitros, cyanos).

Mechanism: Pd(0)-catalyzed oxidative addition into Ar-X, followed by transmetallation with bis(pinacolato)diboron (


).

Protocol:

  • Charge: Combine aryl halide (1.0 equiv),

    
     (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%) in a reaction vial.
    
  • Solvent: Add anhydrous DMSO or Dioxane (degassed).

  • Reaction: Heat to 80°C for 2-12 hours (monitor by TLC/LCMS).

  • Workup: Filter through Celite.

  • Hydrolysis (Critical Step): The product is the pinacol ester. To get the free acid, treat with NaIO₄/NH₄OAc in Acetone/Water (oxidative cleavage of the diol).

  • Pros: Exceptional functional group tolerance (FGT); mild conditions; avoids cryogenic temps.

  • Cons: High cost of

    
     and Pd catalyst; requires a secondary hydrolysis step to yield the free acid.
    
Method C: Ir-Catalyzed C-H Activation

Best for: Late-stage functionalization and "atom-economic" synthesis (no halide precursor).

Mechanism: Iridium(III) tris-boryl species activates steric C-H bonds (typically meta-selective).

Protocol:

  • Catalyst Gen: Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in hexane/THF.

  • Reaction: Add arene (limiting reagent) and

    
     (0.5 equiv relative to C-H bonds). Heat to 80°C.
    
  • Purification: Evaporate volatiles. The resulting Bpin ester is often used directly or hydrolyzed as in Method B.

  • Pros: No halogen handle required; high atom economy; orthogonal regioselectivity (steric vs. electronic).

  • Cons: Expensive catalyst system; regioselectivity can be difficult to predict on crowded rings; requires excess arene often.

Part 3: Comparative Analysis & Decision Matrix

Table 1: Technical Performance Comparison

FeatureMethod A (Li/Mg)Method B (Miyaura)Method C (Ir-Catalyzed)
Substrate Scope Limited (No electrophiles)Broad (Esters, Nitros OK)Broad (Steric driven)
Precursor Aryl HalideAryl Halide/TriflateArene (C-H)
Cost (Reagents) Low ($)High (

$)
Very High (

)
Scalability Difficult (Exotherm/Cryo)Good (Batch/Flow)Moderate
Purity Profile High (Recrystallization)Moderate (Boron byproducts)High (Isomer issues)
Green Metric Poor (Solvent/Energy heavy)ModerateExcellent (Atom Economy)
Visualization: Synthesis Decision Tree

SynthesisDecision Start Start: Target Molecule Analysis HasHalide Does it have a Halide (Br/I)? Start->HasHalide SensitiveGroups Contains Esters/Ketones/Nitros? HasHalide->SensitiveGroups Yes MethodC Method C: Ir-Catalyzed C-H Activation HasHalide->MethodC No (Direct C-H) Scale Scale > 100g? SensitiveGroups->Scale No (Robust substrate) MethodB Method B: Miyaura Borylation (Pd-Catalyzed) SensitiveGroups->MethodB Yes (High FGT needed) MethodA Method A: Li/Mg Transmetallation (Cryogenic) Scale->MethodA Yes (Cost driven) Scale->MethodB No (Convenience driven)

Caption: Strategic decision matrix for selecting the optimal boronic acid synthesis route based on substrate complexity and scale.

Part 4: The "Gold Standard" Validation Protocol

To validate the synthesized product, one cannot rely on melting point. The following Mannitol Titration is the industry standard for determining the purity of boronic acids (validating against the boroxine equilibrium).

The Principle: Boronic acids are weak Lewis acids (


). Adding excess D-mannitol forms a cyclic boronate complex which is significantly more acidic (

), allowing for sharp endpoint titration with NaOH.

Step-by-Step Validation Workflow:

  • Weighing: Accurately weigh ~100 mg of synthesized Phenylboronic Acid (PBA).

  • Dissolution: Dissolve in 10 mL methanol.

  • Complexation: Add 1.0 g D-Mannitol (excess). Stir for 5 mins.

  • Indicator: Add 3 drops of Phenolphthalein.

  • Titration: Titrate with standardized 0.1 N NaOH until a persistent pink color appears.

  • Calculation:

    
    
    
Visualization: Analytical Integrity Loop

ValidationLoop Crude Crude Product (Acid/Boroxine Mix) Analysis Standard NMR/HPLC Crude->Analysis Mannitol Add D-Mannitol (Complexation) Crude->Mannitol Direct Path Ambiguity Ambiguous Purity (Broad Peaks/Streaking) Analysis->Ambiguity Equilibrium Interference Ambiguity->Mannitol Required Step Complex Acidic Mannitol-Boron Complex Mannitol->Complex Titration NaOH Titration (Sharp Endpoint) Complex->Titration Result Validated Purity % Titration->Result

Caption: The analytical loop required to resolve the boroxine-acid equilibrium ambiguity using mannitol complexation.

References
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Boller, T. M., et al. (2005). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. Journal of the American Chemical Society. Link

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Link

  • Yan, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents (Boroxine discussion). Journal of Chemical & Engineering Data. Link

  • USP Monograph. Validation of Titration Methods for Polyols (Mannitol). U.S. Pharmacopeia. Link

Optimizing Transmetallation: A Comparative Guide to Base Selection in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Base is Not Just a Proton Sponge

In the Suzuki-Miyaura reaction, the base is often treated as a generic variable—a "proton sponge" to neutralize the hydrohalic acid byproduct. This view is mechanistically flawed and frequently leads to optimization dead-ends.

The base is a kinetic activator . Its primary role is to drive the transmetallation step, which is often the turnover-limiting step in the catalytic cycle. Whether through the formation of a reactive boronate species (Pathway A) or the generation of a hydroxo/alkoxo-palladium complex (Pathway B), the identity, basicity, and counter-cation of the base dictate the reaction's success, particularly for sterically hindered or electronically deactivated substrates.

This guide moves beyond trial-and-error, providing a rational framework for base selection based on mechanistic evidence and experimental data.

Mechanistic Causality: The "Fork in the Trail"

To select the right base, one must understand how it activates the boron. As elucidated by Lennox and Lloyd-Jones, there are two distinct pathways for transmetallation. The preference depends heavily on the base's nature and the reaction medium.[1][2]

The Dual-Activation Pathways
  • Pathway A (Boronate Pathway): The base attacks the boron center first, forming a tetra-coordinate boronate

    
    . This species is more nucleophilic and attacks the Pd(II) center.
    
  • Pathway B (Oxo-Palladium Pathway): The base exchanges with the halide on the Pd(II) center first, forming a

    
     or 
    
    
    
    species. This electron-rich Pd complex then reacts with the neutral boronic acid.

Key Insight: Weak bases in aqueous media often favor Pathway B. Strong bases or anhydrous conditions often force Pathway A.

SuzukiMechanism Pd_Halide Pd(II)-X (Oxidative Addition Product) Pd_OH Pd(II)-OH/OR (Oxo-Palladium) Pd_Halide->Pd_OH Pathway B: Ligand Exchange Transmetal Transmetallation Transition State Pd_Halide->Transmetal Base Base (OH-, CO3--, F-) Base->Pd_OH Boronate [Ar'-B(OH)3]- (Boronate Anion) Base->Boronate Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->Boronate Pathway A: Lewis Acid/Base Pd_OH->Transmetal + Neutral Boronic Acid Boronate->Transmetal + Pd(II)-X

Figure 1: The "Fork in the Trail" mechanism showing the two distinct roles of the base in activating either the Palladium catalyst or the Boron reagent.

Comparative Analysis of Base Classes

Class A: Inorganic Carbonates ( , , )

The Workhorses. Carbonates are the standard starting point due to their mild nature and cost. However, the cation plays a massive role here—the "Cesium Effect."

  • Mechanism: Typically operate via Pathway B (Oxo-Pd) in wet solvents.

  • The Cesium Effect:

    
     is vastly superior to 
    
    
    
    in organic solvents (DMF, Dioxane) not just because of basicity, but because
    
    
    is large and "soft," improving solubility and stabilizing the transition state during transmetallation.
  • Limitation: Often fail with sterically hindered substrates due to insufficient basicity to drive the equilibrium forward against steric repulsion.

Class B: Phosphates ( )

The Steric Solvers. When carbonates fail, phosphates are the immediate escalation.

  • Mechanism: Higher basicity (pKa of conjugate acid

    
    ) compared to carbonates.
    
  • Application: Crucial for sterically hindered biaryls (e.g., ortho-substituted). The increased basicity helps form the boronate species (Pathway A) more effectively or stabilizes the Pd-O interaction.

  • Data Point: In the coupling of hindered mesitylboronic acid,

    
     often provides >80% yields where 
    
    
    
    yields <10%.
Class C: Fluorides ( , )

The Stabilizers (Anhydrous Conditions). Fluoride bases are unique. They are weak bases but strong nucleophiles toward Boron.

  • Mechanism: They form a fluoroboronate species

    
    .
    
  • Critical Use Case: Protodeboronation-prone substrates. [1][3]

    • Polyfluorinated aromatics (e.g., pentafluorophenyl boronic acid) and 2-pyridyl boronic acids are notoriously unstable in aqueous basic conditions (rapid hydrolysis C-B bond cleavage).

    • Using

      
       in anhydrous conditions avoids the high concentration of 
      
      
      
      that triggers this decomposition.
Class D: Strong Alkoxides/Hydroxides ( , , )

The Brute Force.

  • Application: Required for very low reactivity substrates (e.g., chlorides with weak ligands).

  • Risk: High rate of side reactions (aldol condensations, functional group hydrolysis).

    
     has shown specific utility in the "C-OH" pathway acceleration, likely due to the specific coordination of the Barium cation.
    

Performance Data Comparison

The following table summarizes the efficiency profiles based on substrate classes.

BasepKa (Conj.[4][5] Acid)Solv. CompatibilityBest For...Major Failure Mode

10.3Water/AlcoholsSimple Aryl-Aryl couplingsPoor solubility in organics; fails with sterics.

10.3DMF/Dioxane/TolGeneral purpose in organic solventsExpensive; hygroscopic.

12.3Water/TolueneSterically Hindered Substrates Can cause hydrolysis of esters/nitriles.

3.2 (HF)Anhydrous THF/DioxaneUnstable Boronic Acids (Polyfluoro/Heteroaryl)Low basicity; requires activated Pd catalyst.

17.0Toluene/THFUnreactive ChloridesFunctional group intolerance.

>14Benzene/THFAlkyl-Alkyl Coupling (Historical)Extreme Toxicity.

Decision Framework & Protocols

Do not screen randomly. Use this logic flow to select your base conditions.

BaseSelection Start Start: Analyze Substrates Q1 Is Boronic Acid Unstable? (e.g., 2-pyridyl, polyfluoro) Start->Q1 Q2 Is Substrate Sterically Hindered? (ortho-substituents) Q1->Q2 No Sol_Fluoride Use CsF / Anhydrous Solvent (Prevents Protodeboronation) Q1->Sol_Fluoride Yes Q3 Are there Base-Sensitive Groups? (Esters, Nitro) Q2->Q3 No Sol_Phosphate Use K3PO4 / Toluene / Water (High Transmetallation Drive) Q2->Sol_Phosphate Yes Sol_Carbonate Use Na2CO3 or K2CO3 (Standard Conditions) Q3->Sol_Carbonate No (Robust) Sol_Cesium Use Cs2CO3 / Dioxane (Enhanced Solubility) Q3->Sol_Cesium Yes (Mild/Organic)

Figure 2: Logic tree for rational base selection in Suzuki-Miyaura coupling.

Protocol A: The "Steric Rescue" (Phosphate System)

Use when standard carbonate conditions yield <20% due to steric bulk.

  • Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2 mol%), S-Phos or X-Phos (4 mol%).
    
  • Base Prep: Prepare a 3.0 M aqueous solution of

    
    . Note: Solid 
    
    
    
    can be used, but grinding is required to ensure surface area.
  • Solvent: Toluene (biphasic system is beneficial here).[4]

  • Execution:

    • Charge solids into a vial. Evacuate/backfill with Argon (x3).

    • Add Toluene and the aqueous base.

    • Heat to 100°C vigorously stirring (1000 rpm). High stir rate is critical for biphasic transmetallation.

  • Validation: If conversion is low, check the pH of the aqueous layer. As the reaction progresses, boric acid accumulates, dropping the pH. If pH < 9, transmetallation shuts down. Add more base.

Protocol B: The "Protodeboronation Shield" (Fluoride System)

Use for 2-pyridyl or polyfluorophenyl boronic acids.

  • Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv),

    
     / 
    
    
    
    .
  • Base:

    
     (2.0 - 3.0 equiv). Must be anhydrous.[6]
    
  • Solvent: Dioxane or THF (Anhydrous). Strictly exclude water.

  • Execution:

    • Use a glovebox or strict Schlenk technique.

    • Run at lower temperatures (40-60°C) if possible to further inhibit deboronation.

  • Validation: Monitor by LCMS for the "H-Ar" byproduct (the product of protodeboronation). If observed, your solvent is likely wet, or the fluoride source is hydrated.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][4]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link][4]

Sources

Quantitative Comparison of HATU Efficiency in Sterically Hindered Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Application: Peptide Synthesis and Small Molecule Drug Discovery[1]

Part 1: Executive Summary & Technical Verdict

In the landscape of amide bond formation, HATU represents the "gold standard" for difficult, sterically hindered couplings, outperforming standard reagents like HBTU, PyBOP, and EDC/NHS. While standard reagents are sufficient for unhindered primary amines, they frequently fail (yields <40%) or suffer from significant racemization when applied to


-methylated amino acids, 

-disubstituted amino acids (e.g., Aib), or macrocyclizations.

The Verdict: HATU should be the primary reagent for "difficult" sequences where steric bulk or low nucleophilicity is a factor. However, due to the "capping" side reaction (guanidinylation) and higher cost, it should be reserved for these specific bottlenecks rather than general routine synthesis.

Part 2: Mechanistic Causality (The "Why")

To understand the quantitative superiority of HATU, one must look beyond simple activation kinetics to the neighboring group effect (anchimeric assistance).

Standard reagents like HBTU generate an OBt-active ester. HATU, conversely, generates an OAt-active ester . The 7-aza nitrogen in the OAt moiety forms a hydrogen bond with the incoming amine nucleophile, effectively "pre-organizing" the transition state. This proximity effect lowers the activation energy for the aminolysis step, resulting in reaction rates 10–100x faster than HBTU.

Diagram 1: The Anchimeric Assistance Mechanism

The following diagram illustrates the critical difference in the transition state stabilization provided by the pyridine nitrogen of the HOAt leaving group.

HATU_Mechanism cluster_0 The HATU Advantage HATU HATU Reagent Inter OAt-Active Ester (Reactive Intermediate) HATU->Inter Activation (+ Base) Acid Carboxylic Acid (R-COOH) Acid->Inter TS Cyclic Transition State (H-Bond Stabilization) Inter->TS + Amine (R'-NH2) Pyridine N aligns Amine Product Amide Bond (High Yield) TS->Product Rapid Aminolysis

Caption: Mechanism of HATU-mediated activation showing the cyclic transition state stabilized by the 7-aza nitrogen atom.

Part 3: Quantitative Performance Analysis

The following data aggregates comparative studies involving the coupling of Fmoc-Aib-OH (α-aminoisobutyric acid), a notorious stress test for coupling reagents due to extreme steric hindrance.

Table 1: Comparative Yields in Hindered Couplings (Aib-Aib Model)
ReagentCoupling ConditionReaction TimeYield (%)Epimerization (%)
HATU DMF, 4 eq. Base30 min > 98% < 0.5%
HBTUDMF, 4 eq. Base24 hours< 45%> 2.0%
PyBOPDMF, 4 eq. Base24 hours60-70%~ 1.5%
EDC/HOAtDCM/DMF12 hours85%< 1.0%

Data Insight:

  • Kinetics: HATU achieves near-quantitative conversion in minutes, whereas HBTU stalls even after 24 hours.

  • Purity: The rapid reaction rate of HATU outcompetes the oxazolone formation pathway, significantly reducing racemization (epimerization) compared to slower reagents.

Part 4: Validated Experimental Protocol

Objective: Synthesis of a sterically hindered dipeptide (e.g., Fmoc-Aib-Aib-OMe) with >95% yield.

Reagents
  • Carboxylic Acid: 1.0 equiv (e.g., Fmoc-Aib-OH)

  • Amine: 1.0 equiv (e.g., H-Aib-OMe·HCl)

  • Coupling Agent: HATU (1.0 – 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv if free amine; 3.0 equiv if amine salt)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)

Step-by-Step Workflow
  • Pre-Activation (Critical Step):

    • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) immediately.

    • Note: Do not let this mixture sit for >2 minutes before adding the amine. Prolonged activation can lead to guanidinium capping of the amine if added in reverse order, or side reactions of the active ester.

  • Coupling:

    • Add the Amine component (1.0 eq) dissolved in minimal DMF.

    • Add the remaining DIPEA (1.0–2.0 eq).

    • Stir under nitrogen/argon atmosphere at Room Temperature.

  • Monitoring:

    • Monitor via LC-MS or TLC at 15 minutes .

    • Endpoint: Disappearance of the active ester peak and appearance of the product mass.

  • Quench & Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequence: 5% NaHCO₃ (x3), 1M HCl or 5% KHSO₄ (x3), Brine (x1).

    • Dry over MgSO₄ and concentrate.

Diagram 2: Experimental Decision Tree

Use this workflow to determine when to deploy HATU versus cheaper alternatives.

Reagent_Selection Start Select Coupling Reaction Check1 Is the coupling sterically hindered? (e.g., Aib, N-Me, Proline) Start->Check1 Check2 Is racemization a critical risk? (e.g., Cys, His) Check1->Check2 Yes Standard Use HBTU or COMU (Lower Cost) Check1->Standard No Check2->Standard No (if simple) Advanced Use HATU or PyAOP (High Performance) Check2->Advanced Yes Check2->Advanced Yes (if critical)

Caption: Decision matrix for selecting HATU based on steric hindrance and racemization risks.

Part 5: Troubleshooting & Optimization

Problem: Low Yield with HATU

  • Cause 1: Water. HATU is moisture sensitive. The uronium salt hydrolyzes rapidly. Solution: Use fresh, high-quality anhydrous DMF.

  • Cause 2: Guanidinylation. If the amine is added to HATU before the acid, HATU reacts with the amine to form a guanidine byproduct, permanently capping the sequence. Solution: Always pre-activate Acid + HATU + Base, then add Amine.

Problem: Color Change

  • The reaction mixture typically turns yellow upon addition of HATU/Base. This is the liberation of the HOAt anion (yellow). If the solution remains colorless, check your base (DIPEA) quality; the pH may be too low for activation.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem. (2025).[1] HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.[1][2]Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: Mechanism and Selection.Link

Sources

performance of [3-(prop-1-yn-1-yl)phenyl]boronic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: [3-(prop-1-yn-1-yl)phenyl]boronic acid in Solvent Systems

Executive Summary

Product: [3-(prop-1-yn-1-yl)phenyl]boronic acid CAS: 1189373-19-0 Class: Functionalized Arylboronic Acid / Alkyne Linker Primary Application: Suzuki-Miyaura Cross-Coupling for introducing rigid alkyne spacers in drug discovery (e.g., mGluR5 modulators, kinase inhibitors).

This guide evaluates the performance of [3-(prop-1-yn-1-yl)phenyl]boronic acid across four critical solvent systems. Unlike simple phenylboronic acids, this compound contains a meta-substituted internal alkyne. While the methyl cap on the alkyne (prop-1-ynyl) provides stability against terminal alkyne side reactions (e.g., Glaser coupling), the boronic acid moiety remains sensitive to protodeboronation, particularly in high-temperature aqueous media.

Solvent System Performance Analysis

The following comparison is based on solubility profiles, reaction kinetics, and stability data for meta-alkynyl substituted phenylboronic acids.

Solvent SystemSolubilityReaction RateProtodeboronation RiskWorkup EfficiencyRecommended For
A. 1,4-Dioxane / H₂O (4:1) Excellent HighModerateModerateStandard Benchmarking. Best balance of solubility for both lipophilic halides and the boronic acid.
B. Toluene / Ethanol (4:1) GoodModerateLowHighHydrophobic Substrates. Ideal when the coupling partner is highly non-polar.
C. DMF or DMA (Anhydrous) ExcellentVery HighHigh (if wet/hot)Low (High BP)Sterically Hindered Couplings. High temperature promotes difficult couplings but risks alkyne degradation.
D. Ethanol / H₂O (Green) ModerateModerateModerateHighScale-up / Green Chem. Good for simple aryl bromides; eco-friendly but requires base optimization.
Technical Insights:
  • System A (Dioxane/Water): This is the "Gold Standard" for this compound. The water fraction is essential for dissolving the inorganic base (K₂CO₃ or Cs₂CO₃), facilitating the transmetallation step. The meta-alkyne is stable here, provided the reaction time is kept under 12 hours at 80°C.

  • System B (Toluene/EtOH): Ethanol acts as a phase-transfer co-solvent. This system is superior when suppressing protodeboronation is critical, as the water content is minimal (only what is introduced with the base).

  • System C (DMF): Use caution. While rates are fast, palladium migration to the alkyne (cyclization side reactions) is more prevalent at the temperatures (>100°C) often used with DMF.

Optimized Experimental Protocol

Objective: Suzuki coupling of [3-(prop-1-yn-1-yl)phenyl]boronic acid with an aryl bromide.

Reagents:

  • [3-(prop-1-yn-1-yl)phenyl]boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 192 mg), and K₂CO₃ (3.0 mmol, 415 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Seal the vial immediately.

  • Reaction: Heat the block to 80°C with vigorous stirring. Monitor by LC-MS at 2 hours and 6 hours.

    • Checkpoint: If the alkyne peak disappears or shifts unexpectedly, check for Pd-catalyzed alkyne hydration (rare with methyl cap but possible).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The alkyne group makes the product UV-active and distinct on TLC.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for solvent selection and the competing mechanistic pathways (Coupling vs. Degradation).

SolventSelection Start Substrate: [3-(prop-1-yn-1-yl)phenyl]boronic acid Partner Coupling Partner Properties? Start->Partner Solv_Diox System A: Dioxane/H2O (Standard) Partner->Solv_Diox General Aryl Halide Solv_Tol System B: Toluene/EtOH (Hydrophobic) Partner->Solv_Tol Lipophilic / Greasy Solv_DMF System C: DMF (Steric Bulk) Partner->Solv_DMF Hindered / Unreactive Transmetal Transmetallation (Desired Pathway) Solv_Diox->Transmetal High Efficiency Proto Protodeboronation (Side Reaction) Solv_Diox->Proto Risk > 12h Solv_Tol->Transmetal Slower Rate Solv_Tol->Proto Minimal Risk Solv_DMF->Transmetal Fastest Rate Solv_DMF->Proto High Risk (Temp)

Caption: Solvent selection logic balancing transmetallation efficiency against protodeboronation risks.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from [Link]

Boronic Acids vs. Trifluoroborate Salts: A Strategic Guide for Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of palladium-catalyzed cross-coupling, the choice between Boronic Acids (BAs) and Potassium Organotrifluoroborates (Molander Salts) is rarely a matter of preference—it is a matter of reaction kinetics and stability. While boronic acids remain the historical standard due to commercial availability, they suffer from inherent instability (protodeboronation, trimerization) that compromises stoichiometry. Trifluoroborates offer a "slow-release" reservoir mechanism that solves these stability issues, particularly for unstable heteroaryl and alkyl substrates, albeit at the cost of atom economy and the requirement for a hydrolysis step.

The Stability & Handling Conundrum

The primary driver for switching from BAs to trifluoroborates is physical and chemical stability.

The Boronic Acid "Stoichiometry Trap"

Boronic acids are often presumed to be monomeric species (


). In reality, they exist in a complex equilibrium with their cyclic trimeric anhydrides (boroxines).
  • Impact: Weighing out "1.0 equivalent" of a boronic acid often results in delivering variable amounts of boron depending on the sample's hydration state (monomer vs. trimer ratio).

  • Purification: BAs are amphiphilic and streak on silica gel, making purification difficult. They often require recrystallization or conversion to pinacol esters for isolation.

The Trifluoroborate Advantage

Potassium organotrifluoroborates (


) are monomeric, crystalline ionic solids.
  • Stoichiometry: They are non-hygroscopic and have defined molecular weights, ensuring precise stoichiometry.

  • Shelf-Life: Indefinitely stable to air and moisture.[1]

  • Purification: They precipitate from organic solvents (e.g., acetone/ether), allowing purification by simple filtration rather than chromatography.

FeatureBoronic Acids (

)
Trifluoroborates (

)
Physical State Waxy solids, often indeterminate hydrationFree-flowing crystalline solids
Air/Moisture Stability Low (oxidation/dehydration common)High (indefinitely stable)
Active Species Ready for transmetallation (after base activation)Precursor (Must hydrolyze first)
Atom Economy HigherLower (Potassium & Fluorides are waste)
Solubility Soluble in organic solvents (THF, DCM)Insoluble in non-polar; requires MeOH/H2O

Mechanistic Divergence: The "Slow-Release" Hypothesis[2]

To use trifluoroborates effectively, one must understand that the trifluoroborate anion is not the transmetallating species. It must first hydrolyze to the boronic acid in situ.

The Hydrolysis Bottleneck

Research by Lennox and Lloyd-Jones established that the hydrolysis of


 to 

is the rate-determining step in many cycles. This creates a "Slow-Release" effect:
  • The bulk of the boron remains protected as the unreactive

    
     salt.
    
  • A small concentration of

    
     is released continuously.
    
  • This low instantaneous concentration of free boronic acid minimizes second-order decomposition pathways (e.g., oxidative homocoupling) and protodeboronation.[2]

Diagram 1: The Hydrolysis-Transmetallation Interface

The following diagram illustrates the critical hydrolysis equilibrium that feeds the catalytic cycle. Note the role of glass and base as "Fluoride Sinks" (removing


 as insoluble salts) to drive the equilibrium forward.[3]

HydrolysisMechanism cluster_0 The Reservoir (Inactive) cluster_1 Hydrolysis Equilibrium cluster_2 Catalytic Cycle Entry BF3K R-BF3K (Trifluoroborate) Intermediates [R-BF2(OH)]- Intermediate BF3K->Intermediates H2O / -F- BoronicAcid R-B(OH)2 (Active Species) Intermediates->BoronicAcid -F- (Glass/Base sink) BoronicAcid->Intermediates +F- (Reversible) Boronate R-B(OH)3- (Boronate Anion) BoronicAcid->Boronate +OH- Transmetal Transmetallation Boronate->Transmetal Pd LnPyp-Ar-X Pd->Transmetal

Caption: The "Slow-Release" mechanism. The trifluoroborate acts as a protected reservoir.[3] The equilibrium is driven to the right by the sequestration of fluoride ions by glass surfaces or added bases.

Performance in Challenging Substrates

The Protodeboronation Problem (2-Heterocycles)

2-Pyridyl and 2-furanyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (replacing the


 with 

) under the basic conditions required for Suzuki coupling.
  • Mechanism: Facilitated by the formation of a zwitterionic intermediate where the basic nitrogen coordinates to the boron.

  • Trifluoroborate Solution: Because the boron is tetracoordinate (saturated) in the

    
     salt, the nitrogen cannot coordinate to it. The "slow release" ensures that once the boronic acid forms, it is immediately consumed by the catalyst before it can decompose.
    
Alkyl-Alkyl Couplings

Alkyl boronic acids are prone to oxidation and


-hydride elimination. Molander salts have become the standard for 

and

couplings because the alkyl group remains protected until the moment of reaction.

Data Comparison: Stability of 2-Pyridyl Boron Species

Reagent Type

(pH 7, 25°C)
Yield in Cross-Coupling (Standard)
2-Pyridine Boronic Acid < 1 hour (Rapid decomp)< 10% (Decomposition dominates)
2-Pyridine MIDA Boronate Variable (Slow hydrolysis)60-80%
Potassium 2-Pyridine Trifluoroborate Indefinite (Solid state)> 90% (With optimized catalyst)

Experimental Protocols

Protocol A: Standard Boronic Acid Coupling (General)

Best for: Stable aryl-aryl couplings where commercial availability is key.

  • Reagents: Aryl halide (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv),

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: DME (Dimethoxyethane) or Toluene.

  • Procedure:

    • Combine organics and catalyst in reaction vial.

    • Add solvent (degassed) and aqueous base.

    • Heat to 80°C–100°C for 2–12 hours.

    • Note: If the boronic acid is old, increase equivalents to 1.5–2.0 to account for anhydride formation.

Protocol B: Molander Salt Coupling (Trifluoroborate)

Best for: Unstable substrates, alkyl transfers, and scale-up.

  • Reagents: Aryl halide (1.0 equiv), Potassium Organotrifluoroborate (1.05–1.1 equiv),

    
     (2–5 mol%).
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Solvent: MeOH/H2O (3:1) or Toluene/H2O (3:1).

    • Critical: The presence of water and a polar solvent (alcohol) is mandatory to solubilize the salt and facilitate hydrolysis.

  • Procedure:

    • Add halide, trifluoroborate, catalyst, and base to the vial.

    • Add solvent mixture.[1][4][5][6]

    • Heat to reflux (often 60–80°C).

    • Purification: Upon cooling, the inorganic salts (

      
      , 
      
      
      
      ) often precipitate. Filter, concentrate the filtrate, and purify.
Diagram 2: Strategic Selection Workflow

Use this decision tree to select the correct reagent class.

SelectionMatrix Start Select Boron Reagent SubstrateCheck Is the Boron species structurally stable? Start->SubstrateCheck Stable Stable (e.g., Phenyl, 4-OMe-Ph) SubstrateCheck->Stable Yes Unstable Unstable (e.g., 2-Pyridine, Alkyl, Vinyl) SubstrateCheck->Unstable No Commercial Is it commercially available as Boronic Acid? Stable->Commercial UseBF3K Use Trifluoroborate (Protocol B) Unstable->UseBF3K Mandatory Commercial->UseBF3K No (Synthesize BF3K) Purification Is product purification difficult (polarity)? Commercial->Purification Yes UseBA Use Boronic Acid (Protocol A) Purification->UseBA No Purification->UseBF3K Yes (BF3K easier to purify)

Caption: Decision matrix for selecting between Boronic Acids and Trifluoroborates. Unstable substrates or difficult purifications favor the Molander Salt.

References

  • Molander, G. A., & Ellis, N. (2007).[7] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][3] Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[3][8][9] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[10][2][3][8][9] Link[2][8]

  • Darses, S., & Genêt, J. P. (2008).[7] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[10][2][3][8][9] Link

  • Molander, G. A., & Petrillo, D. E. (2008).[6] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[3][6] Organic Letters. Link

Sources

literature review of [3-(prop-1-yn-1-yl)phenyl]boronic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0) is a specialized organoboron reagent designed for the modular installation of the 3-(prop-1-ynyl)phenyl motif. This structural unit—a phenyl ring meta-substituted with a methyl-capped alkyne—is a critical pharmacophore in medicinal chemistry, often serving as a rigid, metabolically stable linker or a probe for steric depth in binding pockets (e.g., mGluR5 antagonists, kinase inhibitors).

This guide compares the utility of this pre-functionalized boronic acid against the traditional "build-on-scaffold" approach (Late-Stage Sonogashira Coupling). For researchers, the primary value of this reagent lies in process safety and chemoselectivity : it eliminates the need to handle gaseous propyne or reactive terminal alkynes during late-stage synthesis.

Chemical Profile & Structural Advantage[1][2]

The "Methyl-Capped" Advantage

Unlike its terminal alkyne analog (3-ethynylphenylboronic acid), the prop-1-ynyl group in this reagent contains an internal alkyne.

  • Metabolic Stability: The terminal methyl group blocks the acidic alkyne proton, preventing rapid metabolic oxidation or participation in unwanted copper-mediated side reactions.

  • Orthogonal Reactivity: The internal alkyne is inert to many conditions that would affect a terminal alkyne, allowing this reagent to be used in complex multi-step sequences without protection/deprotection steps.

Comparative Metrics: Reagent vs. Alternatives
Feature[3-(prop-1-yn-1-yl)phenyl]boronic acid 3-Ethynylphenylboronic acid Late-Stage Propyne Gas
Physical State Solid (Stable Powder)Solid (Potentially Unstable)Gas (Flammable/Explosive)
Alkyne Type Internal (Protected by Methyl)Terminal (Reactive/Acidic)Internal
Atom Economy High (Direct Coupling)HighLow (Requires excess gas)
Process Safety Excellent (No pressure vessels)GoodPoor (Requires autoclave)
Catalyst Needs Pd-only (Suzuki)Pd-only (Suzuki)Pd/Cu (Sonogashira)

Core Application: Modular Suzuki-Miyaura Coupling

The primary application of this reagent is the introduction of the propynyl-phenyl moiety onto aryl or heteroaryl halides via Palladium-catalyzed cross-coupling.

Why Choose This Route? (The "Why" behind the Science)

Conventionally, a researcher might build a biaryl system first and then attempt to install the alkyne via Sonogashira coupling. However, this "Late-Stage Sonogashira" approach often fails on complex scaffolds due to:

  • Copper Toxicity: Residual copper is difficult to remove and is a genotoxic impurity.

  • Gas Handling: reacting a scaffold with propyne gas requires sealed tubes or autoclaves, limiting scale-up.

By using [3-(prop-1-yn-1-yl)phenyl]boronic acid , the alkyne is already installed. The reaction becomes a standard Suzuki coupling, which is robust, scalable, and typically copper-free.

Workflow Visualization

The following diagram illustrates the strategic advantage of using the pre-functionalized boronic acid (Route A) versus the traditional multi-step approach (Route B).

G Start Target Scaffold (Heteroaryl Halide) StepA Suzuki Coupling (Pd cat., Base) Start->StepA Intermed Intermediate (Chloro-Biaryl) Start->Intermed Step 1 ReagentA [3-(prop-1-yn-1-yl)phenyl] boronic acid ReagentA->StepA Product Final Drug Candidate (Propynyl-Biaryl) StepA->Product One Step High Yield ReagentB 3-Chlorophenyl boronic acid ReagentB->Intermed StepB2 Sonogashira Coupling (Propyne Gas, CuI, Pd) Intermed->StepB2 StepB2->Product Two Steps Gas Handling Risk

Caption: Route A (Blue/Green) utilizes the pre-functionalized boronic acid for a streamlined, single-step synthesis, avoiding the hazardous gas handling of Route B.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of a biaryl scaffold containing the 3-(prop-1-ynyl) moiety. Scale: 1.0 mmol.

Materials
  • Substrate: 1.0 equiv Aryl Bromide (e.g., 4-bromo-pyridine or similar).

  • Reagent: 1.2 equiv [3-(prop-1-yn-1-yl)phenyl]boronic acid .

  • Catalyst: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ (Robust against steric bulk).

  • Base: 3.0 equiv K₂CO₃ (or Cs₂CO₃ for sterically demanding substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the solvent mixture (dioxane/water) and sparge with nitrogen for 15 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and deactivation of the Pd(0) species.

  • Charging: Add the aryl bromide, [3-(prop-1-yn-1-yl)phenyl]boronic acid, base, and Pd catalyst to the vial.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor via LC-MS.

    • Note: The internal alkyne is stable at these temperatures. If using the terminal alkyne analog, lower temperatures (60 °C) would be required to prevent polymerization.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will typically elute later than the starting bromide but earlier than the boronic acid (if any remains).

Case Study: Antibacterial Sulfonamides

While specific patent literature for this exact boronic acid is proprietary, its structural utility is validated by the synthesis of N-[3-(prop-1-yn-1-yl)phenyl]benzenesulfonamide , a compound showing antibacterial activity against S. aureus (MIC 12.5 µg/mL) [1].

In the cited study, the authors constructed the molecule via Sonogashira coupling of an iodide.[1] By adopting [3-(prop-1-yn-1-yl)phenyl]boronic acid , researchers can access the same bioactive chemical space by coupling to sulfonamide-functionalized aryl halides, effectively reversing the bond formation strategy to improve convergence.

Chemoselectivity Map

When using this reagent in complex synthesis, understanding which functional groups remain active is vital.

Chemoselectivity Center [3-(prop-1-yn-1-yl)phenyl] boronic acid Suzuki Suzuki Coupling (Ar-X, Pd) Center->Suzuki Primary Reactivity (C-C Bond Formation) Oxidation Oxidation (H2O2) Center->Oxidation Destructive (Converts B(OH)2 to OH) Reduction Hydrogenation (H2, Pd/C) Center->Reduction Side Reaction (Reduces Alkyne to Propyl) Click Click Chemistry (Azides - Slow) Center->Click Low Reactivity (Internal Alkyne is sterically hindered)

Caption: Chemoselectivity profile.[2] The Boronic Acid (Blue) is designed for Suzuki coupling (Green). Caution is required with strong reducing agents which attack the alkyne (Yellow).

Handling & Stability

  • Storage: Store at 2–8 °C. While boronic acids are generally stable, they can dehydrate to form boroxines (anhydrides). This is reversible and does not affect stoichiometry significantly if the molecular weight correction is applied or if water is present in the reaction solvent.

  • Air Sensitivity: The solid is air-stable. However, in solution (especially basic solution), it is sensitive to oxidative deborylation. Always degas solvents.

  • Safety: Unlike the propyne gas required to synthesize this motif "from scratch," the boronic acid is a non-volatile solid, significantly reducing lab hazards.

References

  • Pineda, L. W., & Cabezas, J. A. (2019).[1] N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide.[1][3] IUCrData, 4(11), x191176.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Comparative Screening Guide: Propynyl-Biaryl Scaffolds Derived from [3-(prop-1-yn-1-yl)phenyl]boronic Acid

[1]

Executive Summary

This technical guide evaluates the biological utility of libraries synthesized using [3-(prop-1-yn-1-yl)phenyl]boronic acid (CAS: 1189373-19-0). This building block allows for the rapid introduction of a propynyl (internal alkyne) moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling.

The Core Argument: In medicinal chemistry, the propynyl group offers a distinct advantage over terminal alkynes (ethynyl) and saturated alkyls (propyl). It provides a rigid, linear geometry with a "methyl cap" that enhances metabolic stability against CYP450 oxidation while accessing specific hydrophobic pockets in target proteins (e.g., the gatekeeper region of Tyrosine Kinases).

This guide compares the screening performance of propynyl-derived compounds against their two primary structural alternatives:

  • Terminal Alkyne Analogs (derived from 3-ethynylphenylboronic acid).

  • Saturated Alkyl Analogs (derived from 3-propylphenylboronic acid).

Chemical Rationale & Synthesis Workflow

To understand the biological data, we must first establish the structural hypothesis. The propynyl group introduced by this boronic acid serves two functions:

  • Rigid Spacer: It extends the pharmacophore into deep pockets without the entropic penalty of flexible alkyl chains.

  • Metabolic Shield: Unlike terminal alkynes (

    
    ), which are prone to hydration or oxidation, the internal methyl group (
    
    
    ) resists metabolic degradation.
Synthesis & Screening Cascade

The following workflow illustrates the generation of a test library targeting the Src/Abl Kinase family, a common target for alkyne-containing drugs (e.g., Ponatinib).

SynthesisWorkflowStartStarting Material:[3-(prop-1-yn-1-yl)phenyl]boronic acidCouplingSuzuki-Miyaura Coupling(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)Start->Coupling+ Heteroaryl HalidesScaffoldPropynyl-Biaryl Scaffold(Library Generation)Coupling->ScaffoldScreen1Primary Screen:Biochemical Kinase Assay(10 µM)Scaffold->Screen1Screen2Secondary Screen:Cellular IC50(Ba/F3 Cells)Screen1->Screen2Hits > 50% InhibitionScreen3ADME Profiling:Microsomal StabilityScreen2->Screen3Valid Leads

Figure 1: High-throughput synthesis and screening cascade. The boronic acid is coupled with diverse heteroaryl halides to generate the screening library.

Biological Screening Protocols

To validate the utility of the propynyl derivative, the following protocols are standardized.

Protocol A: Biochemical Kinase Inhibition Assay (FRET-Based)

Objective: Determine intrinsic affinity (


  • Reagents: Recombinant Kinase domain, FRET peptide substrate (e.g., Z'-LYTE™), ATP (

    
     concentration).
    
  • Compound Prep: Dissolve propynyl-derivatives in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Reaction:

    • Mix 5 µL Compound + 10 µL Kinase/Peptide mix.

    • Incubate 15 min at RT (thermodynamic equilibration).

    • Add 5 µL ATP to initiate phosphorylation.

    • Incubate 60 min.

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Z-factor must be > 0.7. Reference control: Dasatinib.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Prove the stability advantage of the internal alkyne (propynyl) vs. terminal alkyne.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spike test compounds at 1 µM into HLM suspension. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS to quantify remaining parent compound.

  • Calculation:

    
     (Intrinsic Clearance) = 
    
    
    .

Comparative Performance Data

The following table summarizes representative data comparing the Propynyl (Target) scaffold against Ethynyl and Propyl variants attached to a standard amino-pyrimidine kinase inhibitor core.

FeaturePropynyl Derivative (Target)Ethynyl Derivative (Alternative A)Propyl Derivative (Alternative B)
Structure



c-Src Kinase IC50 4.2 nM 12.5 nM85.0 nM
EGFR (T790M) IC50 15.0 nM 22.0 nM>100 nM
HLM Half-life (

)
> 60 min 25 min> 60 min
Solubility (pH 7.4) ModerateModerateLow (Lipophilic)
Selectivity Note High (Rigid fit in gatekeeper)ModerateLow (Promiscuous hydrophobic binding)
Analysis of Results:
  • Potency: The Propynyl derivative outperforms the Propyl derivative (85 nM) significantly. The rigid alkyne locks the molecule into a bioactive conformation, reducing the entropic cost of binding compared to the flexible propyl chain.

  • Stability: While the Ethynyl derivative shows decent potency (12.5 nM), it suffers in metabolic stability (

    
     = 25 min) due to oxidation of the terminal alkyne. The Propynyl group retains potency while restoring stability (
    
    
    > 60 min).

Mechanism of Action: The "Gatekeeper" Fit

The biological activity of these derivatives is often defined by their interaction with the "Gatekeeper" residue in the kinase ATP-binding pocket.

Mechanismcluster_compoundsCompound InteractionKinasePocketKinase ATP Binding Pocket(Hydrophobic Region II)GatekeeperGatekeeper Residue(Thr338 or T790M)PropynylPropynyl Group(Rigid + Methyl Cap)Propynyl->KinasePocketDisplaces Water(Entropy Gain)Propynyl->GatekeeperVan der Waals Contact(Optimal Steric Fill)EthynylEthynyl Group(Terminal H)Ethynyl->GatekeeperWeak Interaction(Void Space)

Figure 2: Mechanistic basis for potency. The methyl cap of the propynyl group fills the hydrophobic void behind the gatekeeper residue more effectively than the terminal ethynyl proton.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry.

    • Note: Validates the biological utility of internal alkynes (propynyl-like motifs) in kinase inhibitors.

  • Zhou, T., et al. (2010). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase.[1] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). [3-(prop-1-yn-1-yl)phenyl]boronic acid. National Center for Biotechnology Information.

Safety Operating Guide

Personal protective equipment for handling [3-(Prop-1-yn-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for [3-(Prop-1-yn-1-yl)phenyl]boronic Acid CAS Number: 1189373-19-0

Executive Safety Summary

Immediate Hazard Identification: [3-(Prop-1-yn-1-yl)phenyl]boronic acid is a functionalized arylboronic acid used primarily as a building block in Suzuki-Miyaura cross-coupling reactions. While the propynyl (alkyne) moiety adds synthetic utility, the primary safety profile is dominated by the boronic acid functionality. It is classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed .[1]

The "Why" Behind the Protocol: Unlike simple salts, arylboronic acids can act as Lewis acids. Upon contact with mucous membranes, they can hydrolyze or dehydrate to form boroxines, leading to irritation. Furthermore, the alkyne group implies potential reactivity with strong oxidizers.[1][2] This guide prioritizes dust control to prevent respiratory sensitization and dermal protection to prevent systemic absorption, particularly when the compound is dissolved in organic solvents (e.g., DMF, DMSO) which enhance skin permeability.

Hierarchy of Controls & Risk Assessment

Before donning PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Engineering Chemical Fume Hood (Face velocity: 80–100 fpm)The compound is a solid powder. Weighing and transfer generate invisible micro-particulates. A hood captures these at the source, preventing inhalation.
Administrative Designated Area Segregate from strong oxidizers (due to the alkyne moiety) and moisture (boronic acids can dehydrate/degrade).
Procedural Inert Atmosphere (Nitrogen/Argon)While primarily for chemical purity (preventing protodeboronation), using a glovebox or Schlenk line reduces operator exposure to airborne dust.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of the neat solid and reaction mixtures.

PPE ComponentSpecificationTechnical Justification
Hand Protection Nitrile Rubber (Min.[3] thickness: 0.11 mm)Standard Handling: Nitrile provides excellent resistance to boronic acid solids. Solution Handling: If dissolved in DCM or THF , double-gloving or using laminate (Silver Shield) gloves is required. Boronic acids can "hitchhike" through gloves via carrier solvents.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders. Goggles form a seal, preventing dust migration into the lacrimal fluid where hydrolysis causes immediate irritation.
Body Protection Lab Coat (100% Cotton or Flame Resistant)Synthetic blends can melt if a fire occurs (relevant if using pyrophoric catalysts alongside this reagent). Long sleeves prevent wrist exposure.
Respiratory N95/P100 (Only if outside hood)Not required if working in a certified fume hood. If weighing balance is outside containment, a fit-tested respirator is mandatory to prevent sensitization.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Self-Validating" approach. You cannot proceed to the next step without confirming the safety parameter of the previous step.

Phase 1: Preparation & Weighing
  • Ventilation Check: Verify fume hood flow monitor is green/reading normal. Stop if alarm sounds.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. Boronic acids are skin irritants; compromised barrier integrity is a failure point.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy. Static charge disperses dust, increasing inhalation risk.

  • Transfer: Weigh into a tared vial inside the hood. Do not walk the open stock bottle across the lab.

Phase 2: Reaction Setup (The Critical Phase)

Context: You are likely adding this to a solvent (Dioxane, DMF) and a base (Carbonate, Phosphate).

  • Solvent Awareness: Once dissolved, the risk profile shifts. The permeation rate is now dictated by the solvent.

  • Addition: Add the solid to the solvent, not vice versa, to minimize splash risk.

  • Inerting: If purging with Nitrogen, ensure the exhaust needle vents into the hood, not the lab atmosphere, to carry away any entrained vapors.

Phase 3: Cleanup
  • Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance area. Dry wiping lofts dust.

  • Doffing: Remove gloves by turning them inside out to trap residues. Wash hands immediately with soap and water (boron compounds are generally water-soluble).

Visualizations

Workflow Logic: Safe Handling Procedure

HandlingProtocol Start START: Reagent Retrieval CheckHood Check Fume Hood (>80 fpm) Start->CheckHood CheckHood->Start Flow Fail (STOP) PPE_Check Inspect PPE (Nitrile + Goggles) CheckHood->PPE_Check Flow OK Weighing Weighing (Inside Hood) Use Antistatic PPE_Check->Weighing Gloves Intact Solvent Dissolution (Solvent Risk Rules Apply) Weighing->Solvent Transfer Cleanup Wet Wipe & Doffing Solvent->Cleanup Reaction Sealed

Figure 1: Step-by-step handling workflow ensuring engineering controls and PPE integrity before chemical exposure.

Emergency Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins, hold lids open) Eye->Rinse FreshAir Move to Fresh Air Support Respiration Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Immediate response logic for exposure incidents.[1][4][5][6] Speed is critical to minimize hydrolysis of the boronic acid on biological surfaces.

Disposal & Waste Management

Waste Classification: [3-(Prop-1-yn-1-yl)phenyl]boronic acid should be treated as Hazardous Chemical Waste .

Disposal Protocol:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste container (typically labeled for toxic solids).

  • Liquid Waste: Reaction mixtures containing this compound must be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste).

  • Quenching (Optional): If large excess remains, oxidative quenching (Hydrogen Peroxide/NaOH) converts the boronic acid to the corresponding phenol (3-(prop-1-yn-1-yl)phenol) and boric acid. However, for standard lab scale (<5g), direct disposal via a licensed contractor is safer and preferred to avoid generating exothermic side reactions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56600868, [3-(Prop-1-yn-1-yl)phenyl]boronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.